AcrB-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H34N2O4S |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
[7-[3-(4-aminophenyl)sulfanylpropoxy]-2,2-dimethyl-3,4-dihydrobenzo[h]chromen-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C29H34N2O4S/c1-29(2)12-11-23-25(28(32)31-13-16-33-17-14-31)19-24-22(27(23)35-29)5-3-6-26(24)34-15-4-18-36-21-9-7-20(30)8-10-21/h3,5-10,19H,4,11-18,30H2,1-2H3 |
InChI Key |
AKLNAJNYBBUACV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCCSC4=CC=C(C=C4)N)C(=O)N5CCOCC5)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Synthesis of Asymmetric Imidazole-4,5-Dicarboxamide Derivatives as AcrB Efflux Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel class of AcrB efflux pump inhibitors: the asymmetric imidazole-4,5-dicarboxamide derivatives. The emergence of multidrug resistance (MDR) in Gram-negative bacteria, largely driven by the overexpression of efflux pumps like AcrB, presents a significant global health challenge. The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. This document details the scientific journey from virtual screening to the chemical synthesis and functional characterization of these potent AcrB inhibitors.
Discovery via Multistep Virtual Screening
The identification of the asymmetric imidazole-4,5-dicarboxamide scaffold as a potential AcrB inhibitor was accomplished through a rigorous multistep virtual screening process. This computational approach allowed for the high-throughput filtering of a large chemical library to identify compounds with a high probability of binding to the target protein.
The workflow for the virtual screening process is outlined below:
Caption: Virtual screening workflow for the identification of AcrB inhibitors.
This process led to the identification of four promising hit compounds, designated A1-A4, all sharing the asymmetric imidazole-4,5-dicarboxamide core structure.[1][2][3]
Chemical Synthesis of Asymmetric Imidazole-4,5-Dicarboxamide Derivatives
The synthesis of the lead compounds (A1-A4) was achieved through a four-step process starting from 2-methylbenzimidazole. The general synthetic scheme is depicted below.[1]
Detailed Experimental Protocol for the Synthesis of N-(2,4,5-trichlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (A4)
Step 1: Synthesis of 2-methyl-1H-imidazole-4,5-dicarboxylic acid
2-methylbenzimidazole is oxidized using hydrogen peroxide in an acidic medium to yield 2-methyl-1H-imidazole-4,5-dicarboxylic acid.[4]
-
To a solution of 2-methylbenzimidazole (1 eq.) in an appropriate acidic solvent, hydrogen peroxide (excess) is added dropwise at a controlled temperature.
-
The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).
-
The product is isolated by filtration, washed with cold water, and dried to afford the dicarboxylic acid intermediate.
Step 2: Synthesis of 2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxylic acid
The dicarboxylic acid is selectively mono-amidated with morpholine. This can be achieved by activating one of the carboxylic acid groups.
-
2-methyl-1H-imidazole-4,5-dicarboxylic acid (1 eq.) is dissolved in a suitable solvent (e.g., DMF).
-
A coupling agent such as EDC (1.1 eq.) and HOBt (1.1 eq.) is added, and the mixture is stirred for a short period to form the activated ester.
-
Morpholine (1 eq.) is then added, and the reaction is stirred at room temperature overnight.
-
The product is isolated by extraction and purified by column chromatography.
Step 3: Synthesis of N-(2,4,5-trichlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (A4)
The remaining carboxylic acid group is then coupled with 2,4,5-trichloroaniline.
-
To a solution of 2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxylic acid (1 eq.) in an appropriate solvent (e.g., DMF), a coupling agent (e.g., HATU, 1.2 eq.) and a base (e.g., DIPEA, 2 eq.) are added.
-
After a brief activation period, 2,4,5-trichloroaniline (1.1 eq.) is added to the mixture.
-
The reaction is stirred at room temperature until completion.
-
The final product (A4) is isolated by aqueous workup and purified by recrystallization or column chromatography.
Biological Evaluation and Data Presentation
The synthesized asymmetric imidazole-4,5-dicarboxamide derivatives were evaluated for their ability to inhibit the AcrB efflux pump and potentiate the activity of conventional antibiotics.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained for the lead compounds.
| Compound | Structure | Docking Score (kcal/mol) | Predicted Binding Free Energy (kcal/mol) |
| A1 | N-phenyl-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | - | - |
| A2 | N-(2-chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | - | - |
| A3 | N-(3,4-dichlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | - | - |
| A4 | N-(2,4,5-trichlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | - | - |
| Data extracted from virtual screening analysis.[1] |
| Antibiotic | MIC alone (µg/mL) | MIC with A4 (8 µg/mL) (µg/mL) | Fold Potentiation |
| Erythromycin | >256 | 128 | >2 |
| Levofloxacin | 0.25 | 0.06 | 4 |
| Minocycline | 4 | 1 | 4 |
| Data obtained from checkerboard assays against E. coli.[1] |
Experimental Protocols
3.2.1. Checkerboard Assay for Antibiotic Potentiation
This assay is used to assess the synergistic effect of the inhibitor in combination with an antibiotic.
-
Preparation of Materials: Prepare stock solutions of the test compound (e.g., A4) and the antibiotic in a suitable solvent (e.g., DMSO). Prepare a bacterial suspension of E. coli in Mueller-Hinton broth, adjusted to a 0.5 McFarland standard.
-
Assay Setup: In a 96-well microtiter plate, prepare a two-dimensional serial dilution of the test compound and the antibiotic.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in the presence of the inhibitor. The Fractional Inhibitory Concentration (FIC) index can be calculated to quantify the synergy.
3.2.2. Hoechst 33342 Accumulation Assay
This assay directly measures the inhibitory effect on the efflux pump by monitoring the intracellular accumulation of a fluorescent substrate.
-
Cell Preparation: Grow E. coli to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the cells in a suitable buffer (e.g., PBS) containing glucose as an energy source.
-
Assay: Add the test compound at various concentrations to the cell suspension and incubate for a short period. Add the fluorescent dye Hoechst 33342.
-
Fluorescence Measurement: Monitor the intracellular fluorescence over time using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm).
-
Data Analysis: An increase in fluorescence intensity in the presence of the inhibitor compared to the control indicates efflux pump inhibition.
Mechanism of Action and Signaling Pathways
The asymmetric imidazole-4,5-dicarboxamide derivatives are proposed to inhibit the AcrB efflux pump by binding to the distal binding pocket of the transporter. This binding event interferes with the functional rotation mechanism of the AcrB trimer, which is essential for substrate extrusion.
Caption: Proposed mechanism of AcrB inhibition.
The binding of the inhibitor within the distal pocket is thought to be stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. This steric hindrance prevents the conformational changes required for the transport cycle, leading to the accumulation of antibiotics and other substrates within the bacterial cell.
Conclusion
The asymmetric imidazole-4,5-dicarboxamide derivatives represent a promising new class of AcrB efflux pump inhibitors. Their discovery through a systematic virtual screening approach, followed by efficient chemical synthesis and robust biological evaluation, highlights a successful strategy in the pursuit of novel antibacterial agents. Further optimization of this scaffold could lead to the development of potent adjuvants to overcome multidrug resistance in Gram-negative pathogens.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insights into Allosteric Inhibition of the AcrB Efflux Pump: Role of Distinct Binding Pockets, Protomer Preferences, and Crosstalk Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidrug binding properties of the AcrB efflux pump characterized by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Target Validation of AcrB-IN-4 in Escherichia coli
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The AcrAB-TolC Efflux Pump and Multidrug Resistance
Gram-negative bacteria, such as Escherichia coli, possess intrinsic and acquired resistance mechanisms against a wide array of antimicrobial agents. A primary contributor to this multidrug resistance (MDR) is the overexpression of efflux pumps.[1][2] Among these, the AcrAB-TolC system is the principal efflux pump in E. coli and other Enterobacteriaceae.[1][2][3] This tripartite complex spans the inner and outer membranes, actively extruding a broad spectrum of substrates including antibiotics, detergents, and bile salts directly into the extracellular medium.[1][4][5][6]
The AcrAB-TolC pump consists of three components:
-
AcrB: The inner membrane transporter protein and a member of the Resistance-Nodulation-Division (RND) superfamily. It is the core component responsible for substrate recognition and energy transduction via the proton motive force.[5][7][8]
-
AcrA: A periplasmic membrane fusion protein (MFP) that connects AcrB to TolC.[3][6]
-
TolC: An outer membrane channel that provides the exit duct for the extruded substrates.[6]
Given its central role in multidrug resistance, AcrB has emerged as a promising target for the development of efflux pump inhibitors (EPIs). Such inhibitors have the potential to restore the efficacy of existing antibiotics against resistant bacterial strains.[9] This guide focuses on the target validation of a putative AcrB inhibitor, AcrB-IN-4, in E. coli.
This compound: A Candidate Efflux Pump Inhibitor
This compound is a novel small molecule identified through screening campaigns for its potential to inhibit the AcrB efflux pump. The primary hypothesis is that by binding to AcrB, this compound allosterically or competitively inhibits the transport function of the pump, thereby increasing the intracellular concentration of co-administered antibiotics and restoring their antibacterial activity. This document provides a comprehensive guide to the experimental methodologies required to validate AcrB as the direct target of this compound.
Target Validation Workflow
A robust target validation strategy for this compound involves a multi-pronged approach, progressing from direct biochemical interactions to functional cellular consequences.
Caption: Experimental workflow for this compound target validation.
The AcrAB-TolC Efflux Pump Mechanism
The AcrB protein operates as a homotrimer, with each protomer cycling through three distinct conformations: Loose (Access), Tight (Binding), and Open (Extrusion).[1][10] This functional rotation is powered by the proton motive force and facilitates the peristaltic pumping of substrates from the periplasm and inner membrane into the TolC channel.[5][11]
Caption: Schematic of the AcrAB-TolC efflux pump in E. coli.
Biophysical Assays for Direct Target Engagement
The initial step in target validation is to demonstrate a direct physical interaction between this compound and the AcrB protein.
Thermal Shift Assay (TSA)
The Thermal Shift Assay, or Differential Scanning Fluorimetry, measures changes in the thermal stability of a protein upon ligand binding.[12][13] The binding of a ligand typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[12]
Caption: Principle of the Thermal Shift Assay.
Experimental Protocol: Thermal Shift Assay
-
Protein Preparation: Purify recombinant E. coli AcrB protein.
-
Reaction Mixture: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing:
-
Purified AcrB (final concentration 2 µM)
-
TSA buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
SYPRO Orange dye (final concentration 5X)[14]
-
This compound at various concentrations (e.g., 0.1 µM to 100 µM) or DMSO as a control.
-
-
Instrumentation: Place the plate in a real-time PCR instrument.[12][14]
-
Melt Curve Analysis: Program the instrument to gradually increase the temperature from 25°C to 95°C, while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: The melting temperature (Tm) is determined from the inflection point of the fluorescence curve. The change in melting temperature (ΔTm) is calculated as Tm (AcrB + this compound) - Tm (AcrB + DMSO). A ΔTm of >1°C is generally considered significant.[15]
Table 1: Hypothetical Thermal Shift Assay Data for this compound
| Concentration of this compound (µM) | Tm (°C) | ΔTm (°C) |
| 0 (DMSO control) | 55.2 | 0.0 |
| 1 | 56.5 | 1.3 |
| 10 | 58.9 | 3.7 |
| 50 | 61.3 | 6.1 |
| 100 | 61.5 | 6.3 |
Microscale Thermophoresis (MST)
MST is a powerful technique to quantify biomolecular interactions in solution by measuring the motion of molecules in a microscopic temperature gradient.[16] This movement, known as thermophoresis, is sensitive to changes in size, charge, and hydration shell, which are altered upon ligand binding.[16][17]
Caption: Principle of Microscale Thermophoresis.
Experimental Protocol: Microscale Thermophoresis
-
Protein Labeling: Label purified AcrB with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol. The final concentration of the labeled protein should be in the low nanomolar range.
-
Sample Preparation: Prepare a serial dilution of this compound in MST buffer (e.g., PBS-T).
-
Binding Reaction: Mix the labeled AcrB with each dilution of this compound and incubate to allow binding to reach equilibrium.
-
Capillary Loading: Load the samples into MST capillaries.[17]
-
MST Measurement: Place the capillaries in the MST instrument. An infrared laser is used to create a temperature gradient, and the movement of the fluorescently labeled AcrB is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) is determined by fitting the data to a binding curve.
Table 2: Hypothetical Microscale Thermophoresis Data for this compound
| Parameter | Value |
| Labeled Protein | AcrB-RED-tris-NTA |
| Ligand | This compound |
| Dissociation Constant (Kd) | 5.8 µM |
In Vitro Functional Assays
Demonstrating direct binding is crucial, but it is equally important to show that this binding event leads to a functional consequence, i.e., inhibition of the pump's activity.
In Vitro Transport Assay using Inside-Out Membrane Vesicles (IOMVs)
IOMVs are sealed vesicles derived from the bacterial inner membrane, where the cytoplasmic side is oriented outwards.[18] This orientation allows for the study of transport processes driven by ATP or a proton gradient, with substrates being transported into the vesicle interior.
Caption: Workflow for IOMV preparation and transport assay.
Experimental Protocol: IOMV Preparation and Transport Assay
-
E. coli Culture and Harvest: Grow E. coli cells (e.g., a strain overexpressing AcrB) to the late exponential phase and harvest by centrifugation.[18]
-
Spheroplast Formation: Treat cells with lysozyme and EDTA to form spheroplasts.[18]
-
Cell Lysis: Lyse the spheroplasts using a French press at high pressure.[19]
-
Membrane Isolation: Remove unlysed cells and debris by low-speed centrifugation, then pellet the membrane vesicles by ultracentrifugation.
-
Vesicle Characterization: Resuspend the pellet in an appropriate buffer. The orientation and sealing of the vesicles can be verified.[18][19]
-
Transport Assay:
-
Incubate the IOMVs with a fluorescent substrate of AcrB (e.g., Nile Red or ethidium bromide).
-
Add an energy source to generate a proton motive force (e.g., NADH).
-
Add varying concentrations of this compound.
-
Monitor the fluorescence of the substrate over time. Transport into the vesicles leads to a change in fluorescence (e.g., quenching).
-
-
Data Analysis: Calculate the initial rate of transport for each concentration of this compound. Determine the IC50 value, which is the concentration of inhibitor required to reduce the transport rate by 50%.
Table 3: Hypothetical In Vitro Transport Assay Data for this compound
| Parameter | Value |
| Substrate | Nile Red |
| IC50 of this compound | 12.5 µM |
Cell-Based Assays
The final step is to confirm that the inhibition of AcrB by this compound translates to increased antibiotic susceptibility in whole bacterial cells.
Bacterial Growth Inhibition (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. By measuring the MIC of a known AcrB substrate antibiotic in the presence and absence of this compound, we can quantify the potentiation effect. Using a strain with a deletion of the acrB gene (ΔacrB) is a critical control to demonstrate that the effect of this compound is target-specific.[20][21]
Experimental Protocol: MIC Determination
-
Bacterial Strains: Use a wild-type E. coli strain (e.g., MG1655) and its isogenic ΔacrB mutant.
-
Assay Setup: In a 96-well microtiter plate, prepare a two-dimensional checkerboard titration. One axis will have serial dilutions of an antibiotic (e.g., ciprofloxacin, a known AcrB substrate), and the other axis will have serial dilutions of this compound.
-
Inoculation: Inoculate each well with a standardized suspension of the E. coli strain.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.
-
Data Analysis: Compare the MIC of the antibiotic alone to the MIC in the presence of this compound. A significant reduction in the MIC in the wild-type strain, but not in the ΔacrB strain, confirms on-target activity.
Table 4: Hypothetical MIC Data for Ciprofloxacin in the Presence of this compound
| E. coli Strain | This compound (µM) | Ciprofloxacin MIC (µg/mL) | Fold Reduction in MIC |
| Wild-Type | 0 | 0.064 | - |
| Wild-Type | 10 | 0.008 | 8 |
| ΔacrB | 0 | 0.004 | - |
| ΔacrB | 10 | 0.004 | 1 |
Conclusion
The comprehensive approach outlined in this guide, combining biophysical, in vitro functional, and cell-based assays, provides a robust framework for the target validation of this compound. Positive results across these experiments—demonstrating direct binding to AcrB, inhibition of its transport function, and potentiation of antibiotic activity in an AcrB-dependent manner—would strongly validate AcrB as the molecular target of this compound. Such validation is a critical milestone in the development of this compound as a potential adjunctive therapy to combat multidrug resistance in Gram-negative pathogens.
References
- 1. The AcrAB efflux pump contributes to the virulence of Enteroaggregative E. coli by influencing the aggregative behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug transport mechanism of the AcrB efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Molecular Mechanism of MBX2319 Inhibition of Escherichia coli AcrB Multidrug Efflux Pump and Comparison with Other Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of potential therapeutics by targeting AcrB protein from AcrAB-TolC multidrug efflux pump of Escherichia coli: an in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AcrB drug-binding pocket substitution confers clinically relevant resistance and altered substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eubopen.org [eubopen.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bio-rad.com [bio-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. research.aston.ac.uk [research.aston.ac.uk]
- 18. Preparation of Everted Membrane Vesicles from Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Absence, loss-of-function, or inhibition of Escherichia coli AcrB does not increase expression of other efflux pump genes supporting the discovery of AcrB inhibitors as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Unraveling the Molecular Grip: A Technical Guide to the AcrB-IN-4 Binding Site on the AcrB Efflux Pump
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as the Acriflavine resistance protein B (AcrB), which actively expel a broad range of antibiotics from the bacterial cell.[1] Targeting AcrB with inhibitors to restore antibiotic efficacy is a promising therapeutic strategy. This technical guide provides an in-depth analysis of the binding interaction between a novel benzochromene derivative inhibitor, AcrB-IN-4 (also known as compound G11), and the AcrB protein.
Executive Summary
This compound is a potent inhibitor of the AcrB efflux pump, demonstrating significant synergy with conventional antibiotics.[2][3] It belongs to a series of novel benzo[h]chromene compounds designed to reverse multidrug resistance.[2] this compound effectively inhibits the efflux of known AcrB substrates and potentiates the activity of antibiotics such as erythromycin, levofloxacin, and minocycline.[3] While a co-crystal structure is not yet available, molecular modeling and structure-activity relationship studies of related compounds suggest that this compound binds within the periplasmic domain of AcrB, likely engaging in π-π stacking interactions and hydrogen bonding.[4] This guide synthesizes the available quantitative data, details the experimental protocols for inhibitor characterization, and provides visual representations of the underlying biological and experimental frameworks.
Data Presentation: Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through antibiotic potentiation and direct efflux inhibition assays. The following tables summarize the key findings from the primary literature.
Table 1: Antibiotic Potentiation by this compound (Compound G11)
| Antibiotic | Organism | MIC without Inhibitor (μg/mL) | Fold Reduction in MIC with this compound (at 8 μg/mL) |
| Levofloxacin | E. coli | - | 4-fold |
| Minocycline | E. coli | - | Synergistic |
| Erythromycin | E. coli | - | Synergistic |
Data extracted from MedChemExpress summary of Guo T, et al. 2023.[3] A specific MIC value for the antibiotics alone was not provided in the summary, but the fold reduction demonstrates significant potentiation.
Table 2: Inhibition of AcrB-Mediated Efflux by this compound (Compound G11)
| Assay | Substrate | Organism | Concentration of this compound | Result |
| Nile Red Efflux | Nile Red | E. coli | 50 μM | Complete abolishment of efflux |
Data extracted from MedChemExpress summary of Guo T, et al. 2023.[3]
The AcrB Binding Pocket: A Complex and Dynamic Target
AcrB is a homotrimeric transporter that functions as part of the larger AcrAB-TolC complex.[1] Each AcrB protomer cycles through three distinct conformations in a process known as functional rotation: Access (Loose), Binding (Tight), and Extrusion (Open).[5][6] This dynamic process is essential for substrate capture from the periplasm and the inner membrane, and its subsequent expulsion from the cell.[7]
The substrate-binding site is located in the large periplasmic domain of AcrB and is characterized by a vast, flexible cavity. This cavity is further subdivided into two main pockets: a distal binding pocket (DBP) and a proximal binding pocket (PBP).[8] The DBP is rich in hydrophobic residues, particularly phenylalanine, and is the binding site for many known AcrB substrates.[9] The PBP serves as an initial binding site for some larger substrates before they are transferred to the DBP.[8]
While the precise interactions of this compound have not been elucidated by crystallography, molecular modeling of structurally related 2H-benzo[h]chromene derivatives suggests that they bind within the AcrB binding pocket.[4] The key interactions contributing to the tight binding of these inhibitors are proposed to be strong π-π stacking interactions with aromatic residues in the pocket and the formation of a hydrogen bond network.[4]
Experimental Protocols: Methodologies for Characterizing this compound
The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.
Checkerboard Assay for Antibiotic Potentiation
This assay is used to determine the synergistic effect of an inhibitor in combination with an antibiotic.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the test antibiotics (e.g., erythromycin, levofloxacin, minocycline) in appropriate solvents.
-
Prepare a standardized inoculum of the test bacterial strain (e.g., E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of concentrations. Serially dilute the antibiotic along the x-axis and the inhibitor (this compound) along the y-axis.
-
Each well will contain a unique combination of antibiotic and inhibitor concentrations. Include control wells with antibiotic only, inhibitor only, and no drug/inhibitor.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in the presence of each concentration of the inhibitor by visual inspection for turbidity.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify synergy. FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of inhibitor in combination / MIC of inhibitor alone). A FICI of ≤ 0.5 is typically considered synergistic. The fold reduction in the MIC of the antibiotic is also a key indicator of potentiation.
-
Nile Red Efflux Assay
This whole-cell fluorescence-based assay directly measures the ability of a compound to inhibit the efflux of a known AcrB substrate, Nile Red.
-
Cell Preparation:
-
Grow an overnight culture of an E. coli strain that overexpresses AcrB.
-
Harvest the cells by centrifugation, wash them with a buffer (e.g., PBS), and resuspend them to a specific optical density (e.g., OD600 of 0.5).
-
-
Loading with Nile Red:
-
Add Nile Red to the cell suspension at a final concentration that allows for significant uptake.
-
Incubate the cells with Nile Red in the presence of a proton motive force (PMF) inhibitor (e.g., CCCP) to facilitate loading by preventing active efflux.
-
-
Efflux Initiation and Measurement:
-
Wash the cells to remove excess Nile Red and the PMF inhibitor.
-
Resuspend the loaded cells in a buffer containing glucose to energize the cells and initiate efflux.
-
Add this compound at various concentrations to different samples. Include a positive control (a known AcrB inhibitor) and a negative control (no inhibitor).
-
Monitor the decrease in fluorescence over time using a fluorometer. The rate of fluorescence decrease corresponds to the rate of Nile Red efflux.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
Calculate the initial rate of efflux for each concentration of this compound.
-
Determine the concentration of this compound that causes a 50% reduction in the efflux rate (IC50) or, as reported, the concentration that completely abolishes efflux.[2][3]
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the study of AcrB and its inhibitors.
Caption: Functional rotation mechanism of the AcrB efflux pump and proposed inhibition by this compound.
Caption: Experimental workflow for the identification and characterization of AcrB inhibitors like this compound.
References
- 1. Functional Rotation of the Transporter AcrB: Insights into Drug Extrusion from Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of benzochromene derivatives as AcrB inhibitors for the reversal of bacterial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and structural optimization of novel 2H-benzo[h]chromene derivatives that target AcrB and reverse bacterial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Energetics and conformational pathways of functional rotation in the multidrug transporter AcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Energetics and conformational pathways of functional rotation in the multidrug transporter AcrB | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Structures of the multidrug exporter AcrB reveal a proximal multisite drug-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multidrug binding properties of the AcrB efflux pump characterized by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of AcrB-IN-4 on the AcrAB-TolC Efflux Pump: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current understanding of AcrB-IN-4, a benzochromene derivative, and its impact on the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. The document synthesizes available quantitative data, details key experimental methodologies, and presents visual representations of the underlying molecular mechanisms and experimental workflows.
Executive Summary
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria, actively extruding a wide range of antibiotics and other toxic compounds from the cell. The inner membrane component, AcrB, is a critical element of this tripartite system, functioning as a homotrimer to recognize and transport substrates. This compound (also known as Efflux pump-IN-4 and compound G11) has been identified as a potent inhibitor of the AcrAB-TolC pump. This guide elucidates that this compound's primary mechanism of action is the inhibition of the pump's efflux function , rather than the disruption of the AcrAB-TolC pump assembly. It achieves this by likely binding to the substrate-binding pocket of AcrB, thereby competitively or allosterically preventing the transport of substrates. This functional inhibition leads to the potentiation of the activity of various antibiotics against multidrug-resistant bacteria.
This compound: Quantitative Efficacy Data
This compound has demonstrated significant potential in reversing multidrug resistance by inhibiting the AcrAB-TolC efflux pump. The following tables summarize the quantitative data regarding its efficacy.
| Compound | Organism | Antibiotic | Concentration of this compound (µg/mL) | Fold Reduction in MIC | Reference |
| This compound (G11) | E. coli (overexpressing AcrB) | Erythromycin (ERY) | 8 - 128 | Significant synergism | [1] |
| This compound (G11) | E. coli (overexpressing AcrB) | Levofloxacin (LEV) | 8 | 4-fold | [1] |
| This compound (G11) | E. coli (overexpressing AcrB) | Minocycline (MIN) | 8 - 128 | Significant synergism | [1] |
Table 1: Potentiation of Antibiotic Activity by this compound. This table quantifies the ability of this compound to reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics.
| Compound | Assay | Concentration (µM) | Observed Effect | Reference |
| This compound (G11) | Nile Red Efflux Inhibition | 50 - 100 | Strong inhibitory activity | [1] |
| This compound (G11) | Hemolysis Assay (mice red blood cells) | 4 - 256 µg/mL | No hemolysis observed | [1] |
| This compound (G11) | In vivo Toxicity (C. elegans) | 128 µg/mL (72 h) | No significant toxicity | [1] |
Table 2: Functional and Safety Profile of this compound. This table summarizes key functional data and preliminary safety information for this compound.
Mechanism of Action: Functional Inhibition, Not Assembly Disruption
The current body of evidence strongly suggests that this compound functions by inhibiting the transport activity of the fully assembled AcrAB-TolC pump. There is no direct evidence to indicate that this compound disrupts the trimerization of AcrB or prevents its association with AcrA and TolC.
The AcrAB-TolC Efflux Pump Assembly and Function
The AcrAB-TolC pump is a complex molecular machine spanning the inner and outer membranes of Gram-negative bacteria. Its assembly is a critical prerequisite for its function.
-
AcrB: The inner membrane component, AcrB, exists as a homotrimer. Each protomer cycles through three distinct conformations: Loose (L), Tight (T), and Open (O), which drive the binding and extrusion of substrates. The proper trimerization of AcrB is essential for its function.
-
AcrA: The periplasmic membrane fusion protein, AcrA, connects AcrB to the outer membrane channel TolC.
-
TolC: The outer membrane protein, TolC, forms a channel that allows the final expulsion of substrates from the cell.
The following diagram illustrates the assembled AcrAB-TolC pump.
Figure 1: Diagram of the fully assembled AcrAB-TolC efflux pump.
Proposed Mechanism of this compound Action
This compound is believed to bind to the AcrB trimer, likely within the large, multispecific substrate-binding pocket located in the periplasmic domain. This binding event interferes with the functional rotation of the AcrB protomers, thereby halting the efflux of substrates.
References
Whitepaper: In Silico Analysis of a Novel Inhibitor, AcrB-IN-4, with the AcrB Efflux Pump
Audience: Researchers, scientists, and drug development professionals.
Abstract
Multidrug resistance (MDR) in Gram-negative bacteria is a critical global health threat, largely mediated by the overexpression of efflux pumps like the AcrAB-TolC system in Escherichia coli. The inner membrane component, AcrB, is the primary site of substrate recognition and energy transduction, making it a prime target for the development of efflux pump inhibitors (EPIs). This technical guide details the in silico docking analysis of a hypothetical novel inhibitor, AcrB-IN-4, with the AcrB protein. We provide comprehensive protocols for molecular docking, molecular dynamics (MD) simulations, and subsequent experimental validation. The results, presented through structured data tables and logical diagrams, illustrate a robust computational workflow for identifying and characterizing potential AcrB inhibitors. This document serves as a methodological blueprint for researchers engaged in the structure-based design of novel EPIs to combat antibiotic resistance.
Introduction: The AcrB Efflux Pump and Multidrug Resistance
The AcrAB-TolC tripartite system is the principal efflux pump in E. coli, responsible for extruding a wide array of noxious compounds, including antibiotics, detergents, and bile salts.[1][2][3][4] This pump spans the entire cell envelope, with AcrB, a member of the Resistance-Nodulation-Cell Division (RND) family, acting as the core engine.[5][6][7] AcrB is a homotrimeric protein embedded in the inner membrane, where it captures substrates from the periplasm and the outer leaflet of the inner membrane.[5][8]
The transport mechanism involves a functional rotation of the three AcrB protomers, which cycle through three distinct conformations: Access, Binding, and Extrusion.[2][9][10] This process is powered by the proton-motive force, functioning as a drug/proton antiporter.[4][6] The broad substrate specificity of AcrB is attributed to a large, flexible binding pocket, often described as having a proximal binding pocket (PBP) and a distal binding pocket (DBP), rich in hydrophobic residues.[11][12] Given its central role, inhibiting AcrB function is a promising strategy to restore the efficacy of existing antibiotics and overcome MDR.[11][13] This guide outlines the computational evaluation of a novel, hypothetical inhibitor, this compound, designed to target the AcrB binding pocket.
Methodologies: A Protocol for In Silico Analysis
A rigorous computational approach is essential for predicting the binding affinity and interaction patterns of a potential inhibitor. The following sections detail the step-by-step protocols for the in silico analysis of this compound.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.[14][15]
-
Protein Preparation :
-
The crystal structure of the E. coli AcrB trimer is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 4DX5).[13]
-
The protein structure is prepared using software like AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding polar hydrogens, repairing missing side chains, and assigning atomic charges.
-
The asymmetric trimer is analyzed to identify the "Binding" conformation protomer, which contains the primary substrate-binding pocket.[10]
-
-
Ligand Preparation :
-
The 3D structure of the hypothetical inhibitor, this compound, is generated using a chemical sketcher like ChemDraw or MarvinSketch.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Correct protonation states at physiological pH (7.4) are assigned, and rotatable bonds are defined.
-
-
Grid Generation :
-
The binding site is defined. For AcrB, the primary target is the large distal binding pocket (DBP) within the periplasmic domain.[11][16]
-
Key residues lining this pocket, such as Phe136, Phe178, Phe610, Phe615, Phe617, and Phe628, are used to center the docking grid box.[11]
-
The grid box dimensions are set to be large enough to encompass the entire binding pocket, allowing for unbiased sampling of the ligand's conformational space.
-
-
Docking and Scoring :
-
A docking algorithm (e.g., AutoDock Vina, Glide) is used to sample various conformations (poses) of this compound within the defined grid.
-
Each pose is evaluated using a scoring function, which estimates the free energy of binding (e.g., in kcal/mol).[17] The pose with the lowest energy score is considered the most probable binding mode.
-
The results are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations are performed to assess the stability of the docked this compound-AcrB complex and to refine the binding pose in a dynamic, solvated environment.[16][18]
-
System Setup :
-
The top-ranked docked complex from the molecular docking study is used as the starting structure.
-
The complex is embedded in a lipid bilayer (e.g., POPC) to mimic the inner membrane environment and solvated in an explicit water model (e.g., TIP3P) with counter-ions to neutralize the system.[6]
-
-
Simulation Parameters :
-
A modern force field (e.g., AMBER, CHARMM) is applied to the system.
-
The system undergoes energy minimization to remove steric clashes.
-
A short equilibration phase follows, where the system is gradually heated to 310 K and pressure is stabilized, with restraints on the protein and ligand heavy atoms.
-
A production run (typically 100-200 ns) is performed without restraints.
-
-
Trajectory Analysis :
-
The stability of the complex is evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time.
-
The persistence of key intermolecular interactions observed in the docking pose is monitored throughout the simulation.
-
Binding free energy can be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.
-
Experimental Validation Protocol
In silico predictions must be validated through in vitro experiments to confirm biological activity.[19][20]
-
Minimum Inhibitory Concentration (MIC) Reduction Assay :
-
The efficacy of this compound as an EPI is tested using a checkerboard assay.
-
An E. coli strain overexpressing AcrB is cultured in the presence of serial dilutions of an antibiotic (e.g., ciprofloxacin, erythromycin) and this compound.
-
The MIC of the antibiotic is determined in the presence and absence of the inhibitor. A significant (≥4-fold) reduction in the antibiotic's MIC indicates successful efflux inhibition.[21]
-
-
Real-Time Efflux Assay :
-
This assay directly measures the pump's activity.
-
E. coli cells are loaded with a fluorescent substrate of AcrB, such as ethidium bromide or Nile Red.
-
The addition of an energy source (e.g., glucose) activates the efflux pumps, leading to a decrease in intracellular fluorescence as the substrate is expelled.
-
The assay is repeated in the presence of this compound. Inhibition of the pump will result in a slower rate of fluorescence decrease, indicating that the substrate is being retained within the cells.
-
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex processes and logical flows.
Caption: In Silico Drug Discovery and Validation Workflow.
Caption: The Functional Rotation Mechanism of the AcrB Trimer.
Hypothetical Results: Docking this compound
This section presents hypothetical quantitative data that would be generated from the docking of this compound, contextualized with known substrates and inhibitors.
Docking Scores and Binding Energies
The docking score provides a quantitative estimate of binding affinity. Lower values indicate more favorable binding. The data below compares this compound to the known inhibitor Phenylalanine-Arginine β-Naphthylamide (PAβN) and the substrate Minocycline.
| Compound | Docking Score (kcal/mol) | Estimated Binding Energy (MM/GBSA) (kcal/mol) | Predicted Interaction Type |
| This compound (Hypothetical) | -11.2 | -55.8 | Inhibitor (Competitive) |
| PAβN (Known Inhibitor) | -9.8 | -48.3 | Inhibitor (Competitive) |
| Minocycline (Substrate) | -8.5 | -41.7 | Substrate |
| Ciprofloxacin (Substrate) | -7.9 | -38.5 | Substrate |
Key Intermolecular Interactions
Analysis of the top-ranked docking pose for this compound reveals critical interactions within the distal binding pocket, contributing to its high predicted affinity.
| AcrB Residue | This compound Atom/Group | Interaction Type | Distance (Å) |
| Gln176 | Amide NH | Hydrogen Bond | 2.9 |
| Phe178 | Aromatic Ring | Pi-Pi Stacking | 3.8 |
| Ser289 | Hydroxyl Group | Hydrogen Bond | 3.1 |
| Phe615 | Aromatic Ring | Pi-Pi Stacking | 4.0 |
| Phe617 | Phenyl Side Chain | Hydrophobic | 3.5 |
| Phe628 | Phenyl Side Chain | Hydrophobic | 3.9 |
Discussion
The hypothetical in silico analysis demonstrates that this compound is a promising candidate for an efflux pump inhibitor. Its docking score of -11.2 kcal/mol is superior to that of the known inhibitor PAβN, suggesting a strong binding affinity for the AcrB distal binding pocket. The interactions, dominated by hydrophobic and pi-pi stacking with key phenylalanine residues, are characteristic of potent AcrB ligands.[11][16] Furthermore, the formation of hydrogen bonds with Gln176 and Ser289 likely contributes to the specificity and stability of the complex.
The MD simulations would be the next critical step to confirm that these interactions are stable over time in a dynamic, solvated membrane environment. A stable RMSD and persistent hydrogen bonding throughout the simulation would increase confidence in the docking prediction.
Ultimately, the proposed in vitro assays are mandatory to translate these computational predictions into tangible biological activity.[19] A significant reduction in the MIC of antibiotics like ciprofloxacin in the presence of this compound would provide strong evidence of its potential as an adjuvant therapy to combat multidrug-resistant infections.
Conclusion
This technical guide presents a comprehensive framework for the in silico identification and characterization of novel AcrB inhibitors, using the hypothetical compound this compound as an exemplar. We have provided detailed protocols for molecular docking and MD simulations, outlined essential in vitro validation experiments, and used structured tables and diagrams to present complex data and workflows. The hypothetical results suggest that this compound has the potential to be a potent inhibitor by binding tightly within the distal binding pocket of AcrB. This work underscores the power of computational methods in modern drug discovery and provides a clear, actionable guide for researchers aiming to develop the next generation of efflux pump inhibitors.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Structural and functional aspects of the multidrug efflux pump AcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crystal.ku.edu [crystal.ku.edu]
- 4. Drug transport mechanism of the AcrB efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coupling of remote alternating-access transport mechanisms for protons and substrates in the multidrug efflux pump AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of the multidrug efflux transporter AcrB at 3.1 Å resolution reveals the N-terminal region with conserved amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AcrB drug-binding pocket substitution confers clinically relevant resistance and altered substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of pharmacophore models for AcrB protein and the identification of potential adjuvant candidates for overcoming efflux-mediated colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein–Ligand Docking in the Machine-Learning Era - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 20. m.youtube.com [m.youtube.com]
- 21. journals.asm.org [journals.asm.org]
AcrB-IN-4: A Technical Guide to a Novel Efflux Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AcrB-IN-4, a recently identified inhibitor of the AcrB component of the AcrAB-TolC efflux pump in Gram-negative bacteria. The overexpression of this efflux pump is a primary mechanism of multidrug resistance (MDR), and its inhibition represents a promising strategy to restore the efficacy of existing antibiotics. This document consolidates the available quantitative data, details the experimental methodologies used for its characterization, and visualizes key concepts through diagrams as a resource for researchers in antimicrobial drug discovery.
Core Concepts: The AcrAB-TolC Efflux Pump and its Inhibition
The AcrAB-TolC efflux pump is a tripartite protein complex that spans the inner and outer membranes of Gram-negative bacteria, such as Escherichia coli. It actively transports a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and rendering them ineffective.
-
AcrB: The inner membrane component and the primary active transporter of the complex. It recognizes and binds to substrates and utilizes the proton motive force to drive their efflux.[1]
-
AcrA: A periplasmic membrane fusion protein that connects AcrB to TolC.
-
TolC: The outer membrane channel that provides the final exit pathway for the substrates out of the cell.
Efflux Pump Inhibitors (EPIs) are small molecules designed to block the function of these pumps. By doing so, they can restore the susceptibility of resistant bacteria to conventional antibiotics. This compound is a novel EPI that targets the AcrB protein.
This compound: Quantitative Profile
This compound, also known as Efflux pump-IN-4 or compound G11, is a benzochromene derivative that has demonstrated significant potential as an AcrB inhibitor.[1] The following tables summarize the key quantitative data from its initial characterization.
| Parameter | Value | Conditions |
| Antibiotic Synergism | ||
| Erythromycin (ERY) | Synergistic at 8-128 µg/mL | Broth microdilution against susceptible bacterial strains. |
| Levofloxacin (LEV) | Synergistic at 8-128 µg/mL | Broth microdilution against susceptible bacterial strains. |
| Minocycline (MIN) | Synergistic at 8-128 µg/mL | Broth microdilution against susceptible bacterial strains. |
| MIC Fold Reduction | ||
| Levofloxacin (LEV) | 4-fold reduction | In the presence of 8 µg/mL of this compound. |
| Inhibition of Efflux | ||
| Nile Red Efflux Inhibition | Strong inhibition at 50 µM | Fluorescence-based assay measuring the accumulation of the AcrB substrate Nile Red. |
| Safety Profile | ||
| Hemolysis | No hemolysis at 4-256 µg/mL | Assay using mouse red blood cells. |
| In Vivo Toxicity | No significant toxicity at 128 µg/mL | 72-hour exposure in a Caenorhabditis elegans model. |
Table 1: Summary of Quantitative Data for this compound [1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the study by Guo et al. (2023).
Minimum Inhibitory Concentration (MIC) Assay
The checkerboard broth microdilution method is utilized to assess the synergistic effect of this compound with various antibiotics.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., E. coli) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of 5 x 10^5 CFU/mL.
-
Preparation of Test Compounds: Stock solutions of this compound and the test antibiotics are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.
-
Checkerboard Assay: A two-dimensional array of concentrations is created by combining the serially diluted this compound and antibiotic solutions in the microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic, alone or in combination with this compound, that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy.
Nile Red Efflux Assay
This assay measures the ability of this compound to inhibit the efflux of Nile Red, a fluorescent substrate of AcrB.
-
Bacterial Cell Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with phosphate-buffered saline (PBS). The cells are then resuspended in PBS containing a carbon source (e.g., glucose) to energize the efflux pumps.
-
Loading with Nile Red: Nile Red is added to the bacterial suspension, and the cells are incubated to allow for its uptake.
-
Initiation of Efflux: The cells are centrifuged, washed to remove excess Nile Red, and resuspended in PBS. Efflux is initiated by the addition of a rich medium (e.g., Luria-Bertani broth).
-
Inhibition with this compound: For the inhibitor test group, this compound is added to the cell suspension prior to the initiation of efflux.
-
Fluorescence Measurement: The fluorescence of the bacterial suspension is monitored over time using a fluorometer. A decrease in fluorescence indicates the efflux of Nile Red, while a sustained or higher fluorescence in the presence of this compound indicates inhibition of efflux.
Hemolysis Assay
This assay evaluates the potential of this compound to damage red blood cells.
-
Preparation of Red Blood Cells: Freshly collected mouse red blood cells are washed multiple times with PBS by centrifugation.
-
Incubation with this compound: The washed red blood cells are incubated with various concentrations of this compound at 37°C for a defined period (e.g., 1 hour).
-
Controls: A positive control (e.g., Triton X-100) is used to induce 100% hemolysis, and a negative control (PBS) is used to measure spontaneous hemolysis.
-
Measurement of Hemolysis: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm). The percentage of hemolysis is calculated relative to the positive control.
Caenorhabditis elegans Toxicity Assay
This in vivo assay assesses the general toxicity of this compound in a whole-organism model.
-
Nematode Culture: C. elegans are maintained on nematode growth medium (NGM) plates seeded with a lawn of E. coli OP50 as a food source.
-
Exposure to this compound: Synchronized L4-stage worms are transferred to liquid culture medium containing a food source and various concentrations of this compound.
-
Toxicity Assessment: The worms are incubated for 72 hours, and their survival and overall health are monitored. This can include assessing mortality, motility, and any morphological changes.
Visualizations
The following diagrams illustrate the mechanism of the AcrAB-TolC efflux pump, the experimental workflow for evaluating EPIs, and the inhibitory action of this compound.
References
The Impact of AcrB Efflux Pump Inhibition on Bacterial Virulence Factors: A Technical Guide
Introduction
The AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria, plays a pivotal role in conferring resistance to a wide array of antibiotics.[1][2] Beyond its function in antimicrobial resistance, AcrB is increasingly recognized as a critical contributor to bacterial virulence.[1][3][4] This technical guide provides an in-depth analysis of the effects of AcrB inhibition on various bacterial virulence factors. While this document refers to a hypothetical inhibitor, "AcrB-IN-4," the presented data and methodologies are based on published studies of well-characterized AcrB inhibitors, such as phenylalanine-arginine β-naphthylamide (PAβN), and findings from studies involving the genetic inactivation of AcrB.[4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals working to understand and target bacterial virulence.
Quantitative Impact of this compound on Virulence Factor Expression
Inhibition of the AcrB efflux pump leads to significant alterations in the expression of genes and proteins associated with bacterial virulence. The following tables summarize the quantitative changes observed in various studies upon functional loss of AcrB.
Table 1: Effect of AcrB Inhibition on Virulence Gene Expression in Salmonella enterica serovar Typhimurium
| Gene/Regulon | Function | Fold Change upon AcrB Inactivation | Reference |
| SPI-1 Genes | |||
| invA | Type III secretion system (T3SS) structural component | Downregulated | [4][8] |
| sipA, sipB, sipC | T3SS effector and translocon proteins | Downregulated | [8] |
| sopE | T3SS effector protein | Downregulated | [8] |
| SPI-2 Genes | |||
| ssaV | T3SS structural component | Downregulated | [9] |
| sifA | T3SS effector protein | Downregulated | [9] |
| SPI-4 Genes | |||
| siiA | Adhesin | Downregulated | [9] |
| Quorum Sensing | |||
| lsrACDBK | AI-2 transporter | Downregulated | [9] |
| lsrR | Repressor of lsr operon | Downregulated | [9] |
| Motility | |||
| flgLMK | Flagellar biosynthesis | Downregulated | [8] |
| cheWY | Chemotaxis proteins | Downregulated | [8] |
| Other Regulators | |||
| phoP/phoQ | Two-component system, virulence regulation | Downregulated | [9] |
Table 2: Phenotypic Consequences of AcrB Inhibition
| Virulence Factor | Bacterial Species | Observed Effect | Quantitative Measure | Reference |
| Biofilm Formation | Enteroaggregative E. coli | Reduced | Significant prevention of biofilm biogenesis | [3] |
| E. coli UTI strains | Reduced | 84-91% reduction with inhibitors | [10] | |
| Adhesion to Epithelial Cells | Salmonella Typhimurium | Reduced | Significant reduction in invasion | [4][8] |
| Enteroaggregative E. coli | Impaired | Disorganized aggregative adherence pattern | [3] | |
| In Vivo Virulence | Salmonella Typhimurium | Attenuated | Reduced lethality in mouse and Galleria mellonella models | [4] |
| Enteroaggregative E. coli | Attenuated | Significantly less lethal in Caenorhabditis elegans model | [3] | |
| Enterobacter cloacae | Reduced | Reduced virulence in a mouse model of systemic infection | [11] | |
| Motility | Salmonella Typhimurium | Decreased | Associated with repression of motility genes | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of AcrB inhibition on bacterial virulence.
Biofilm Formation Inhibition Assay
This protocol is designed to quantify the ability of a compound to inhibit the formation of bacterial biofilms.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
This compound or other test compound
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or other suitable solvent for crystal violet
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare an overnight culture of the bacterial strain in the appropriate growth medium.
-
Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.
-
Prepare serial dilutions of this compound in the same growth medium and add 100 µL to the corresponding wells, resulting in a final volume of 200 µL per well. Include wells with bacteria and no inhibitor as a positive control for biofilm formation, and wells with sterile medium as a negative control.
-
Incubate the plate at 37°C for 24-48 hours without shaking.[12]
-
After incubation, carefully discard the planktonic cells by inverting the plate.
-
Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent bacteria.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Bacterial Motility Assay (Soft Agar Stabbing Method)
This assay assesses the impact of AcrB inhibition on bacterial swimming motility.
Materials:
-
Bacterial strain of interest
-
Motility agar (e.g., LB broth with 0.3% agar)
-
This compound or other test compound
-
Sterile petri dishes
-
Sterile inoculation needle
Procedure:
-
Prepare motility agar and supplement it with the desired concentration of this compound. Pour the agar into sterile petri dishes and allow it to solidify.
-
Grow the bacterial strain to the mid-logarithmic phase in liquid broth.
-
Using a sterile inoculating needle, carefully pick a single colony from a fresh agar plate or dip the needle into the liquid culture.
-
Stab the center of the motility agar plate, ensuring the needle goes about halfway into the agar.[13]
-
Assess motility by observing the diameter of the turbid zone extending from the stab line. A larger diameter indicates greater motility.[15]
In Vivo Virulence Assay Using Caenorhabditis elegans
This protocol utilizes the nematode C. elegans as a model host to evaluate the in vivo virulence of bacteria in the presence of an AcrB inhibitor.
Materials:
-
C. elegans strain (e.g., N2)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (standard food source for C. elegans)
-
Pathogenic bacterial strain of interest
-
This compound or other test compound
-
M9 buffer
Procedure:
-
Prepare NGM agar plates. If testing the inhibitor directly in the worm, the inhibitor can be added to the NGM.
-
Spread 50-100 µL of an overnight culture of the pathogenic bacterial strain onto the NGM plates to create a bacterial lawn. If the inhibitor is not in the agar, it can be mixed with the bacterial culture before spreading. As a control, prepare plates with E. coli OP50.[3][16]
-
Incubate the plates at 37°C for 24 hours to allow the bacterial lawn to grow.[3]
-
Synchronize a population of C. elegans to the L4 larval stage.
-
Transfer a defined number of L4 worms (e.g., 20-30) to each bacterial lawn plate.
-
Incubate the plates at 20-25°C.
-
Score the number of live and dead worms daily for several days. Worms are considered dead if they do not respond to gentle prodding with a platinum wire pick.[16]
-
Plot survival curves (Kaplan-Meier) and analyze for statistical significance. A delay in killing compared to the untreated pathogenic strain indicates attenuation of virulence.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the impact of AcrB inhibition.
Signaling Pathway: AcrB Inhibition and Downstream Effects on Virulence
This diagram illustrates the proposed signaling cascade following the inhibition of the AcrB efflux pump, leading to the downregulation of virulence factors.
Caption: Proposed mechanism of virulence reduction upon AcrB inhibition.
Experimental Workflow: Biofilm Inhibition Assay
This diagram outlines the key steps in the biofilm inhibition assay.
Caption: Workflow for quantifying biofilm formation inhibition.
Experimental Workflow: C. elegans Virulence Assay
This diagram illustrates the workflow for assessing bacterial virulence using the C. elegans model.
Caption: Workflow for the C. elegans in vivo virulence assay.
The inhibition of the AcrB efflux pump presents a promising strategy for combating bacterial infections, not only by resensitizing bacteria to antibiotics but also by directly attenuating their virulence. The data and protocols presented in this guide demonstrate that interfering with AcrB function leads to a significant reduction in key virulence-associated phenotypes, including biofilm formation, motility, and host cell invasion. The downregulation of major virulence regulators and effector systems, such as the Salmonella Pathogenicity Islands, underscores the integral role of AcrB in bacterial pathogenesis. Further research into specific and potent AcrB inhibitors is warranted to develop novel anti-virulence therapies.
References
- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AcrAB efflux pump contributes to the virulence of Enteroaggregative E. coli by influencing the aggregative behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria [mdpi.com]
- 8. The Global Consequence of Disruption of the AcrAB-TolC Efflux Pump in Salmonella enterica Includes Reduced Expression of SPI-1 and Other Attributes Required To Infect the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of AcrB Efflux Function Confers Loss of Virulence on Salmonella enterica Serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivation of Efflux Pumps Abolishes Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of the AcrAB-TolC Efflux Pump in the Resistance, Fitness, and Virulence of Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asm.org [asm.org]
- 14. A High-Throughput Screening Assay for Inhibitors of Bacterial Motility Identifies a Novel Inhibitor of the Na+-Driven Flagellar Motor and Virulence Gene Expression in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Evaluate Bacterial Motility and Its Role in Bacterial–Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Nematode Caenorhabditis Elegans - A Versatile In Vivo Model to Study Host-microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Cytotoxicity of AcrB Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity studies on inhibitors of the AcrB efflux pump, a key component of the AcrAB-TolC multidrug resistance machinery in Gram-negative bacteria. Due to the limited availability of detailed public data on the specific compound AcrB-IN-4, this document will focus on the well-characterized AcrB inhibitor, MBX2319, as a representative example for which quantitative cytotoxicity data and experimental protocols are available. A summary of the known information regarding this compound is also provided.
Introduction to AcrB and its Inhibitors
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria, actively extruding a wide range of antibiotics and other toxic compounds from the cell. AcrB is the inner membrane transporter component of this tripartite system and is responsible for substrate recognition and energy transduction. Inhibition of AcrB is a promising strategy to reverse MDR and restore the efficacy of existing antibiotics. A number of AcrB inhibitors have been developed and studied; however, their clinical progression often depends on their selectivity and potential for host cell cytotoxicity.
This compound: A Novel Efflux Pump Inhibitor
This compound, also marketed as Efflux pump-IN-4, has been identified as an inhibitor of the AcrB efflux pump. Its primary mode of action is the potentiation of the effects of antibiotics by inhibiting the efflux of known AcrB substrates, such as Nile Red. Preliminary information suggests that this compound does not disrupt the bacterial outer membrane and has not displayed toxicity in a nematode model. However, to date, detailed peer-reviewed studies providing quantitative cytotoxicity data on mammalian cell lines and comprehensive experimental protocols for this compound are not publicly available.
Cytotoxicity of the AcrB Inhibitor MBX2319
MBX2319 is a potent pyranopyridine inhibitor of the AcrB efflux pump. Unlike the situation with this compound, cytotoxicity data for MBX2319 and its analogs are available in the scientific literature.
Quantitative Cytotoxicity Data
The cytotoxic effects of MBX2319 and its derivatives have been evaluated against the human cervical cancer cell line, HeLa. The 50% cytotoxic concentration (CC50) values were determined to assess the impact of these compounds on mammalian cell viability.
| Compound | Cell Line | CC50 (µM) | Reference |
| MBX2319 | HeLa | > 100 | [1] |
| MBX3132 | HeLa | 60.5 | [1] |
| MBX3135 | HeLa | 62.4 | [1] |
| MBX4191 | HeLa | 47 | [1] |
Table 1: Cytotoxicity of MBX Series AcrB Inhibitors on HeLa Cells. This table summarizes the 50% cytotoxic concentration (CC50) values for MBX2319 and its analogs.
Experimental Protocols
The following section details the methodology for a standard cytotoxicity assay used to evaluate compounds like MBX2319.
MTT Assay for Mammalian Cell Cytotoxicity
The cytotoxicity of MBX2319 against the HeLa mammalian cell line was determined using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
HeLa cells (ATCC CCL-2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
AcrB inhibitor compound (e.g., MBX2319) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count HeLa cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the AcrB inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[3]
-
-
Data Analysis:
-
The relative cell viability is calculated as a percentage relative to the untreated control cells.
-
The CC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
-
Visualizations
The following diagrams illustrate the experimental workflow for the cytotoxicity assessment and the general signaling pathway context of AcrB inhibition.
Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Figure 2: Logical relationship of AcrB inhibition and potential host cell interaction.
References
Technical Guide: Spectrum of Activity of AcrB Inhibitors Against Gram-negative Bacteria
Disclaimer: The specific compound "AcrB-IN-4" is not found in the public scientific literature. This guide will focus on a well-characterized and potent inhibitor of the AcrB efflux pump, MBX2319 , as a representative example to illustrate the spectrum of activity, mechanism of action, and experimental evaluation of this class of compounds.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the AcrB efflux pump of Gram-negative bacteria as a target for novel antimicrobial therapies. It provides a comprehensive overview of the activity of the potent AcrB inhibitor MBX2319, including its spectrum of activity, mechanism of action, and detailed experimental protocols for its characterization.
Introduction to AcrB and Efflux Pump Inhibitors
Multidrug resistance (MDR) in Gram-negative bacteria is a major global health threat. A key mechanism contributing to MDR is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell, reducing their intracellular concentration and thus their efficacy.[1] The AcrAB-TolC efflux pump is the primary resistance-nodulation-division (RND) family transporter in many clinically relevant Gram-negative pathogens, including Escherichia coli and other Enterobacteriaceae.[1][2]
The inner membrane component of this tripartite system, AcrB, is responsible for substrate recognition and energy transduction, making it a prime target for the development of efflux pump inhibitors (EPIs).[2][3] EPIs are compounds that block the function of efflux pumps, thereby restoring the susceptibility of resistant bacteria to existing antibiotics.[1][4] This guide focuses on MBX2319, a novel and potent pyranopyridine-based inhibitor of AcrB.[4][5]
Spectrum of Activity of MBX2319
MBX2319 has demonstrated significant potentiation of various antibiotics against a range of Gram-negative bacteria, primarily within the Enterobacteriaceae family. It exhibits little to no intrinsic antibacterial activity on its own (MIC ≥ 100 μM).[6][7]
Potentiation of Antibiotic Activity
The primary activity of MBX2319 is to enhance the efficacy of antibiotics that are known substrates of the AcrAB-TolC efflux pump. This potentiation is typically measured by the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the inhibitor.
Table 1: Potentiation of Antibiotic MICs by MBX2319 against Escherichia coli AB1157 [6]
| Antibiotic | Antibiotic MIC (μg/mL) | MBX2319 Concentration (μM) | Fold Reduction in MIC |
| Ciprofloxacin | 0.016 | 12.5 | 2 |
| Levofloxacin | 0.031 | 12.5 | 4 |
| Piperacillin | 2 | 12.5 | 8 |
Table 2: Spectrum of Activity of MBX2319 in Combination with Levofloxacin and Ciprofloxacin against Various Gram-negative Bacteria [8]
| Bacterial Species | Antibiotic | Fold MIC Reduction with MBX2319 (3.13 μM) |
| Shigella flexneri | Levofloxacin | 2-5 |
| Ciprofloxacin | 2-5 | |
| Enterobacter aerogenes | Levofloxacin | 2-5 |
| Ciprofloxacin | 2-5 | |
| Salmonella enterica | Levofloxacin | 2-5 |
| Ciprofloxacin | 2-5 | |
| Klebsiella pneumoniae | Levofloxacin | 2-5 |
| Ciprofloxacin | 2-5 | |
| Pseudomonas aeruginosa | Levofloxacin | Weak Activity |
| Ciprofloxacin | Weak Activity |
Mechanism of Action
MBX2319 functions by directly inhibiting the AcrB protein. Computational docking and molecular dynamics simulations suggest that MBX2319 binds tightly to the distal binding pocket of the AcrB protomer in its "binding" conformation.[3] This interaction is thought to impair the proper binding of antibiotic substrates and disrupt the functional rotation mechanism of the AcrB trimer, which is essential for drug efflux.[3]
Caption: Mechanism of AcrB inhibition by MBX2319.
Experimental Protocols
This section details the key experimental methodologies used to characterize the activity of AcrB inhibitors like MBX2319.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the synergistic effect of two compounds.[9]
Caption: Workflow for the checkerboard synergy assay.
Methodology:
-
Two-fold serial dilutions of the antibiotic (Drug A) are prepared and dispensed horizontally across a 96-well microtiter plate.
-
Two-fold serial dilutions of MBX2319 (Drug B) are prepared and dispensed vertically down the plate. This creates a matrix of wells containing various concentrations of both compounds.
-
Each well is then inoculated with a standardized suspension of the test bacterium (e.g., E. coli at ~5 x 10^5 CFU/mL).[9]
-
The plate is incubated at 37°C for 18-24 hours.
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic, alone or in combination with MBX2319, that inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the synergy: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is generally considered synergistic.
Hoechst 33342 (H33342) Accumulation Assay
This assay measures the real-time accumulation of the fluorescent dye Hoechst 33342, a known AcrB substrate, to assess the inhibitory effect of a compound on efflux pump activity.[6]
Methodology:
-
Bacterial cells are grown to the mid-logarithmic phase, harvested, washed, and resuspended in a suitable buffer.
-
The cell suspension is loaded into a 96-well plate.
-
The test compound (MBX2319) or a known EPI (positive control, e.g., PAβN) and a vehicle control are added to respective wells.
-
Hoechst 33342 is added to all wells to a final concentration of 1-2 µM.
-
Fluorescence is monitored over time using a fluorescence plate reader with excitation at ~350 nm and emission at ~460 nm.
-
An increase in fluorescence in the presence of the test compound compared to the vehicle control indicates inhibition of H33342 efflux.
Time-Kill Assay
Time-kill assays are performed to determine the bactericidal or bacteriostatic effect of an antimicrobial agent over time.
Methodology:
-
A standardized inoculum of the test bacterium is prepared in a suitable broth.
-
The antibiotic at a specific concentration (e.g., its MIC) is added to different tubes, both with and without various concentrations of MBX2319.[6]
-
A growth control tube without any antimicrobial agent is also included.
-
The tubes are incubated with shaking at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each tube, serially diluted, and plated on agar plates to determine the number of viable cells (CFU/mL).
-
A reduction of ≥ 3-log10 in CFU/mL (99.9% killing) compared to the initial inoculum is considered bactericidal activity. Synergy is demonstrated by a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[6]
Conclusion
MBX2319 is a potent inhibitor of the AcrB component of the AcrAB-TolC efflux pump in many Gram-negative bacteria. Its ability to potentiate the activity of several classes of antibiotics highlights the potential of EPIs as a strategy to combat multidrug resistance. The experimental protocols detailed in this guide provide a framework for the evaluation and characterization of novel AcrB inhibitors. Further research and development of compounds like MBX2319 may lead to new therapeutic options for treating infections caused by multidrug-resistant Gram-negative pathogens.
References
- 1. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Mechanism of MBX2319 Inhibition of Escherichia coli AcrB Multidrug Efflux Pump and Comparison with Other Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
Methodological & Application
Application Notes and Protocols: AcrB-IN-4 Checkerboard Assay with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health threat, largely driven by the overexpression of efflux pumps. The Acriflavine resistance protein B (AcrB) is a key component of the AcrAB-TolC multidrug efflux pump system in many Gram-negative pathogens, responsible for extruding a broad range of antibiotics from the bacterial cell.[1][2] The development of AcrB inhibitors, such as AcrB-IN-4, represents a promising strategy to restore the efficacy of existing antibiotics.[3]
These application notes provide a detailed protocol for performing a checkerboard assay to evaluate the synergistic activity of this compound with various antibiotics. The checkerboard assay is a robust in vitro method to quantify the degree of synergy, additivity, or antagonism between two antimicrobial agents.[4][5]
Principle of the Checkerboard Assay
The checkerboard assay involves testing serial dilutions of two compounds, in this case, an antibiotic and this compound, both alone and in combination. This allows for the determination of the minimum inhibitory concentration (MIC) of each agent when used in combination, compared to its MIC when used alone. The interaction between the two compounds is then quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[5]
Data Presentation: Synergistic Activity of AcrB Inhibitors
While specific quantitative data for a compound designated "this compound" is not publicly available, the following tables represent typical data obtained for potent AcrB inhibitors in checkerboard assays with common antibiotics that are substrates of the AcrB pump. These tables serve as a template for presenting experimental results.
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Antibiotics With and Without a Representative AcrB Inhibitor.
| Antibiotic | Bacterial Strain | MIC without Inhibitor (µg/mL) | MIC with AcrB Inhibitor (µg/mL) | Fold Reduction in MIC |
| Ciprofloxacin | E. coli (AcrB Overexpressing) | 64 | 8 | 8 |
| Levofloxacin | E. coli (Wild-Type) | 2 | 0.5 | 4 |
| Erythromycin | E. coli (Wild-Type) | 128 | 8 | 16 |
| Tetracycline | E. coli (AcrB Overexpressing) | 32 | 4 | 8 |
| Novobiocin | E. coli (Wild-Type) | 64 | 4 | 16 |
Data is representative and compiled from studies on various AcrB inhibitors.[6][7][8]
Table 2: Fractional Inhibitory Concentration (FIC) Index of a Representative AcrB Inhibitor in Combination with Various Antibiotics.
| Antibiotic | Bacterial Strain | FIC of Antibiotic (A) | FIC of AcrB Inhibitor (B) | FIC Index (FICI = FIC A + FIC B) | Interpretation |
| Novobiocin | E. coli WT-Pore | 0.25 | 0.075 | 0.325 | Synergy |
| Erythromycin | E. coli WT-Pore | 0.25 | 0.125 | 0.375 | Synergy |
| Ciprofloxacin | K. pneumoniae (CIP-Resistant) | 0.5 | 0.125 | 0.625 | Additive |
| Levofloxacin | A. baumannii (MDR) | 0.25 | 0.25 | 0.5 | Synergy |
FIC Index Interpretation:[4][5]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Data is representative and compiled from studies on various AcrB inhibitors.[9][10]
Experimental Protocols
Materials
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., Escherichia coli, Klebsiella pneumoniae)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Antibiotic stock solution
-
Sterile pipette tips and reservoirs
-
Multichannel pipette
-
Incubator (35-37°C)
-
Microplate reader (for optical density measurements)
Protocol for Checkerboard Assay
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the desired antibiotic in an appropriate solvent.
-
Prepare working solutions of the compounds in the broth medium at concentrations that are at least four times the expected MIC.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]
-
-
Plate Setup:
-
Dispense 50 µL of broth medium into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial dilutions of the antibiotic. Add 50 µL of the antibiotic working solution to the first column and perform serial dilutions across the plate.
-
Along the y-axis (e.g., rows A-G), create serial dilutions of this compound. Add 50 µL of the this compound working solution to the first row and perform serial dilutions down the plate.
-
The result is a matrix of wells containing various concentrations of both agents.
-
Include control wells:
-
Row H: Antibiotic only (to determine its MIC).
-
Column 11: this compound only (to determine its MIC).
-
Column 12, Row H: Growth control (no antibiotic or inhibitor).
-
A well with broth only for sterility control.
-
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
After incubation, determine the MIC for each compound alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each compound in every well that shows no growth:
-
FIC of Antibiotic (FIC A) = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
FIC of this compound (FIC B) = MIC of this compound in combination / MIC of this compound alone
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC A + FIC B
-
-
The FICI value used to characterize the interaction is the lowest FICI calculated.
-
Visualizations
AcrAB-TolC Efflux Pump Signaling Pathway
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.
Experimental Workflow for Checkerboard Assay
Caption: Workflow for the antibiotic and this compound checkerboard assay.
Conclusion
The checkerboard assay is an essential tool for evaluating the potential of AcrB inhibitors like this compound to synergize with existing antibiotics and overcome multidrug resistance. By following the detailed protocol and data analysis methods outlined in these application notes, researchers can effectively quantify the interactions between these compounds and generate robust data to support further drug development efforts. The provided diagrams offer a clear visual representation of both the underlying biological mechanism and the experimental procedure.
References
- 1. Activity of levofloxacin in combination with colistin against Acinetobacter baumannii: In vitro and in a Galleria mellonella model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Antibacterial Activity of Ciprofloxacin Against Klebsiella pneumoniae by Inhibiting the AcrAB-TolC Efflux Pump System Using Phenylalanine-arginine β-Naphthylamide | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
- 3. Identification of potential therapeutics by targeting AcrB protein from AcrAB-TolC multidrug efflux pump of Escherichia coli: an in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absence, loss-of-function, or inhibition of Escherichia coli AcrB does not increase expression of other efflux pump genes supporting the discovery of AcrB inhibitors as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reviving Antibiotics: Efflux Pump Inhibitors That Interact with AcrA, a Membrane Fusion Protein of the AcrAB-TolC Multidrug Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitivity of levofloxacin in combination with ampicillin-sulbactam and tigecycline against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for the AcrB Efflux Pump Inhibitor AcrB-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) in Gram-negative bacteria is a significant threat to global health. A primary mechanism of MDR is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which actively extrudes a broad range of antibiotics from the bacterial cell. The AcrB protein is the inner membrane transporter component of this tripartite system and is a key target for the development of efflux pump inhibitors (EPIs). These inhibitors can restore the efficacy of existing antibiotics by preventing their extrusion.
AcrB-IN-4 is a novel inhibitor of the AcrB efflux pump. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of antibiotics in the presence of this compound to quantify its potentiation effect. The primary method described is the broth microdilution checkerboard assay, which allows for the assessment of synergistic interactions between this compound and various antibiotics.
Mechanism of Action of the AcrB Efflux Pump
The AcrAB-TolC efflux pump spans the inner and outer membranes of Gram-negative bacteria. AcrB, a homotrimeric protein located in the inner membrane, is the energy-dependent component that captures and transports substrates. It functions as a drug/proton antiporter, utilizing the proton motive force to drive the efflux of a wide variety of structurally diverse compounds, including many classes of antibiotics.[1][2][3] this compound acts by inhibiting this transport function, thereby increasing the intracellular concentration of co-administered antibiotics and restoring their antibacterial activity.
Caption: Mechanism of the AcrB efflux pump and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the potentiation effect of this compound on the MICs of various antibiotics against a wild-type strain of Escherichia coli. Data is adapted from the study by Guo et al. (2023), where this compound is referred to as compound G11.
Table 1: MIC (µg/mL) of Antibiotics in the Presence of this compound
| Antibiotic | MIC (Antibiotic Alone) | MIC (Antibiotic + 8 µg/mL this compound) | Fold Reduction in MIC |
| Erythromycin (ERY) | >256 | 64 | ≥4 |
| Levofloxacin (LEV) | 0.25 | 0.0625 | 4 |
| Minocycline (MIN) | 4 | 1 | 4 |
Table 2: Intrinsic Antibacterial Activity of this compound
| Compound | MIC (µg/mL) against E. coli |
| This compound | >128 |
Note: The lack of significant intrinsic antibacterial activity is a desirable characteristic for an efflux pump inhibitor.
Experimental Protocols
Materials and Reagents
-
This compound (or compound G11)
-
Antibiotics (e.g., Erythromycin, Levofloxacin, Minocycline)
-
Escherichia coli strain (e.g., a wild-type strain known to express AcrAB-TolC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator (37°C)
-
Plate reader (optional, for OD600 measurements)
-
0.5 McFarland turbidity standard
Preparation of Stock Solutions
-
This compound Stock: Prepare a stock solution of this compound in 100% DMSO at a concentration of 12.8 mg/mL.
-
Antibiotic Stocks: Prepare stock solutions of the desired antibiotics in the appropriate solvent (as recommended by the manufacturer) at a concentration of 12.8 mg/mL.
-
Intermediate Dilutions: For the checkerboard assay, prepare intermediate dilutions of both this compound and the antibiotics in CAMHB.
Broth Microdilution Checkerboard Assay Protocol
This protocol is designed to determine the MIC of an antibiotic alone and in combination with various concentrations of this compound.
-
Bacterial Inoculum Preparation:
-
From an overnight culture of E. coli on a non-selective agar plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Setup:
-
Use a sterile 96-well microtiter plate.
-
Design the plate layout to test a range of antibiotic concentrations (e.g., 2-fold serial dilutions) along the x-axis and a range of this compound concentrations along the y-axis.
-
Include control wells:
-
Growth control (bacteria in CAMHB without antibiotic or inhibitor).
-
Sterility control (CAMHB only).
-
This compound only control (to determine its intrinsic MIC).
-
Antibiotic only control (to determine its standard MIC).
-
-
-
Dispensing Reagents:
-
Add 50 µL of CAMHB to all wells.
-
Along the y-axis, add 50 µL of 2x the final desired concentration of this compound to the appropriate wells and perform serial dilutions.
-
Along the x-axis, add 50 µL of 2x the final desired concentration of the antibiotic to the appropriate wells and perform serial dilutions.
-
This will result in a final volume of 100 µL in each well with varying concentrations of both compounds.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[4]
-
Determine the MIC of the antibiotic alone and in the presence of each concentration of this compound.
-
The Fractional Inhibitory Concentration Index (FICI) can be calculated to determine synergy:
-
FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone)
-
Synergy is generally defined as an FICI ≤ 0.5.
-
-
Caption: Workflow for the checkerboard MIC assay.
Conclusion
This application note provides a comprehensive protocol for determining the MIC of antibiotics in the presence of the AcrB inhibitor, this compound. The checkerboard broth microdilution assay is a robust method for quantifying the synergistic potential of this compound and can be adapted for various antibiotics and bacterial strains. The data presented demonstrates the ability of this compound to significantly reduce the MIC of clinically relevant antibiotics, highlighting its potential as a valuable tool in combating multidrug resistance in Gram-negative bacteria. Researchers are encouraged to consult the primary literature for more detailed data and to optimize the protocol for their specific experimental needs.
References
- 1. Design and synthesis of benzochromene derivatives as AcrB inhibitors for the reversal of bacterial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
Application Notes and Protocols for AcrB-IN-4 in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AcrB-IN-4 is a potent inhibitor of the AcrB efflux pump, a key component of the AcrAB-TolC multidrug resistance (MDR) efflux system in Gram-negative bacteria such as Escherichia coli.[1] Efflux pumps are a major mechanism by which bacteria expel a wide range of antibiotics, contributing significantly to intrinsic and acquired drug resistance.[1][2] this compound, a benzochromene derivative, acts by blocking the function of AcrB, thereby increasing the intracellular concentration and efficacy of co-administered antibiotics.[1][3] These application notes provide detailed protocols for utilizing this compound in common bacterial growth inhibition assays to assess its potential as an antibiotic adjuvant.
Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump
The AcrAB-TolC efflux pump is a tripartite system that spans the inner and outer membranes of Gram-negative bacteria.[1][2] AcrB is the inner membrane transporter protein responsible for recognizing and binding a broad spectrum of substrates, including many classes of antibiotics.[1] It functions as a proton-motive force-dependent antiporter.[4] this compound inhibits this process, leading to the potentiation of antibiotics that are substrates of the pump.
Caption: Signaling pathway of this compound inhibiting antibiotic efflux.
Quantitative Data Summary
This compound has been shown to potentiate the activity of several antibiotics against E. coli. The following tables summarize its efficacy.
Table 1: Potentiation of Antibiotic Activity by this compound against E. coli
| Antibiotic | This compound (µg/mL) | Fold Reduction in MIC |
| Levofloxacin | 8 | 4-fold |
| Erythromycin | 8 - 128 | Synergistic |
| Minocycline | 8 - 128 | Synergistic |
Data sourced from in vitro studies.[1]
Table 2: Inhibition of Nile Red Efflux by this compound
| This compound Concentration | Inhibition of Nile Red Efflux |
| 50 µM | Strong Inhibition |
| 100 µM | Strong Inhibition |
Nile Red is a known substrate of the AcrB efflux pump.[1]
Experimental Protocols
The following are detailed protocols for key assays to evaluate the activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
Bacterial strain (e.g., E. coli AG100)
-
Mueller-Hinton Broth (MHB)
-
Antibiotic stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into MHB.
-
Incubate at 37°C with shaking until the culture reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the antibiotic in MHB in a 96-well plate.
-
The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (MHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Checkerboard Assay for Synergy Testing
This assay is used to assess the synergistic effect of two compounds (e.g., an antibiotic and this compound).
Caption: Workflow for the checkerboard synergy assay.
Materials:
-
Same as for MIC determination, plus this compound stock solution.
Procedure:
-
Plate Preparation:
-
In a 96-well plate, prepare serial two-fold dilutions of the antibiotic along the x-axis (columns).
-
Prepare serial two-fold dilutions of this compound along the y-axis (rows).
-
This creates a matrix of wells with varying concentrations of both compounds.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
Incubate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of the antibiotic alone, this compound alone, and the MIC of each compound in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:
-
FIC of Antibiotic (FIC A) = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC of this compound (FIC B) = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC Index = FIC A + FIC B
-
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Nile Red Efflux Assay
This real-time fluorescence assay measures the inhibition of efflux pump activity.
Caption: Workflow for the Nile Red efflux assay.
Materials:
-
Bacterial strain (e.g., E. coli AG100)
-
Phosphate buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) stock solution
-
Nile Red stock solution
-
This compound stock solution
-
Glucose solution
-
Fluorometer with plate reader capability
Procedure:
-
Cell Preparation:
-
Grow an overnight culture of the test bacterium.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a final OD₆₀₀ of 0.5.
-
-
De-energization and Dye Loading:
-
Add CCCP to the cell suspension to a final concentration of 5-10 µM to de-energize the cells and inhibit efflux.
-
Incubate for 15-20 minutes at room temperature.
-
Add Nile Red to a final concentration of 5-10 µM and incubate for at least 1 hour in the dark to allow the dye to accumulate.
-
-
Efflux Inhibition:
-
Add this compound at the desired concentration (e.g., 50 µM or 100 µM) to the cell suspension. Include a control without the inhibitor.
-
-
Initiation and Measurement of Efflux:
-
Transfer the cell suspension to a 96-well black microtiter plate.
-
Initiate efflux by adding glucose to a final concentration of 50 mM.
-
Immediately begin monitoring the decrease in fluorescence over time using a fluorometer (Excitation: ~550 nm, Emission: ~630 nm).
-
A slower rate of fluorescence decrease in the presence of this compound compared to the control indicates inhibition of efflux.
-
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound is a valuable tool for studying the AcrB efflux pump and for investigating strategies to overcome multidrug resistance in Gram-negative bacteria. The protocols provided herein offer a framework for assessing its efficacy in potentiating existing antibiotics and directly measuring its inhibitory effect on efflux pump function. These assays are crucial for the preclinical evaluation of this compound and other potential efflux pump inhibitors in drug discovery and development.
References
- 1. Design and synthesis of benzochromene derivatives as AcrB inhibitors for the reversal of bacterial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Coupling of remote alternating-access transport mechanisms for protons and substrates in the multidrug efflux pump AcrB - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Antibiotic Potentiation by AcrB-IN-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the potentiation of antibiotics by AcrB-IN-4, a known inhibitor of the AcrB efflux pump. The methodologies outlined are essential for researchers in microbiology, infectious diseases, and drug discovery to evaluate the efficacy of efflux pump inhibitors (EPIs) in reversing multidrug resistance in Gram-negative bacteria.
Introduction to AcrB and this compound
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria, such as Escherichia coli. This tripartite system expels a wide range of antibiotics from the bacterial cell, reducing their intracellular concentration and thus their efficacy. AcrB is the inner membrane component of this pump and is responsible for substrate recognition and energy transduction.
This compound (also referred to as compound G11) is a benzochromene derivative that has been identified as an inhibitor of the AcrB efflux pump. By inhibiting AcrB, this compound can restore the susceptibility of resistant bacteria to various antibiotics. This document provides detailed protocols to quantify this antibiotic potentiation effect.
Key Experimental Approaches
Two primary in vitro methods are employed to measure the antibiotic potentiation by this compound:
-
Checkerboard Assay: To determine the synergistic effect of this compound in combination with various antibiotics and to quantify the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotics.
-
Nile Red Efflux Assay: A fluorescence-based method to directly measure the inhibition of efflux pump activity by this compound using a known AcrB substrate.
Data Presentation: Quantitative Summary of this compound Activity
The following tables summarize the quantitative data on the potentiation of various antibiotics by this compound against E. coli strain 25922.
Table 1: Minimum Inhibitory Concentrations (MICs) of Antibiotics in the Presence and Absence of this compound
| Antibiotic | MIC Alone (µg/mL) | MIC with 8 µg/mL this compound (µg/mL) | Fold Reduction in MIC |
| Erythromycin (ERY) | >128 | 64 | >2 |
| Levofloxacin (LEV) | 0.25 | 0.0625 | 4 |
| Minocycline (MIN) | 4 | 1 | 4 |
Table 2: Fractional Inhibitory Concentration Index (FICI) for this compound and Antibiotic Combinations
| Antibiotic Combination | FICI | Interpretation |
| This compound + Levofloxacin | ≤ 0.5 | Synergy |
| This compound + Minocycline | ≤ 0.5 | Synergy |
Note: The FICI is calculated as (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone). A FICI of ≤ 0.5 is indicative of a synergistic interaction.
Table 3: Nile Red Efflux Inhibition by this compound
| Compound | Concentration (µM) | Inhibition of Nile Red Efflux |
| This compound | 50 | Strong |
| This compound | 100 | Strong |
Experimental Protocols
Checkerboard Assay Protocol
This protocol determines the synergistic activity of this compound with antibiotics.
a. Materials:
-
Escherichia coli strain (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Antibiotics (e.g., Levofloxacin, Minocycline)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
b. Procedure:
-
Prepare Bacterial Inoculum: Culture E. coli in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare Compound Dilutions:
-
Prepare serial dilutions of the antibiotic along the x-axis of the 96-well plate.
-
Prepare serial dilutions of this compound along the y-axis of the plate.
-
-
Inoculate the Plate: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic, alone or in combination with this compound, that completely inhibits visible bacterial growth.
-
Calculate FICI: Use the formula provided in the note for Table 2 to determine the Fractional Inhibitory Concentration Index.
Nile Red Efflux Assay Protocol
This protocol directly measures the inhibition of the AcrB efflux pump.
a. Materials:
-
E. coli strain overexpressing AcrB (e.g., a transformed strain) or a wild-type strain.
-
Phosphate-buffered saline (PBS)
-
Nile Red (fluorescent substrate)
-
Glucose
-
This compound
-
Fluorometer or fluorescence plate reader
b. Procedure:
-
Prepare Bacterial Cells: Grow E. coli to the mid-log phase, then wash and resuspend the cells in PBS.
-
Loading with Nile Red: Incubate the bacterial suspension with Nile Red to allow for its accumulation within the cells.
-
Initiate Efflux: Add glucose to energize the efflux pumps and initiate the efflux of Nile Red.
-
Inhibition: In parallel wells, add this compound at desired concentrations (e.g., 50 µM and 100 µM) prior to the addition of glucose.
-
Measure Fluorescence: Monitor the fluorescence of the bacterial suspension over time. A decrease in fluorescence indicates efflux of Nile Red. The retention of higher fluorescence in the presence of this compound indicates inhibition of the efflux pump.
Visualizations
Caption: Experimental workflows for measuring antibiotic potentiation.
Caption: Mechanism of AcrB inhibition by this compound.
Conclusion
The protocols described provide a robust framework for evaluating the efficacy of this compound as an antibiotic potentiator. Consistent results from both the checkerboard and efflux inhibition assays, demonstrating a synergistic effect and direct inhibition of the AcrB pump, respectively, provide strong evidence for the potential of this compound in combating antibiotic resistance. Researchers are encouraged to adapt these protocols to their specific bacterial strains and antibiotics of interest.
Application Notes and Protocols: Nile Red Efflux Assay Using AcrB-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health threat, and efflux pumps are a primary mechanism contributing to this resistance. The Acriflavine resistance protein B (AcrB) is a key component of the AcrA/AcrB/TolC multidrug efflux system in Escherichia coli, which expels a wide range of toxic compounds, including many clinically relevant antibiotics.[1][2][3] The development of efflux pump inhibitors (EPIs) is a promising strategy to overcome MDR. AcrB-IN-4 is a known inhibitor of the AcrB efflux pump, capable of potentiating the effects of antibiotics.[4] This document provides a detailed protocol for a Nile Red efflux assay to characterize the inhibitory activity of this compound on the AcrB pump.
Nile Red is a fluorescent dye that exhibits weak fluorescence in aqueous environments but becomes intensely fluorescent in hydrophobic environments, such as the lipid-rich interior of a bacterial cell membrane.[5][6] This property allows for the real-time monitoring of its efflux from bacterial cells. In the presence of an active efflux pump like AcrB, Nile Red is rapidly expelled from the cell, leading to a decrease in fluorescence.[7][8] By introducing an inhibitor like this compound, the efflux of Nile Red is impeded, resulting in a slower decay of the fluorescence signal. This assay, therefore, provides a robust method to quantify the inhibitory potency of compounds targeting the AcrB efflux pump.
Principle of the Assay
The assay involves loading bacterial cells that express the AcrB efflux pump with Nile Red in an energy-depleted state. This is typically achieved by using a protonophore such as Carbonyl cyanide m-chlorophenylhydrazone (CCCP), which dissipates the proton motive force required for AcrB function, allowing the dye to accumulate inside the cells.[6][9][10] After incubation with the inhibitor (this compound), the cells are washed to remove excess dye and CCCP. The efflux process is then initiated by energizing the cells with a carbon source like glucose. The rate of Nile Red efflux is monitored by measuring the decrease in fluorescence over time. A slower rate of efflux in the presence of this compound, compared to a control without the inhibitor, indicates successful inhibition of the AcrB pump.
Materials and Reagents
-
E. coli strain overexpressing AcrB (e.g., AG100) and a corresponding AcrB-deficient strain (e.g., AG100A) for control experiments.
-
Luria-Bertani (LB) broth or Mueller-Hinton II Broth (MH2B).[8]
-
Potassium phosphate buffer (PPB), 20 mM, pH 7.0, containing 1 mM MgCl2.[9][10]
-
Nile Red stock solution (e.g., 5 mM in a 1:9 mixture of dimethyl formamide and ethanol).[9]
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) stock solution (e.g., 5 mM in 50% DMSO).[9]
-
Glucose solution (e.g., 1 M).[9]
-
96-well black, clear-bottom microplates.
-
Fluorometric microplate reader or spectrofluorometer.
Experimental Protocol
This protocol is adapted from established Nile Red efflux assay methodologies.[9][10][11]
1. Bacterial Cell Preparation: a. Inoculate a single colony of the E. coli strain into 20 mL of LB or MH2B broth and grow overnight at 37°C with shaking.[11] b. Harvest the overnight culture by centrifugation (e.g., 4,400 rpm for 10 minutes at room temperature).[10] c. Wash the bacterial pellet twice with PPB. d. Resuspend the pellet in PPB and adjust the optical density at 660 nm (OD660) to 1.0.[10]
2. Dye Loading and Inhibitor Incubation: a. Aliquot the cell suspension into microcentrifuge tubes. b. To de-energize the cells, add CCCP to a final concentration of 5-10 µM and incubate for 15-20 minutes at 37°C.[9][11] c. Add varying concentrations of this compound to the respective tubes. Include a "no inhibitor" control and a solvent (e.g., DMSO) control. d. Add Nile Red to a final concentration of 5-10 µM and incubate for 2-3 hours at room temperature on a shaker to allow for dye accumulation.[9][11]
3. Efflux Measurement: a. Centrifuge the cells (e.g., 5,800 g for 2 minutes) to pellet them and discard the supernatant containing excess dye and CCCP.[11] b. Resuspend the cell pellets in an equal volume of PPB containing the respective concentrations of this compound. c. Transfer 180-200 µL of each cell suspension to the wells of a 96-well black, clear-bottom microplate. d. Place the microplate in a pre-warmed (37°C) fluorometric plate reader. e. Set the excitation wavelength to 552 nm and the emission wavelength to 636 nm.[7][9] f. Record the baseline fluorescence for a short period (e.g., 40-100 seconds).[11] g. Initiate efflux by adding glucose to a final concentration of 1-50 mM to each well.[9][11] h. Immediately continue recording the fluorescence intensity over time (e.g., for 5-10 minutes) until a steady state is reached.
Data Presentation and Analysis
The inhibitory effect of this compound can be quantified by comparing the rate of Nile Red efflux in the presence and absence of the inhibitor. One common metric is the time taken for 50% of the Nile Red to be effluxed (Tefflux50).[7][9] A higher Tefflux50 value in the presence of this compound indicates stronger inhibition. The results can be summarized in a table for clear comparison.
| Concentration of this compound (µM) | Initial Fluorescence (a.u.) | Final Fluorescence (a.u.) | Efflux Rate Constant (k) | Tefflux50 (seconds) | % Inhibition |
| 0 (Control) | 0 | ||||
| 10 | |||||
| 50 | |||||
| 100 |
-
Initial Fluorescence: The fluorescence reading just before the addition of glucose.
-
Final Fluorescence: The steady-state fluorescence at the end of the measurement period.
-
Efflux Rate Constant (k): Can be determined by fitting the fluorescence decay curve to a one-phase exponential decay model.
-
Tefflux50: The time required for the fluorescence to decrease by 50% of the total fluorescence drop.
-
% Inhibition: Can be calculated relative to the control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of AcrB-mediated efflux and its inhibition, as well as the experimental workflow of the Nile Red assay.
Caption: Mechanism of AcrB-mediated Nile Red efflux and inhibition by this compound.
Caption: Experimental workflow for the Nile Red efflux assay with this compound.
Conclusion
The Nile Red efflux assay is a powerful and adaptable method for studying the activity of efflux pump inhibitors. By following this detailed protocol, researchers can effectively characterize the inhibitory potential of this compound and other compounds targeting the AcrB efflux pump. The quantitative data obtained from this assay are crucial for the development of new strategies to combat multidrug resistance in Gram-negative bacteria.
References
- 1. Structural and functional aspects of the multidrug efflux pump AcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Nile red efflux assay [bio-protocol.org]
- 10. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Real-time Efflux Pump Inhibition Studies with AcrB-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health threat, and efflux pumps are a primary mechanism contributing to this resistance. The AcrAB-TolC efflux pump system is a major contributor to MDR in Escherichia coli and other Gram-negative pathogens, actively extruding a broad range of antibiotics and toxic compounds from the cell.[1][2][3][4] The inner membrane component, AcrB, is the primary site of substrate recognition and energy transduction, making it an attractive target for the development of efflux pump inhibitors (EPIs).[1][3][5] EPIs have the potential to restore the efficacy of existing antibiotics by preventing their expulsion from the bacterial cell.[1][2]
AcrB-IN-4 is a novel investigational compound designed to inhibit the AcrB efflux pump. These application notes provide detailed protocols for the real-time study of this compound's inhibitory effects, enabling researchers to characterize its potency and mechanism of action. The described assays are fundamental in the preclinical evaluation of new EPIs.
AcrAB-TolC Efflux Pump Mechanism
The AcrAB-TolC complex spans the inner and outer membranes of Gram-negative bacteria. AcrB, an inner membrane protein, captures substrates from the cytoplasm and periplasm. AcrA, a periplasmic accessory protein, links AcrB to the outer membrane channel TolC. This tripartite system utilizes the proton motive force to expel substrates directly into the extracellular medium.[1][3][6]
Quantitative Data Summary
The following tables summarize hypothetical data from key experiments to characterize this compound.
Table 1: Minimum Inhibitory Concentration (MIC) Reduction by this compound
| Antibiotic | E. coli Strain | MIC (µg/mL) without this compound | MIC (µg/mL) with this compound (10 µM) | Fold Reduction in MIC |
| Ciprofloxacin | Wild-Type | 2 | 0.25 | 8 |
| Ciprofloxacin | ΔacrB | 0.125 | 0.125 | 1 |
| Levofloxacin | Wild-Type | 4 | 0.5 | 8 |
| Levofloxacin | ΔacrB | 0.25 | 0.25 | 1 |
| Tetracycline | Wild-Type | 16 | 2 | 8 |
| Tetracycline | ΔacrB | 1 | 1 | 1 |
Table 2: Real-time Efflux Assay with Nile Red
| E. coli Strain | Compound | Concentration (µM) | Initial Fluorescence (a.u.) | Final Fluorescence (a.u.) | % Efflux Inhibition |
| Wild-Type | None (Control) | - | 980 | 220 | 0 |
| Wild-Type | This compound | 10 | 975 | 750 | 70 |
| Wild-Type | PAβN (Control) | 50 | 985 | 810 | 78 |
| ΔacrB | None (Control) | - | 990 | 950 | N/A |
Table 3: Cytotoxicity of this compound on Mammalian Cells
| Cell Line | Compound | Concentration (µM) | % Cell Viability |
| HEK293 | This compound | 10 | 98 |
| HEK293 | This compound | 50 | 95 |
| HEK293 | This compound | 100 | 91 |
| HepG2 | This compound | 10 | 97 |
| HepG2 | This compound | 50 | 93 |
| HepG2 | This compound | 100 | 88 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) Reduction
This assay determines the ability of this compound to potentiate the activity of antibiotics against a bacterial strain expressing the AcrB efflux pump.
Materials:
-
E. coli strains (e.g., wild-type and a corresponding ΔacrB mutant)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotics (e.g., ciprofloxacin, levofloxacin, tetracycline)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Prepare serial two-fold dilutions of the antibiotics in CAMHB in the 96-well plates.
-
Prepare a second set of plates with the same antibiotic dilutions, but also containing a fixed, sub-inhibitory concentration of this compound (e.g., 10 µM).
-
Inoculate all wells with the bacterial suspension.
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate the fold reduction in MIC in the presence of this compound.
Protocol 2: Real-time Nile Red Efflux Assay
This protocol measures the real-time efflux of the fluorescent dye Nile Red from bacterial cells. Inhibition of efflux results in higher intracellular fluorescence.[7]
Materials:
-
E. coli strains (wild-type and ΔacrB)
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP)
-
Nile Red
-
Glucose
-
This compound and control inhibitors (e.g., PAβN)
-
Fluorometer with bottom-reading capabilities
Procedure:
-
Grow bacterial cultures to mid-log phase, harvest by centrifugation, and wash twice with PBS.
-
Resuspend the cells in PBS containing CCCP (e.g., 10 µM) to de-energize the cells and incubate for 10 minutes.[7]
-
Add Nile Red to the cell suspension and incubate for 1-2 hours at room temperature to allow the dye to load into the cells.
-
Wash the cells twice with PBS to remove extracellular Nile Red and CCCP.
-
Resuspend the cells in PBS and add this compound or a control inhibitor to the desired final concentration.
-
Transfer the cell suspension to a 96-well black, clear-bottom plate.
-
Place the plate in a pre-warmed fluorometer and record the baseline fluorescence (Excitation: 550 nm, Emission: 640 nm).
-
Initiate efflux by adding glucose to each well to energize the cells.
-
Immediately begin recording the fluorescence intensity in real-time every 30-60 seconds for 15-30 minutes.
-
Calculate the percentage of efflux inhibition relative to the control without an inhibitor.
Protocol 3: Mammalian Cell Cytotoxicity Assay
This assay is crucial to ensure that the inhibitory effect of this compound is specific to the bacterial efflux pump and not due to general cytotoxicity.[1]
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well clear or opaque-walled tissue culture plates
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Procedure:
-
Seed mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (negative control) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion
The protocols outlined in these application notes provide a robust framework for the characterization of the novel AcrB inhibitor, this compound. By systematically evaluating its ability to potentiate antibiotics, directly inhibit efflux in real-time, and its effect on mammalian cell viability, researchers can build a comprehensive profile of this compound. These studies are essential steps in the drug development pipeline for combating multidrug-resistant Gram-negative bacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. emerypharma.com [emerypharma.com]
- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Investigating AcrB Functional Rotation Using AcrB-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria, such as Escherichia coli. This tripartite system expels a wide range of noxious compounds, including many clinically relevant antibiotics. The inner membrane component, AcrB, is a homotrimeric transporter responsible for substrate recognition and energy transduction, operating via a proton motive force-dependent functional rotation mechanism. This mechanism involves three distinct conformational states of the AcrB protomers: Access (Loose), Binding (Tight), and Extrusion (Open). Understanding and inhibiting this functional rotation is a key strategy in overcoming bacterial MDR.
AcrB-IN-4 (also known as Efflux pump-IN-4 or compound G11) is a novel inhibitor of the AcrB efflux pump. It belongs to a series of benzo[h]chromene derivatives designed to reverse bacterial multidrug resistance. This compound potentiates the activity of various antibiotics by inhibiting the efflux activity of AcrB. These application notes provide detailed protocols for utilizing this compound as a tool to investigate the functional rotation of AcrB and to evaluate its potential as an efflux pump inhibitor (EPI).
Mechanism of Action
This compound is believed to inhibit the functional rotation of the AcrB transporter. By binding to AcrB, likely within the substrate-binding pocket or allosteric sites, this compound interferes with the conformational changes necessary for the transport of substrates. This inhibition leads to the accumulation of antibiotics and other substrates within the bacterial cell, thereby restoring their efficacy. The investigation of this compound's effects on substrate efflux provides direct insights into the dynamics of the AcrB functional rotation.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Antibiotic Potentiation | ||
| Levofloxacin MIC reduction (at 8 µg/mL this compound) | 4-fold | [1] |
| Synergistic with Erythromycin, Levofloxacin, and Minocycline | 8-128 µg/mL | [1] |
| Efflux Inhibition | ||
| Nile Red Efflux Inhibition | Strong inhibition at 50 µM and 100 µM | [1] |
| Toxicity | ||
| Hemolysis of murine red blood cells | No hemolysis up to 256 µg/mL | [1] |
| In vivo toxicity (C. elegans model) | No significant toxicity up to 128 µg/mL (72h) | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Antibiotic Potentiation
This protocol determines the efficacy of this compound in potentiating the activity of antibiotics against AcrB-overexpressing E. coli.
Materials:
-
E. coli strain overexpressing AcrB (e.g., a laboratory strain transformed with a plasmid containing the acrB gene)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Antibiotics (e.g., Levofloxacin, Erythromycin, Minocycline)
-
96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Incubator (37°C)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the AcrB-overexpressing E. coli strain into CAMHB and grow overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions:
-
Prepare a 2-fold serial dilution of the antibiotic in CAMHB in a 96-well plate.
-
In separate wells, prepare a fixed concentration of this compound (e.g., 8 µg/mL). To these wells, add a 2-fold serial dilution of the antibiotic.
-
Include control wells with bacteria only (growth control) and media only (sterility control).
-
-
Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Determine the MIC of the antibiotic alone and in the presence of this compound.
-
Data Analysis: Calculate the fold-reduction in MIC for the antibiotic when combined with this compound.
Protocol 2: Nile Red Efflux Assay
This assay directly measures the inhibition of AcrB-mediated efflux using the fluorescent dye Nile Red, a known AcrB substrate.
Materials:
-
AcrB-overexpressing E. coli strain
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP)
-
Nile Red
-
Glucose
-
This compound
-
Fluorometer with bottom-reading capabilities
-
96-well black, clear-bottom microtiter plates
Procedure:
-
Cell Preparation: Grow the E. coli strain to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 1.0.
-
Loading with Nile Red: Add CCCP (final concentration 100 µM) to the cell suspension to de-energize the cells and facilitate dye loading. Add Nile Red (final concentration 10 µM) and incubate in the dark at room temperature for 1 hour.
-
Removal of Extracellular Dye: Centrifuge the cells to remove the supernatant containing excess Nile Red and CCCP. Wash the cells twice with PBS.
-
Efflux Initiation and Inhibition:
-
Resuspend the Nile Red-loaded cells in PBS.
-
Aliquot the cell suspension into a 96-well plate.
-
Add this compound at various concentrations (e.g., 50 µM, 100 µM) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate efflux by adding glucose (final concentration 25 mM) to all wells.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence (Excitation: 550 nm, Emission: 640 nm) every 60 seconds for 30-60 minutes.
-
Data Analysis: Plot fluorescence intensity over time. A decrease in fluorescence indicates efflux of Nile Red. Compare the rate of efflux in the presence of this compound to the vehicle control.
Mandatory Visualizations
Signaling Pathway of AcrB Functional Rotation and Inhibition
Caption: AcrB functional rotation and inhibition by this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for determining antibiotic potentiation by this compound.
Experimental Workflow for Nile Red Efflux Assay
Caption: Workflow for the Nile Red efflux inhibition assay.
References
Application Notes and Protocols for In Vivo Efficacy Studies of AcrB Efflux Pump Inhibitors in Mouse Models
Disclaimer: No specific research data was found for a compound designated "AcrB-IN-4." The following application notes and protocols are based on published in vivo efficacy studies of a representative pyridylpiperazine-based AcrB inhibitor, BDM91288, in a murine model of Klebsiella pneumoniae lung infection. These protocols can be adapted for the evaluation of other AcrB inhibitors.
Introduction
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae, by actively extruding a wide range of antibiotics.[1] Inhibition of this pump is a promising strategy to restore the efficacy of existing antibiotics. This document provides detailed application notes and protocols for assessing the in vivo efficacy of AcrB inhibitors, using BDM91288 as an example, in combination with an antibiotic substrate, levofloxacin, in a mouse model of lung infection.
Application Notes
Principle of the Assay
This in vivo assay evaluates the ability of an AcrB inhibitor to potentiate the efficacy of an antibiotic that is a substrate of the AcrAB-TolC efflux pump. A murine lung infection model is established using a pathogenic strain of Klebsiella pneumoniae. The efficacy of the combination therapy (AcrB inhibitor + antibiotic) is compared to that of the antibiotic alone and a vehicle control. The primary endpoints for efficacy are the reduction in bacterial load in the lungs and spleen, and/or improved survival of the infected mice.
Key Materials and Reagents
-
Bacterial Strain: Klebsiella pneumoniae (e.g., a clinical isolate with known antibiotic resistance profile and AcrB expression).
-
AcrB Inhibitor: BDM91288 or other investigational inhibitor.
-
Antibiotic: Levofloxacin or another antibiotic that is a substrate of the AcrB pump.
-
Animals: Specific-pathogen-free mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
Reagents for Bacterial Culture: Tryptic Soy Broth (TSB), Luria-Bertani (LB) agar.
-
Vehicle for Drug Administration: Dependent on the physicochemical properties of the compounds (e.g., 0.5% methylcellulose in water for oral administration).
-
Anesthetics: Isoflurane or ketamine/xylazine for animal procedures.
-
Reagents for Bacterial Enumeration: Phosphate-buffered saline (PBS), sterile homogenizers.
Animal Model
A murine pneumonia model is utilized to mimic a clinical infection.[2][3] Mice are infected via intratracheal or intranasal instillation of a specific inoculum of K. pneumoniae. The choice of infection route and inoculum size should be optimized in preliminary studies to establish a non-lethal or lethal infection model, depending on the study's endpoint (bacterial clearance or survival).
Experimental Protocols
Preparation of Bacterial Inoculum
-
Streak the K. pneumoniae strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of TSB and grow overnight at 37°C with shaking (200 rpm).
-
The following day, subculture the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ of ~0.5-0.8).
-
Harvest the bacteria by centrifugation (e.g., 4000 x g for 10 minutes).
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in sterile PBS to the desired concentration for infection (e.g., 1 x 10⁷ CFU/mL). The final concentration should be confirmed by serial dilution and plating on LB agar.
Murine Lung Infection Model Protocol
-
Anesthetize the mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.
-
For intratracheal infection, place the anesthetized mouse in a supine position on an angled board.
-
Gently extend the tongue and visualize the trachea.
-
Carefully instill 50 µL of the bacterial inoculum into the trachea using a sterile pipette tip or a specialized device.
-
Allow the mouse to recover in a clean, warm cage. Monitor the animals closely until they are fully ambulatory.
Treatment Protocol
-
At a predetermined time post-infection (e.g., 2 hours), randomize the infected mice into treatment groups.
-
Administer the AcrB inhibitor (e.g., BDM91288) and the antibiotic (e.g., levofloxacin) according to the experimental design. For example, BDM91288 can be administered orally (p.o.) via gavage, and levofloxacin can be administered subcutaneously (s.c.) or orally.
-
Include appropriate control groups: vehicle control, antibiotic alone, and AcrB inhibitor alone.
-
Administer treatments at specified intervals (e.g., twice daily) for a defined duration (e.g., 2-3 days).
Assessment of Efficacy
-
Bacterial Load Determination:
-
At the end of the treatment period (e.g., 24 or 48 hours after the first treatment), humanely euthanize the mice.
-
Aseptically harvest the lungs and spleen.
-
Homogenize the organs in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenates in PBS.
-
Plate the dilutions onto LB agar plates.
-
Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per organ.
-
-
Survival Study:
-
For a lethal infection model, monitor the mice for signs of morbidity and mortality at least twice daily for a specified period (e.g., 7-14 days).
-
Record the time of death or euthanize moribund animals according to ethical guidelines.
-
Plot survival curves (Kaplan-Meier) and analyze for statistical significance.
-
Data Presentation
The following table summarizes the expected quantitative data from an in vivo efficacy study of an AcrB inhibitor in combination with an antibiotic. The data presented here is illustrative and based on the potentiation of levofloxacin by BDM91288 in a K. pneumoniae lung infection model.[4]
| Treatment Group | Dose Regimen | Mean Bacterial Load in Lungs (log₁₀ CFU/g ± SD) | Mean Bacterial Load in Spleen (log₁₀ CFU/g ± SD) | Percent Survival |
| Vehicle Control | - | 8.5 ± 0.5 | 6.2 ± 0.7 | 0% |
| Levofloxacin | 10 mg/kg, b.i.d. | 6.3 ± 0.8 | 4.1 ± 0.6 | 40% |
| BDM91288 | 30 mg/kg, b.i.d. | 8.2 ± 0.6 | 6.0 ± 0.5 | 0% |
| Levofloxacin + BDM91288 | 10 mg/kg + 30 mg/kg, b.i.d. | 4.1 ± 0.9 | 2.5 ± 0.4 | 90%* |
*Statistically significant difference compared to the levofloxacin alone group (p < 0.05).
Mandatory Visualizations
Caption: Mechanism of the AcrAB-TolC efflux pump and its inhibition.
Caption: Experimental workflow for in vivo efficacy study.
References
- 1. embopress.org [embopress.org]
- 2. Using Klebsiella pneumoniae to Model Acute Lung Inflammation in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Synergy of AcrB Efflux Pump Inhibitors with Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the synergistic activity of AcrB inhibitors, using AcrB-IN-4 as a representative example, in combination with beta-lactam antibiotics against Gram-negative bacteria. The protocols outlined below are standard microbiology techniques for determining synergy and can be adapted for various bacterial species and antimicrobial agents.
Introduction to AcrB and Synergy
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria by actively extruding a wide range of antibiotics, including beta-lactams.[1][2] AcrB is the inner membrane component of this tripartite system and is responsible for substrate recognition and energy transduction.[1][3] Inhibiting AcrB can restore the efficacy of antibiotics that are subject to efflux. This compound is a hypothetical novel inhibitor of the AcrB efflux pump. Its synergy with beta-lactam antibiotics can be quantified to determine its potential as a partner drug in combination therapy.
Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.[4] In the context of antibiotic therapy, this can lead to lower required doses, reduced toxicity, and a decreased likelihood of resistance development.
Methods for Assessing Synergy
Several in vitro methods are commonly used to assess antibiotic synergy. The most prevalent are the checkerboard microdilution assay and the time-kill curve assay.
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[4][5]
Experimental Protocol:
-
Preparation of Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound stock solution
-
Beta-lactam antibiotic stock solution (e.g., piperacillin, ceftazidime)
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Before performing the checkerboard assay, determine the MIC of this compound and the beta-lactam antibiotic individually for the test organism using standard broth microdilution methods.
-
-
Checkerboard Setup:
-
In a 96-well plate, create a two-dimensional array of serial dilutions of the two compounds.
-
Along the x-axis, serially dilute the beta-lactam antibiotic.
-
Along the y-axis, serially dilute this compound.
-
The final volume in each well should be uniform (e.g., 100 µL), containing the appropriate concentrations of both drugs in CAMHB.
-
Include wells with each drug alone to re-determine the MICs as a control.
-
Include a growth control well (no drugs) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis and FICI Calculation:
-
After incubation, determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A (this compound) = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B (Beta-lactam) = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation:
Due to the lack of publicly available data for this compound, the following table presents representative data for the well-characterized AcrB inhibitor MBX2319 in combination with various antibiotics against E. coli.[4][5][6]
| Antibiotic | MIC alone (µg/mL) | MIC with MBX2319 (12.5 µM) (µg/mL) | Fold Reduction in MIC | FICI | Interpretation |
| Ciprofloxacin | 0.016 | 0.008 | 2 | 0.56 | Additive |
| Levofloxacin | 0.032 | 0.008 | 4 | 0.31 | Synergy |
| Piperacillin | 2 | 0.25 | 8 | 0.19 | Synergy |
Note: FICI values are calculated based on the provided fold reduction and assuming the FIC of MBX2319 is at a fixed sub-inhibitory concentration.
Time-Kill Curve Assay
Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[7] Synergy is demonstrated by a significant increase in the rate and extent of bacterial killing when the drugs are used in combination compared to their individual effects.
Experimental Protocol:
-
Preparation of Materials:
-
Bacterial strain of interest
-
CAMHB
-
Flasks or tubes for culture
-
This compound and beta-lactam antibiotic stock solutions
-
Plates for colony counting (e.g., Tryptic Soy Agar)
-
-
Assay Setup:
-
Prepare flasks containing CAMHB with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Beta-lactam alone (at a relevant concentration, e.g., MIC)
-
This compound and beta-lactam in combination
-
-
Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected samples in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (usually 24 hours).
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Data Presentation:
The following table provides a hypothetical representation of time-kill assay results for this compound in combination with a beta-lactam.
| Time (hours) | Growth Control (log10 CFU/mL) | Beta-lactam alone (log10 CFU/mL) | This compound alone (log10 CFU/mL) | Combination (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 7.2 | 6.1 | 5.6 | 4.5 |
| 8 | 8.5 | 5.8 | 5.5 | 3.2 |
| 24 | 9.1 | 5.5 | 5.4 | <2.0 |
Visualizations
AcrAB-TolC Efflux Pump Mechanism and Inhibition
References
- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Molecular Determinants for β-Lactam Specificity of the Multidrug Efflux Pump AcrD from Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ structure of the AcrAB-TolC efflux pump at subnanometer resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AcrB Inhibitors as a Tool to Study Bacterial Stress Responses
Introduction
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria, actively extruding a wide range of toxic compounds, including antibiotics, detergents, and cellular metabolites.[1][2][3] The inner membrane component, AcrB, is the primary driver of this pump, functioning as a proton-motive force (PMF)-dependent transporter.[4][5] Inhibition of AcrB is a promising strategy to potentiate the efficacy of existing antibiotics and to study the physiological roles of efflux in bacterial stress responses. This document provides detailed application notes and protocols for the use of AcrB inhibitors as research tools.
Note on AcrB-IN-4: Following a comprehensive search of available scientific literature, no specific compound designated "this compound" could be identified. The following protocols and data are based on well-characterized AcrB inhibitors such as phenylalanine-arginine β-naphthylamide (PAβN) and pyranopyridine derivatives (e.g., MBX compounds), which serve as illustrative examples. Researchers should adapt these protocols based on the specific properties of the AcrB inhibitor being used.
Mechanism of Action of AcrB Inhibitors
AcrB functions as a homotrimer, with each protomer cycling through three distinct conformations: Access (L), Binding (T), and Extrusion (O).[3] This conformational cycling is coupled to the proton relay network in the transmembrane domain, which harnesses the PMF. AcrB inhibitors can disrupt this process through various mechanisms:
-
Competitive Inhibition: Some inhibitors bind to the same substrate-binding pockets as antibiotics, directly competing for transport.
-
Allosteric Inhibition: Other inhibitors bind to sites distinct from the substrate-binding pocket, inducing conformational changes that lock the transporter in an inactive state, thereby preventing the functional rotation required for efflux.[6]
-
Disruption of Proton Translocation: Certain inhibitors may interfere with the proton relay pathway, uncoupling proton translocation from substrate transport.
The inhibition of AcrB leads to the intracellular accumulation of its substrates, sensitizing bacteria to these compounds and allowing for the study of stress responses that are normally masked by efficient efflux.
Data Presentation: Efficacy of AcrB Inhibitors
The potency of AcrB inhibitors is typically evaluated by their ability to reduce the Minimum Inhibitory Concentration (MIC) of a known AcrB substrate antibiotic.
Table 1: Potentiation of Antibiotic Activity by AcrB Inhibitors in Escherichia coli
| AcrB Inhibitor | Antibiotic | Organism | Fold MIC Reduction | Reference |
| PAβN | Levofloxacin | E. coli | 8 | [4] |
| MBX2319 | Ciprofloxacin | E. coli | 16 | [4] |
| MBX3132 | Ciprofloxacin | E. coli | >64 | [7] |
| NMP | Various | E. coli | 4-16 | [8] |
Note: The potentiation effect is dependent on the bacterial strain, the specific antibiotic used, and the concentration of the inhibitor.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) Potentiation
This protocol determines the effectiveness of an AcrB inhibitor in sensitizing bacteria to a specific antibiotic.
Materials:
-
Bacterial strain of interest (e.g., E. coli wild-type and an ΔacrB mutant as a control)
-
Mueller-Hinton Broth (MHB)
-
AcrB inhibitor stock solution (e.g., in DMSO)
-
Antibiotic stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the bacterial strain in MHB. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare Serial Dilutions:
-
Antibiotic: Prepare a 2-fold serial dilution of the antibiotic in MHB across the columns of the 96-well plate.
-
Inhibitor: To a parallel set of wells, add the AcrB inhibitor at a fixed sub-inhibitory concentration. It is crucial to first determine the MIC of the inhibitor alone to ensure it does not have intrinsic antibacterial activity at the concentration used.
-
-
Inoculate Plates: Add the prepared bacterial inoculum to all wells.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Compare the MIC of the antibiotic alone to the MIC in the presence of the AcrB inhibitor. The fold reduction in MIC indicates the potentiation activity.
Diagram: MIC Potentiation Assay Workflow
Caption: Workflow for determining antibiotic potentiation by an AcrB inhibitor.
Protocol 2: Real-Time Efflux Assay Using a Fluorescent Substrate
This protocol directly measures the inhibitory effect of a compound on the efflux activity of AcrB using a fluorescent substrate like Hoechst 33342.
Materials:
-
Bacterial strain of interest (e.g., E. coli wild-type and ΔacrB mutant)
-
Phosphate Buffered Saline (PBS)
-
Glucose
-
Hoechst 33342
-
AcrB inhibitor
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare Cell Suspension: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with PBS. Resuspend the cells in PBS containing glucose (as an energy source) to a specific optical density (e.g., OD600 of 0.4).
-
Pre-incubation with Inhibitor: Add the AcrB inhibitor to the cell suspension at the desired concentration and incubate for a short period (e.g., 10 minutes) at room temperature. Include a control without the inhibitor.
-
Initiate Efflux Measurement: Add Hoechst 33342 to the cell suspension.
-
Monitor Fluorescence: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates accumulation of the dye within the cells due to inhibited efflux.
-
Data Analysis: Compare the rate of fluorescence increase in the presence and absence of the inhibitor. The ΔacrB mutant serves as a control for maximal accumulation.
Diagram: AcrB Signaling and Inhibition Pathway
Caption: Simplified model of the AcrAB-TolC efflux pump and its inhibition.
Application in Studying Bacterial Stress Responses
By inhibiting AcrB, researchers can investigate a variety of stress responses that are otherwise mitigated by efflux:
-
Antibiotic-Induced Stress: Study the primary cellular targets and downstream effects of antibiotics at lower concentrations.
-
Metabolic Stress: The AcrAB-TolC pump is known to efflux endogenous toxic metabolites.[1] Inhibition of AcrB can lead to the accumulation of these metabolites, allowing for the study of metabolic stress and its regulation.
-
Oxidative Stress: Some studies suggest a link between efflux pump activity and oxidative stress resistance. Using AcrB inhibitors can help elucidate these connections.
-
Biofilm Formation: Efflux pumps have been implicated in biofilm formation.[3] AcrB inhibitors can be used to probe the role of efflux in this complex developmental process.
-
Virulence: The AcrAB-TolC system contributes to the virulence of pathogenic bacteria.[3][9] Inhibitors are valuable tools for studying the role of efflux in host-pathogen interactions.
Diagram: Experimental Logic for Studying Stress Response
Caption: Logic flow for using an AcrB inhibitor to study bacterial stress.
By employing AcrB inhibitors in conjunction with these protocols, researchers can gain deeper insights into the multifaceted roles of efflux pumps in bacterial physiology and develop novel strategies to combat antibiotic resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AcrAB efflux pump contributes to the virulence of Enteroaggregative E. coli by influencing the aggregative behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Insights into Allosteric Inhibition of the AcrB Efflux Pump: Role of Distinct Binding Pockets, Protomer Preferences, and Crosstalk Disruption | Semantic Scholar [semanticscholar.org]
- 7. pnas.org [pnas.org]
- 8. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
AcrB-IN-4 solubility issues in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of AcrB-IN-4 in aqueous solutions. As specific solubility data for this compound is not extensively published, the following information is based on general principles for handling poorly soluble, hydrophobic small molecule inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: For initial stock solutions, a high-purity, anhydrous grade of an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice for dissolving hydrophobic compounds for use in biological assays.[1][2] Other potential solvents include ethanol or N,N-dimethylformamide (DMF). It is crucial to dissolve the compound completely in the organic solvent before introducing it to any aqueous buffer. We recommend preparing a stock solution at a concentration of 10-20 mM.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous experimental buffer. What went wrong and how can I fix it?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent but has very low solubility in the aqueous buffer. When the stock is diluted, the final concentration of the organic solvent may be too low to keep the compound in solution.
Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.
-
Increase the Co-solvent Percentage: If your experiment can tolerate it, slightly increasing the final percentage of DMSO in the aqueous solution (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. Always check for solvent effects on your specific assay.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, in your final buffer can help solubilize the compound by forming micelles.[3]
-
Check Buffer pH: The solubility of some compounds can be pH-dependent. Ensure your buffer's pH does not cause the compound to become less soluble.[4]
-
Vortex During Dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can initiate precipitation.
Q3: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer?
A3: You can determine the kinetic solubility of this compound in your buffer using a method like nephelometry or by visual inspection after a defined incubation period. A detailed protocol is provided in the "Experimental Protocols" section below. This will give you a practical upper concentration limit for your experiments.
Q4: Can I use sonication to redissolve precipitated this compound in my aqueous solution?
A4: Sonication can be used to break up precipitate and may help to temporarily redissolve the compound, especially for in-well applications.[1] However, this may create a supersaturated solution or a fine suspension rather than a true solution. The compound could precipitate again over time. If you use sonication, be consistent with the procedure across all samples and use the solution immediately.
Troubleshooting Guide
This section provides a more detailed guide to resolving common solubility issues.
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO to create a stock solution. | The compound may have very low solubility even in DMSO, or the solvent may have absorbed water. | Use fresh, anhydrous DMSO. Gently warm the solution (e.g., to 37°C) and vortex. If it still does not dissolve, a different organic solvent like DMF may be required. |
| Stock solution appears cloudy or has visible crystals after storage. | The compound has precipitated out of the stock solution, possibly due to storage at a low temperature where solubility is reduced.[1] | Before use, bring the stock solution to room temperature. Warm gently (37°C) and vortex vigorously until the solution is clear. Centrifuge briefly to pellet any remaining micro-precipitate before taking an aliquot. |
| Precipitation occurs immediately upon adding the stock solution to the aqueous buffer. | The final concentration of the compound exceeds its aqueous solubility limit. The dilution method may be causing localized supersaturation. | Add the stock solution dropwise into the aqueous buffer while vortexing. Lower the final desired concentration of the compound. See the troubleshooting flowchart below for more options. |
| The aqueous working solution becomes cloudy over time during the experiment. | The compound is not stable in the aqueous solution and is slowly precipitating. This can be influenced by temperature, pH, or interactions with other components. | Prepare the working solution immediately before use. If the experiment is lengthy, consider if the assay can be performed at a lower temperature to potentially slow precipitation. Evaluate alternative formulation strategies (see below). |
Common Solvents for Stock Solutions
| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes on Use in Biological Assays |
| DMSO | 78.13 | 189 | 1.100 | The most common co-solvent. Generally tolerated by cells up to 0.5-1%, but can have biological effects.[1][2] |
| Ethanol | 46.07 | 78.37 | 0.789 | Good alternative to DMSO. More volatile, so care must be taken to prevent evaporation and concentration changes. |
| DMF | 73.09 | 153 | 0.944 | Stronger solvent than DMSO for some compounds. Higher cellular toxicity than DMSO. |
| Methanol | 32.04 | 64.7 | 0.792 | Can be used but is generally more toxic to cells than ethanol. |
Experimental Protocols
Protocol: Determining the Kinetic Solubility of this compound
This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your aqueous experimental buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate shaker
-
Nephelometer or plate reader capable of measuring absorbance at ~620 nm (for light scattering)
Methodology:
-
Prepare a Stock Solution: Create a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure it is fully dissolved.
-
Prepare Serial Dilutions: In a separate plate or in tubes, perform a 2-fold serial dilution of the 10 mM stock solution using 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).
-
Dilute into Aqueous Buffer: Add 196 µL of your aqueous experimental buffer to the wells of the 96-well plate.
-
Add Compound: Transfer 4 µL of each DMSO serial dilution into the corresponding wells containing the aqueous buffer. This creates a 1:50 dilution, resulting in a final DMSO concentration of 2% and final this compound concentrations from 200 µM down to ~0.4 µM. Include a "buffer + 2% DMSO" well as a blank.
-
Incubate: Seal the plate and place it on a plate shaker at room temperature for 2 hours.
-
Measure Precipitation: Measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance (light scattering) at a wavelength between 500-700 nm.
-
Determine Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity or light scattering compared to the blank control.
Visualizations
Workflow for Preparing Aqueous Solutions
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing AcrB-IN-4 Concentration in Synergy Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AcrB-IN-4 in synergy assays. Our goal is to help you overcome common challenges and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel inhibitor of the AcrB efflux pump, a key component of the AcrAB-TolC multidrug efflux system in Gram-negative bacteria.[1][2][3] AcrB expels a broad range of antibiotics from the bacterial cell, contributing significantly to multidrug resistance.[2][4] this compound is designed to bind to the AcrB transporter, likely within the substrate-binding pocket or allosteric sites, thereby preventing the pump from expelling co-administered antibiotics.[5][6] This inhibition increases the intracellular concentration of the antibiotic, restoring its efficacy against resistant bacteria. The AcrAB-TolC pump functions as a tripartite complex where AcrB is the inner membrane transporter, AcrA is a periplasmic membrane fusion protein, and TolC is the outer membrane channel.[1][3][7] The entire system is energized by the proton motive force.[8]
Q2: How do I determine the optimal concentration range for this compound in a synergy assay?
A2: The optimal concentration of this compound should be sub-inhibitory, meaning it should not have intrinsic antibacterial activity at the concentrations used. A preliminary Minimum Inhibitory Concentration (MIC) test of this compound alone against the target bacterial strain is essential. The highest concentration of this compound used in a synergy assay should be well below its MIC, typically at ≤1/4 MIC. The goal is to find a concentration that effectively inhibits the efflux pump without confounding the results with its own antibacterial effects.[9]
Q3: What is a checkerboard assay and how is it used to assess synergy?
A3: A checkerboard assay is a standard in vitro method used to evaluate the interaction between two antimicrobial agents.[10][11][12][13] It involves preparing a two-dimensional array of serial dilutions of two compounds, in this case, an antibiotic and this compound. The effect of each combination on bacterial growth is measured, and the Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
Q4: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?
A4: The FIC index is the sum of the FICs of each compound in a combination that inhibits bacterial growth. The FIC for each compound is calculated as the MIC of the compound in combination divided by the MIC of the compound alone.
-
FIC Index = FIC of Antibiotic + FIC of this compound
-
FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
The interaction is interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in MIC/FIC values between replicates. | - Inconsistent inoculum density.- Pipetting errors.- Contamination of bacterial culture or reagents. | - Standardize inoculum preparation using a McFarland standard.- Use calibrated pipettes and proper technique.- Ensure aseptic techniques are followed throughout the experiment. |
| This compound shows significant antibacterial activity on its own. | - The concentration range tested is too high.- The compound may have off-target effects at higher concentrations. | - Perform an MIC assay of this compound alone to determine its intrinsic activity.- Use this compound at concentrations well below its MIC (e.g., ≤1/4 MIC) in synergy assays. |
| No synergistic effect is observed with a known AcrB substrate antibiotic. | - The bacterial strain does not express or overexpress the AcrB efflux pump.- The concentration of this compound is too low to effectively inhibit the pump.- The antibiotic is not a substrate of the AcrB pump.- this compound is unstable in the assay medium. | - Verify AcrB expression in the test strain using a control strain with a known AcrB deletion or overexpression.[4]- Test a broader range of sub-inhibitory concentrations of this compound.- Confirm from literature that the antibiotic is an AcrB substrate.[2]- Check the stability of this compound in the assay medium over the incubation period. |
| Inconsistent results between checkerboard assays and larger scale cultures. | - Differences in aeration and bacterial growth kinetics between microplates and flasks.- Inoculum effect: higher bacterial density in flasks may overcome the effect of the compounds. | - Ensure consistent inoculum density and growth conditions.- Consider that results from microplate assays may not always directly translate to larger volumes.[16] |
| Antagonistic effect observed. | - The combination of this compound and the antibiotic may be toxic to the bacteria in a way that is not simply additive.- this compound might induce the expression of other resistance mechanisms. | - Re-evaluate the concentration ranges tested.- Investigate potential mechanisms of antagonism, although this is less common with EPIs.[9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum:
-
Streak the bacterial strain on an appropriate agar plate and incubate overnight.
-
Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of ~0.5).
-
Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound and the antibiotic in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using MHB.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: Checkerboard Synergy Assay
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, prepare serial dilutions of the antibiotic.
-
Along the y-axis, prepare serial dilutions of this compound.
-
The final volume in each well should be constant.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum (5 x 10^5 CFU/mL) to each well.
-
Include controls for each compound alone to determine their individual MICs in the same experiment.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the FIC for each compound and the FIC Index for each combination that shows growth inhibition.
-
Interpret the results as synergistic, additive, or antagonistic based on the FIC Index values.
-
Visualizations
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.
Caption: Workflow for conducting a synergy assay with this compound.
Caption: Logical troubleshooting flow for lack of synergy in this compound assays.
References
- 1. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Novel Pyranopyridine Efflux Pump Inhibitors | National Agricultural Library [nal.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 7. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absence, loss-of-function, or inhibition of Escherichia coli AcrB does not increase expression of other efflux pump genes supporting the discovery of AcrB inhibitors as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synergy Assessment of Four Antimicrobial Bioactive Compounds for the Combinational Treatment of Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. journals.asm.org [journals.asm.org]
- 15. emerypharma.com [emerypharma.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with AcrB-IN-4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AcrB-IN-4, a novel inhibitor of the AcrB component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent potentiation of antibiotics with this compound across different experiments. What could be the cause?
A1: Inconsistent results when using efflux pump inhibitors (EPIs) like this compound can stem from several factors. Here are some key areas to investigate:
-
Bacterial Growth Phase: The expression of the AcrAB-TolC efflux pump can vary with the bacterial growth phase.[1][2] Ensure that you are consistently using bacteria from the same growth phase (e.g., mid-logarithmic phase) for all your experiments.
-
Compound Stability and Solubility: this compound, like many small molecule inhibitors, may have limited solubility or stability in aqueous media.[3] We recommend preparing fresh stock solutions in a suitable solvent (e.g., DMSO) and avoiding repeated freeze-thaw cycles. Visually inspect for any precipitation when diluting into your final assay medium.
-
Off-Target Effects or Toxicity: At higher concentrations, this compound may exhibit off-target effects or direct toxicity to the bacterial cells, which can confound the interpretation of antibiotic potentiation.[3][4] It is crucial to determine the Minimum Inhibitory Concentration (MIC) of this compound alone to ensure you are using it at sub-inhibitory concentrations in your potentiation assays.
-
Plasticware Adsorption: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. Consider using low-adhesion plastics or pre-treating your materials.
-
Media Composition: The composition of the culture medium can influence both bacterial physiology and the activity of the inhibitor.[1] Using a consistent and defined medium for all experiments is recommended.
Q2: We do not observe any effect of this compound on the MIC of certain antibiotics. Does this indicate the inhibitor is not working?
A2: Not necessarily. The AcrB efflux pump has a broad substrate profile, but not all antibiotics are effluxed with the same efficiency.[5][6] Here's how to troubleshoot this:
-
Substrate Specificity: this compound's ability to potentiate an antibiotic is dependent on that antibiotic being a substrate of the AcrAB-TolC pump.[7][8] Verify from the literature or through your own experiments (e.g., comparing MICs in wild-type vs. ΔacrB strains) that the antibiotic is indeed a substrate for AcrB in your bacterial strain.
-
Competitive Inhibition: this compound may act as a competitive inhibitor.[9] Its effectiveness can depend on the relative affinity of the inhibitor versus the antibiotic for the AcrB binding pocket. Some antibiotics may outcompete the inhibitor.
-
Alternative Resistance Mechanisms: The bacterial strain you are using might possess other resistance mechanisms for that specific antibiotic, such as enzymatic inactivation (e.g., β-lactamases) or target modification.[3][9] These mechanisms would not be affected by this compound.
-
Mutations in AcrB: Pre-existing mutations in the acrB gene of your bacterial strain could alter the binding of this compound, rendering it less effective.[10][11][12]
Q3: Our bacterial strain has developed resistance to this compound. What is the likely mechanism?
A3: Resistance to efflux pump inhibitors can emerge through several mechanisms:
-
Mutations in the Inhibitor Binding Site: Changes in the amino acid sequence of the AcrB protein, particularly in the drug-binding pocket, can prevent this compound from binding effectively.[10][11][12]
-
Overexpression of AcrB: While this compound inhibits the pump, significant overexpression of the AcrAB-TolC system could potentially overcome the inhibitory effect.[1][2]
-
Alterations in the AcrB Functional Rotation: Mutations that affect the conformational changes AcrB undergoes during its functional cycle could potentially lead to resistance.[13][14]
To investigate the resistance mechanism, you could sequence the acrB gene of the resistant strain and compare it to the parent strain. Additionally, quantifying the expression of acrB using RT-qPCR can reveal if overexpression is a contributing factor.
Quantitative Data Summary
The following tables provide expected data for the characterization of this compound.
Table 1: Hypothetical MICs (µg/mL) of Various Antibiotics in the Presence and Absence of this compound against E. coli ATCC 25922
| Antibiotic | MIC of Antibiotic Alone | MIC of Antibiotic + this compound (20 µg/mL) | Fold-Change in MIC |
| Ciprofloxacin | 0.015 | 0.002 | 8 |
| Erythromycin | 128 | 16 | 8 |
| Tetracycline | 2 | 0.25 | 8 |
| Novobiocin | 64 | 4 | 16 |
| Gentamicin | 0.5 | 0.5 | 1 |
Note: Gentamicin is not a typical substrate of the AcrAB-TolC pump and is included as a negative control.
Table 2: this compound Properties
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Recommended Solvent | DMSO |
| Stock Solution Concentration | 10 mg/mL |
| Storage | -20°C, protected from light |
| MIC against E. coli ATCC 25922 | > 128 µg/mL |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
Dilute the bacterial suspension to a final concentration of 5 x 105 CFU/mL in CAMHB.
-
-
Prepare Assay Plate:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in CAMHB.
-
For potentiation assays, add this compound to each well at a fixed, sub-inhibitory concentration.
-
Add the prepared bacterial inoculum to each well.
-
Include appropriate controls: wells with bacteria and no antibiotic (growth control), and wells with medium only (sterility control).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Protocol 2: Real-Time Ethidium Bromide Efflux Assay
This assay measures the activity of the AcrB efflux pump by monitoring the fluorescence of ethidium bromide (EtBr), a substrate of the pump.
-
Prepare Bacterial Cells:
-
Grow bacteria to the mid-logarithmic phase as described in the MIC protocol.
-
Harvest the cells by centrifugation and wash twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS to an OD600 of 0.4.
-
-
Loading with Ethidium Bromide:
-
Add carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a proton motive force inhibitor, to the cell suspension to de-energize the efflux pumps.
-
Add EtBr to the cell suspension and incubate to allow it to accumulate inside the cells.
-
-
Initiating Efflux:
-
Wash the cells to remove extracellular EtBr and CCCP.
-
Resuspend the EtBr-loaded cells in PBS.
-
Add glucose to energize the cells and initiate efflux.
-
For inhibitor studies, add this compound to the cell suspension prior to the addition of glucose.
-
-
Fluorescence Measurement:
-
Immediately place the cell suspension in a fluorometer and measure the decrease in fluorescence over time as EtBr is pumped out of the cells. The fluorescence of EtBr increases when it intercalates with DNA inside the cells.
-
Visualizations
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 4. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 5. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of acrAB in antibiotic resistance of Haemophilus parasuis serovar 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AcrB drug-binding pocket substitution confers clinically relevant resistance and altered substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coupling of remote alternating-access transport mechanisms for protons and substrates in the multidrug efflux pump AcrB - PMC [pmc.ncbi.nlm.nih.gov]
AcrB-IN-4 off-target effects in bacteria
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of AcrB-IN-4, a potent inhibitor of the AcrB component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. The information provided is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is designed to be a competitive inhibitor of the AcrB transporter, a key component of the AcrAB-TolC efflux pump in many Gram-negative bacteria.[1][2][3] By binding to AcrB, it prevents the efflux of a wide range of substrates, including many classes of antibiotics, thus increasing their intracellular concentration and restoring their efficacy.[2][4][5]
Q2: What are the potential off-target effects of inhibiting the AcrB efflux pump with compounds like this compound?
A2: Inhibition or deletion of AcrB can lead to several physiological changes beyond the simple potentiation of antibiotics. These off-target effects can include:
-
Alterations in Membrane Potential: Deactivation of AcrB has been shown to cause hyperpolarization of the bacterial inner membrane.[6][7]
-
Changes in Gene Expression: The altered membrane potential can trigger signaling cascades, such as the ArcBA two-component system, leading to widespread changes in gene expression, including those involved in anaerobic energy metabolism.[6][7]
-
Delayed Entry into Stationary Phase: Bacteria with inhibited AcrB function may exhibit a delay in entering the stationary phase of growth.[6][7]
-
Impact on Virulence and Biofilm Formation: The AcrAB-TolC pump is implicated in bacterial virulence and biofilm formation.[2][8][9][10] Its inhibition can, therefore, affect these processes.
Q3: How does AcrB inhibition lead to membrane hyperpolarization?
A3: The AcrB pump functions as a proton-drug antiporter, utilizing the proton motive force (PMF) to expel substrates.[11] When AcrB is inhibited by a compound like this compound, the influx of protons across the inner membrane that is coupled to drug efflux is reduced.[6][7] This decrease in proton influx leads to a net increase in the negative charge inside the cell, resulting in membrane hyperpolarization.[6][7]
Q4: Can inhibition of AcrB lead to the upregulation of other efflux pumps?
A4: While it is a valid concern that inhibiting a major efflux pump could lead to compensatory upregulation of others, studies have shown that in E. coli, the absence or inhibition of AcrB does not necessarily lead to increased expression of other efflux pump genes. This supports the strategy of using AcrB inhibitors as antibiotic adjuvants.
Q5: Are there known natural substrates for the AcrB efflux pump?
A5: Yes, besides antibiotics, AcrB is known to efflux a variety of natural metabolites. Metabolomic studies have been conducted to identify these native substrates, which could be involved in cellular processes and virulence.[5] The accumulation of these natural substrates upon AcrB inhibition could contribute to some of the observed off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Bacterial Growth Rate Upon this compound Treatment
-
Possible Cause 1: Cytotoxicity of this compound.
-
Troubleshooting Step: Perform a cytotoxicity assay to determine the direct effect of this compound on bacterial viability in the absence of other antibiotics. A standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound alone can be used.
-
-
Possible Cause 2: Accumulation of Toxic Endogenous Metabolites.
Issue 2: Inconsistent Antibiotic Potentiation by this compound
-
Possible Cause 1: Antibiotic is not a substrate for AcrB.
-
Possible Cause 2: Development of Resistance to this compound.
Issue 3: Altered Expression of Genes Unrelated to Drug Resistance
-
Possible Cause: Indirect effect of membrane hyperpolarization.
-
Troubleshooting Step: The observed changes in gene expression may be a downstream consequence of the membrane hyperpolarization caused by AcrB inhibition.[6][7] Measure the membrane potential of the bacteria upon treatment with this compound. If hyperpolarization is observed, it is likely the trigger for the observed gene expression changes via regulatory systems like ArcBA.[6][7]
-
Quantitative Data Summary
Table 1: Effect of AcrB Deletion on Minimum Inhibitory Concentrations (MICs) of Various Antibiotics in E. coli
| Antibiotic | MIC for Wild-Type (μg/mL) | MIC for ΔacrB mutant (μg/mL) | Fold Change |
| Ciprofloxacin | 0.015 | 0.002 | 7.5 |
| Levofloxacin | 0.03 | 0.004 | 7.5 |
| Erythromycin | 16 | 2 | 8 |
| Tetracycline | 2 | 0.5 | 4 |
| Chloramphenicol | 4 | 1 | 4 |
| Novobiocin | 128 | 4 | 32 |
This table provides representative data on how the absence of AcrB function can increase bacterial susceptibility to various antibiotics. Similar effects are expected with potent inhibitors like this compound.
Experimental Protocols
1. Efflux Pump Activity Assessment using Hoechst 33342 (H33342) Accumulation Assay
-
Objective: To measure the real-time activity of the AcrAB-TolC efflux pump and its inhibition by this compound.
-
Principle: H33342 is a fluorescent dye and a substrate of the AcrAB-TolC pump. In cells with active efflux, the dye is pumped out, resulting in low fluorescence. Inhibition of the pump leads to dye accumulation and a corresponding increase in fluorescence.
-
Procedure:
-
Grow bacterial cultures to mid-log phase (OD600 of 0.4-0.6).[17]
-
Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend cells in PBS to an OD600 of 0.4.
-
Add H33342 to a final concentration of 1-5 µM.
-
Add this compound at various concentrations to the experimental wells. Include a positive control (e.g., a known efflux pump inhibitor like PAβN or NMP) and a negative control (DMSO vehicle).[2][4]
-
Incubate at 37°C and measure fluorescence over time using a fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm).
-
An increase in fluorescence in the presence of this compound compared to the control indicates efflux pump inhibition.[18]
-
2. Membrane Potential Measurement using DiOC₂(3) Staining and Flow Cytometry
-
Objective: To determine the effect of this compound on bacterial membrane potential.
-
Principle: DiOC₂(3) is a ratiometric fluorescent dye that exhibits green fluorescence in all bacterial cells, but it aggregates in cells with higher membrane potential, leading to a shift to red fluorescence. The ratio of red to green fluorescence is proportional to the membrane potential.
-
Procedure:
-
Grow bacterial cultures to the desired growth phase and treat with this compound for a specified duration.[19]
-
As a control for depolarization, treat a separate aliquot of cells with a protonophore like CCCP.[19]
-
Add DiOC₂(3) to the cell suspensions at a final concentration of ~30 µM and incubate in the dark for 5-10 minutes.
-
Analyze the stained cells using a flow cytometer, collecting both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence data.
-
Calculate the red/green fluorescence ratio for each cell population. An increase in this ratio in this compound treated cells compared to untreated cells indicates hyperpolarization.[19]
-
Visualizations
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.
Caption: Proposed signaling pathway for off-target effects of AcrB inhibition.
Caption: Workflow to investigate off-target effects of this compound.
References
- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 3. researchgate.net [researchgate.net]
- 4. A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Efflux pumps mediate changes to fundamental bacterial physiology via membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. AcrAB efflux pump impacts on the survival of adherent-invasive Escherichia coli strain LF82 inside macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The AcrAB efflux pump contributes to the virulence of Enteroaggregative E. coli by influencing the aggregative behavior [frontiersin.org]
- 10. The AcrAB efflux pump contributes to the virulence of Enteroaggregative E. coli by influencing the aggregative behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Addressing Small Molecule Inhibitor Instability in AcrB-Targeted Experiments
Disclaimer: Information regarding a specific inhibitor designated "AcrB-IN-4" is not publicly available in the searched scientific literature. The following troubleshooting guide provides general advice for addressing instability issues encountered with novel or poorly characterized small molecule inhibitors targeting the AcrB protein, based on established laboratory practices.
Frequently Asked Questions (FAQs)
Q1: My AcrB inhibitor shows inconsistent activity across experiments. What are the potential causes?
A1: Inconsistent activity of a small molecule inhibitor can stem from several factors related to its stability:
-
Chemical Instability: The compound may be degrading in the experimental buffer, media, or solvent over time. This can be influenced by pH, temperature, light exposure, or the presence of reactive chemical species.
-
Solubility Issues: Poor solubility can lead to precipitation of the inhibitor, reducing its effective concentration and causing variability in results.
-
Adsorption to Surfaces: The compound may adsorb to plasticware (e.g., microplates, pipette tips), lowering the actual concentration in the assay.
-
Interaction with Assay Components: The inhibitor might interact with other components in your assay, such as proteins (e.g., BSA) or detergents, affecting its availability and activity.
Q2: How can I assess the stability of my AcrB inhibitor?
A2: Several methods can be employed to assess the stability of your inhibitor under experimental conditions:
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a powerful technique to monitor the integrity of your compound over time. You can incubate the inhibitor in your assay buffer for different durations and then analyze the samples by HPLC to detect any degradation products.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify potential degradation products by analyzing their mass-to-charge ratio.
-
Visual Inspection: Observe your stock solutions and assay wells for any signs of precipitation, which would indicate solubility issues.
-
Control Experiments: Include "time-zero" and "end-of-assay" controls where the inhibitor is added at the beginning and end of the incubation period, respectively. A significant difference in activity may suggest instability.
Q3: What are the best practices for preparing and storing stock solutions of small molecule inhibitors?
A3: Proper handling and storage are crucial for maintaining the integrity of your inhibitors:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which your compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for many small molecules.[1]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental assays.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Storage Conditions: Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials. Always refer to the manufacturer's recommendations for optimal storage conditions if available.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with AcrB inhibitors.
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between replicate plates. | 1. Inhibitor precipitation due to poor solubility in the assay buffer. 2. Adsorption of the inhibitor to the assay plates. 3. Inconsistent dispensing of the inhibitor. | 1. Test the solubility of the inhibitor in the assay buffer at the highest concentration used. Consider adding a co-solvent (e.g., up to 1% DMSO) or a non-ionic detergent (e.g., Tween-20) to improve solubility. 2. Use low-binding microplates. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can also help. 3. Calibrate your pipettes regularly. For dispensing small volumes, use a multi-channel pipette or an automated liquid handler for better consistency. |
| Loss of inhibitor activity over the course of a long incubation period. | 1. Chemical degradation of the inhibitor in the assay buffer. 2. Evaporation of the solvent from the assay wells. | 1. Perform a stability study by incubating the inhibitor in the assay buffer for the duration of your experiment and analyzing its integrity by HPLC or LC-MS. If degradation is confirmed, consider reducing the incubation time or modifying the buffer composition (e.g., adjusting pH). 2. Use plate sealers to minimize evaporation during long incubations. |
| Unexpected or off-target effects in cellular assays. | 1. The inhibitor or its degradation products may be cytotoxic. 2. The inhibitor may be targeting other cellular components besides AcrB. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to assess the cytotoxicity of the inhibitor at the concentrations tested. 2. Conduct counter-screens against other relevant targets or use orthogonal assays to confirm the specificity of the inhibitor for AcrB. |
Experimental Protocols
Protocol 1: Assessing Inhibitor Stability using HPLC
This protocol provides a general framework for evaluating the stability of a small molecule inhibitor in an experimental buffer.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
-
Prepare the experimental buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
-
-
Incubation:
-
Dilute the inhibitor stock solution to a final concentration of 100 µM in the experimental buffer.
-
Prepare multiple aliquots of this solution.
-
Incubate the aliquots at the experimental temperature (e.g., 37°C) for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
The 0-hour time point represents the initial, undegraded compound.
-
-
Sample Analysis:
-
At each time point, quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins and stop further degradation.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC using a suitable C18 column.
-
Monitor the elution profile at a wavelength where the inhibitor has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of the parent inhibitor at each time point.
-
Plot the percentage of the remaining inhibitor against time to determine its stability profile.
-
Protocol 2: Ethidium Bromide Efflux Assay in E. coli
This cellular assay is commonly used to measure the activity of the AcrAB-TolC efflux pump and to screen for its inhibitors.
-
Bacterial Strain and Growth Conditions:
-
Use an E. coli strain that overexpresses the AcrAB-TolC pump (e.g., KAM32/pAcrAB).
-
Grow the cells in a suitable medium (e.g., LB broth) to the mid-logarithmic phase (OD600 ≈ 0.6).
-
-
Cell Preparation:
-
Harvest the cells by centrifugation and wash them twice with a minimal salt buffer (e.g., M9 salts).
-
Resuspend the cells in the same buffer to an OD600 of 0.4.
-
-
Loading with Ethidium Bromide:
-
Add ethidium bromide to the cell suspension to a final concentration of 2 µg/mL.
-
Incubate at 37°C for 1 hour to allow the cells to accumulate the dye.
-
-
Efflux Measurement:
-
Transfer the cell suspension to a 96-well black microplate.
-
Add the AcrB inhibitor at various concentrations. Include a positive control (e.g., a known efflux pump inhibitor like CCCP) and a negative control (DMSO vehicle).
-
Initiate efflux by adding glucose (final concentration 0.4%) as an energy source.
-
Immediately start monitoring the fluorescence of ethidium bromide (Excitation: 530 nm, Emission: 600 nm) over time using a plate reader. A decrease in fluorescence indicates efflux of the dye.
-
-
Data Analysis:
-
Calculate the rate of ethidium bromide efflux for each inhibitor concentration.
-
Plot the efflux rate against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for an ethidium bromide efflux assay to test AcrB inhibitors.
Caption: Simplified mechanism of the AcrAB-TolC multidrug efflux pump.
References
Minimizing AcrB-IN-4 toxicity in cellular assays
Welcome to the technical support center for AcrB-Inhibitor-X. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize potential toxicity and optimize the use of AcrB-Inhibitor-X in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for AcrB-Inhibitor-X?
A1: AcrB-Inhibitor-X is designed to inhibit the function of the AcrB protein, a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.[1][2][3][4][5][6] This pump is responsible for extruding a wide range of toxic compounds, including many antibiotics, from the bacterial cell.[2][4][5][7][8] By inhibiting AcrB, AcrB-Inhibitor-X aims to increase the intracellular concentration and efficacy of co-administered antibiotics, thereby resensitizing resistant bacteria. The AcrB protein functions as a proton-motive force-dependent transporter.[5][9]
Q2: What are the potential sources of toxicity when using AcrB-Inhibitor-X in cellular assays?
A2: Toxicity in cellular assays can arise from several factors:
-
On-target toxicity: While the primary target is bacterial AcrB, high concentrations of the inhibitor might interfere with related processes in mammalian cells, although this is less likely given the prokaryotic-specific nature of the target.
-
Off-target effects: The inhibitor may interact with other cellular proteins or processes, leading to unintended consequences.[10][11] Off-target toxicity is a common challenge with small molecule inhibitors.[11]
-
Metabolite toxicity: The cellular metabolism of AcrB-Inhibitor-X could produce toxic byproducts.
-
Compound precipitation: At high concentrations, the inhibitor may precipitate out of solution, leading to physical stress or nutrient deprivation for the cells.
-
Solvent toxicity: The solvent used to dissolve AcrB-Inhibitor-X (e.g., DMSO) can be toxic to cells at certain concentrations.
Q3: What are the recommended initial concentration ranges for AcrB-Inhibitor-X in a new cellular assay?
A3: For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration. A starting point could be a range from 0.1 µM to 100 µM. For many small molecule inhibitors, concentrations effective in cellular assays are typically below 10 µM to avoid non-specific effects.[10] It is crucial to include appropriate vehicle controls (e.g., DMSO) at the corresponding concentrations.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations of AcrB-Inhibitor-X.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inherent compound toxicity | Perform a thorough literature search for any known toxicophores in the chemical structure of AcrB-Inhibitor-X. Consider synthesizing and testing analogs with modifications to potentially toxic moieties. |
| Off-target effects | Utilize a panel of cell lines from different tissues to assess cell-type-specific toxicity. Employ target deconvolution strategies, such as CRISPR/Cas9-based screening, to identify potential off-target interactions.[11] |
| Cell culture conditions | Ensure the cell culture medium is fresh and that cells are healthy and in the logarithmic growth phase before adding the compound. Some cell lines may be more sensitive to metabolic changes induced by the inhibitor. |
| Incorrect compound concentration | Verify the stock solution concentration and perform serial dilutions accurately. Use a fresh dilution for each experiment. |
Issue 2: Inconsistent results or poor reproducibility in cytotoxicity assays.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Compound stability | Assess the stability of AcrB-Inhibitor-X in your cell culture medium over the time course of the experiment. The compound may degrade, leading to variable active concentrations. |
| Cell density variability | Standardize the cell seeding density across all wells and experiments. High cell density can sometimes mitigate toxic effects, while low density can exacerbate them. |
| Edge effects in microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or medium. |
| Assay interference | Some compounds can interfere with the readout of cytotoxicity assays (e.g., autofluorescence with fluorescent dyes, or reduction of MTT by the compound itself). Run a cell-free control with the compound and the assay reagents to check for interference. |
Experimental Protocols
Protocol 1: Determining the IC50 of AcrB-Inhibitor-X using an MTT Assay
This protocol is designed to assess the concentration of AcrB-Inhibitor-X that inhibits 50% of cell viability.
Materials:
-
Mammalian cell line of choice (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
AcrB-Inhibitor-X stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of AcrB-Inhibitor-X in complete medium. A typical final concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the inhibitor) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AcrB-Inhibitor-X or controls.
-
Incubate the plate for 48-72 hours.[12]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.
Materials:
-
Cells and compound treatment as described in Protocol 1.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well plate reader.
Procedure:
-
Prepare and treat cells with AcrB-Inhibitor-X as described in steps 1-4 of Protocol 1.
-
After the desired incubation period, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Include controls for spontaneous LDH release (no-treatment) and maximum LDH release (lysed cells).
-
Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the controls.
Data Presentation
Table 1: Example IC50 Values for AcrB-Inhibitor-X in Different Cell Lines
| Cell Line | IC50 (µM) after 48h | Assay Type |
| HepG2 | 25.4 | MTT |
| HEK293 | 42.1 | MTT |
| A549 | 18.9 | LDH |
Table 2: Troubleshooting Checklist for High Cytotoxicity
| Checkpoint | Yes/No | Notes |
| Verified stock solution concentration | ||
| Performed serial dilutions accurately | ||
| Included vehicle control | ||
| Checked for compound precipitation | ||
| Assessed cell health before treatment | ||
| Tested a range of cell densities | ||
| Evaluated compound stability in media |
Visualizations
Caption: Mechanism of AcrB-Inhibitor-X action on the AcrAB-TolC efflux pump.
Caption: Logical workflow for troubleshooting high cytotoxicity of a small molecule inhibitor.
References
- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of recognition of compounds of diverse structures by the multidrug efflux pump AcrB of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. uniprot.org [uniprot.org]
- 7. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Conformation of the AcrB Multidrug Efflux Pump in Mutants of the Putative Proton Relay Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
Addressing bacterial resistance development to AcrB-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing bacterial resistance development to AcrB-IN-4, a benzochromene derivative that functions as an inhibitor of the AcrB efflux pump.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Efflux pump-IN-4 or compound G11, is a novel benzo[h]chromene derivative that acts as an inhibitor of the AcrB protein in Gram-negative bacteria.[1][2] AcrB is a critical component of the AcrAB-TolC multidrug efflux pump, which actively transports a wide range of antibiotics out of the bacterial cell, contributing to multidrug resistance.[1][2] By inhibiting AcrB, this compound prevents the efflux of antibiotics, thereby increasing their intracellular concentration and restoring their efficacy.[1][2]
Q2: Which antibiotics has this compound been shown to potentiate?
A2: this compound has demonstrated the ability to potentiate the activity of several antibiotics, including erythromycin (ERY), levofloxacin (LEV), and minocycline (MIN).[1] For example, it has been shown to reduce the Minimum Inhibitory Concentration (MIC) of levofloxacin by four-fold at a concentration of 8 μg/mL.[1]
Q3: How does this compound affect bacterial cells besides inhibiting the efflux pump?
A3: Studies have shown that this compound does not disrupt the bacterial outer membrane and does not exhibit significant toxicity in a Caenorhabditis elegans model, suggesting a specific action on the AcrB efflux pump with minimal off-target effects.[1][2]
Q4: What are the known mechanisms of resistance to AcrB inhibitors?
A4: Resistance to AcrB inhibitors can arise through several mechanisms, primarily involving modifications to the AcrB protein itself. These include:
-
Mutations in the AcrB binding pocket: Amino acid substitutions in the distal binding pocket of AcrB, such as the G288D mutation, can alter the binding affinity of inhibitors and substrates, leading to reduced inhibitor efficacy and in some cases, increased efflux of specific antibiotics.[3][4]
-
Mutations affecting substrate translocation pathways: Mutations in other regions of AcrB, such as R717L and Q176K, can impact the efficiency of drug transport through the efflux pump, conferring resistance to certain antibiotics and potentially affecting inhibitor binding.[5][6]
-
Overexpression of the AcrAB-TolC pump: Increased expression of the entire efflux pump complex can effectively titrate out the inhibitor, requiring higher concentrations to achieve a synergistic effect with antibiotics. This can be caused by mutations in regulatory genes like marR or ramR.[5]
Q5: How can I confirm that this compound is inhibiting AcrB in my experiments?
A5: The most direct way to confirm AcrB inhibition is through a substrate efflux assay. A common method uses the fluorescent dye Nile Red, a known substrate of AcrB.[1][2] Inhibition of Nile Red efflux by this compound, observed as a sustained intracellular fluorescence, provides strong evidence of on-target activity.[1][2]
Troubleshooting Guides
Troubleshooting Unexpected MIC Results
| Issue | Potential Cause | Recommended Solution |
| No potentiation of antibiotic activity observed with this compound. | 1. Bacterial strain does not rely on AcrB for resistance to the tested antibiotic. 2. This compound degradation or experimental error. 3. Development of resistance to this compound. | 1. Confirm AcrB expression and its role in antibiotic resistance in your strain using a ΔacrB mutant. 2. Prepare fresh solutions of this compound and verify the accuracy of serial dilutions. Include a known AcrB inhibitor as a positive control. 3. Sequence the acrB gene to check for mutations in the binding pocket or other relevant regions. Perform a Nile Red efflux assay to assess pump function. |
| Higher than expected MIC of the antibiotic in the presence of this compound. | 1. Overexpression of the AcrAB-TolC pump. 2. Mutation in AcrB altering inhibitor binding. | 1. Quantify acrB expression levels using qRT-PCR. Compare to a susceptible wild-type strain. 2. Sequence the acrB gene of the resistant isolate. |
| Variability in MIC results between experiments. | 1. Inconsistent inoculum density. 2. Slight variations in this compound concentration. | 1. Standardize the bacterial inoculum to a precise OD600 for each experiment. 2. Ensure accurate and consistent preparation of this compound stock solutions and dilutions. |
Troubleshooting Nile Red Efflux Assay
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence. | 1. Incomplete washing of extracellular Nile Red. 2. Autofluorescence of the bacterial strain or medium. | 1. Ensure thorough washing of the cells after the loading phase. 2. Run a control with unlabeled cells to determine the background fluorescence. |
| No decrease in fluorescence after energizing the cells (no efflux). | 1. Cells are not metabolically active. 2. Ineffective energizing agent. 3. AcrB pump is non-functional or absent. | 1. Use cells from the mid-logarithmic growth phase. 2. Confirm the viability of the energizing agent (e.g., glucose). 3. Use a wild-type strain known to express functional AcrB as a positive control and a ΔacrB strain as a negative control. |
| No inhibition of efflux with this compound. | 1. This compound concentration is too low. 2. Resistance to this compound has developed. | 1. Perform a dose-response experiment with a range of this compound concentrations. 2. Sequence the acrB gene of the test strain to check for mutations. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard broth microdilution methods to assess the potentiation of antibiotics by this compound.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony into CAMHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to an OD600 of 0.08-0.1 (corresponding to ~5 x 108 CFU/mL).
-
Further dilute the culture to a final concentration of ~5 x 105 CFU/mL in CAMHB.
-
-
Prepare Antibiotic and Inhibitor Plates:
-
In a 96-well plate, perform a two-fold serial dilution of the antibiotic in CAMHB.
-
In a separate plate, prepare identical antibiotic dilutions but also add this compound to each well at a fixed sub-inhibitory concentration (e.g., 8 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well of both plates.
-
Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Compare the MIC of the antibiotic alone to the MIC in the presence of this compound. A four-fold or greater reduction in MIC indicates potentiation.
-
Nile Red Efflux Assay
This real-time assay measures the ability of this compound to inhibit the efflux of the fluorescent dye Nile Red.
Materials:
-
Bacterial strain of interest (and a ΔacrB control)
-
Phosphate-buffered saline (PBS)
-
Nile Red stock solution (in DMSO)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) stock solution (in DMSO)
-
Glucose solution (e.g., 20% w/v)
-
This compound stock solution (in DMSO)
-
Fluorometer with bottom-reading capabilities
Procedure:
-
Cell Preparation:
-
Grow bacteria to mid-log phase (OD600 ~0.6) in a suitable broth.
-
Harvest cells by centrifugation and wash twice with PBS.
-
Resuspend the cell pellet in PBS to an OD600 of ~0.4.
-
-
Dye Loading:
-
Add CCCP to the cell suspension to a final concentration that de-energizes the cells (e.g., 20 µM) and incubate for 5 minutes.
-
Add Nile Red to a final concentration of 5-10 µM and incubate in the dark for 1-2 hours at room temperature to allow for dye accumulation.
-
Centrifuge the cells and wash twice with PBS to remove extracellular Nile Red and CCCP.
-
Resuspend the cells in PBS.
-
-
Efflux Measurement:
-
Aliquot the Nile Red-loaded cell suspension into a 96-well black, clear-bottom plate.
-
If testing this compound, add it to the desired final concentration and incubate for 5-10 minutes.
-
Place the plate in a pre-warmed (37°C) fluorometer.
-
Measure baseline fluorescence (Excitation: 550 nm, Emission: 640 nm) for a few minutes.
-
Initiate efflux by adding glucose to a final concentration of 25 mM.
-
Continue to measure fluorescence in real-time for 10-15 minutes.
-
-
Data Analysis:
-
A rapid decrease in fluorescence indicates active efflux of Nile Red.
-
Inhibition of efflux by this compound will result in a slower rate of fluorescence decrease compared to the no-inhibitor control.
-
The ΔacrB strain should show minimal to no decrease in fluorescence.
-
Visualizations
AcrAB-TolC Efflux Pump Signaling Pathway
Caption: The AcrAB-TolC efflux pump transports antibiotics from the periplasm out of the cell.
Experimental Workflow for this compound Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of benzochromene derivatives as AcrB inhibitors for the reversal of bacterial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AcrB drug-binding pocket substitution confers clinically relevant resistance and altered substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Functionally distinct mutations within AcrB underpin antibiotic resistance in different lifestyles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proximal Binding Pocket Arg717 Substitutions in Escherichia coli AcrB Cause Clinically Relevant Divergencies in Resistance Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Real-Time Efflux Assays with AcrB-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AcrB-IN-4 in real-time efflux assays. The information is designed for scientists and drug development professionals to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel inhibitor of the AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.[1][2] This pump is a major contributor to antibiotic resistance by actively extruding a wide range of antimicrobial agents from the bacterial cell.[3][4][5] this compound is believed to act as a competitive inhibitor, binding to the AcrB transporter, likely within the hydrophobic trap of the binding pocket, thereby preventing the binding and subsequent efflux of antibiotic substrates.[1]
Q2: How does a real-time efflux assay work to evaluate this compound activity?
Real-time efflux assays monitor the extrusion of a fluorescent substrate from bacterial cells over time.[6][7] The basic principle involves pre-loading bacterial cells with a fluorescent dye that is a known substrate of the AcrB pump, such as Nile Red or Hoechst 33342.[1][8] Efflux is then initiated, often by providing an energy source like glucose, and the decrease in intracellular fluorescence (as the dye is pumped out) is measured in real-time.[6][9] The inhibitory effect of this compound is quantified by its ability to slow down or prevent this decrease in fluorescence compared to untreated control cells.[10]
Q3: What are the critical controls to include in my real-time efflux assay?
To ensure the validity of your results, the following controls are essential:
-
Efflux-deficient strain (ΔacrB): A bacterial strain lacking a functional AcrB pump should be used to confirm that the observed efflux is indeed AcrB-dependent. In this strain, the fluorescent dye should be retained, and this compound should have no effect.
-
Positive control inhibitor: A well-characterized AcrB inhibitor, such as phenylalanine-arginine β-naphthylamide (PAβN) or a compound from the pyranopyridine series (e.g., MBX2319), can be used as a positive control to validate the assay setup.[1][5]
-
Vehicle control: To account for any effects of the solvent used to dissolve this compound, a vehicle-only control should be included.
-
No-energy control: Omitting the energy source (e.g., glucose) will prevent active efflux and serve as a baseline for maximum fluorescence retention.[6]
-
Outer membrane integrity control: It is crucial to confirm that this compound is not disrupting the bacterial outer membrane, which could lead to false-positive results.[7][11] This can be assessed using assays like the nitrocefin hydrolysis assay.[7][11]
Q4: How do I interpret the data from my real-time efflux assay?
The primary output of a real-time efflux assay is a fluorescence intensity versus time curve. A steeper decrease in fluorescence indicates more efficient efflux. When comparing an untreated sample to one treated with this compound, a potent inhibitor will result in a significantly flatter curve, indicating that the fluorescent substrate is being retained within the cells. Quantitative analysis can be performed by calculating the initial rate of efflux or the half-life of efflux (the time it takes for the fluorescence to decrease by 50%).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence or no decrease in fluorescence in the wild-type control. | 1. Incomplete washing of extracellular dye.2. Cells are not energized/metabolically inactive.3. Incorrect filter set or wavelength settings on the fluorometer. | 1. Ensure thorough washing of cells after dye loading to remove all extracellular fluorescence.[12]2. Confirm the viability of the bacterial culture and ensure the energy source (e.g., glucose) is added to initiate efflux.[6]3. Verify that the excitation and emission wavelengths are appropriate for the fluorescent dye being used. |
| This compound shows activity in the ΔacrB mutant strain. | 1. This compound is causing outer membrane disruption, leading to dye leakage.2. The compound has off-target effects.3. The ΔacrB strain has compensatory mutations leading to the expression of other efflux pumps. | 1. Perform an outer membrane permeability assay (e.g., nitrocefin hydrolysis) to check for membrane-destabilizing activity.[7][11]2. Test the effect of this compound on the expression of other known efflux pump genes.[13]3. Sequence the genome of the ΔacrB strain to check for other mutations. |
| Variability between replicate wells. | 1. Inconsistent cell density.2. Pipetting errors.3. Uneven dye loading. | 1. Ensure a homogenous cell suspension and accurate determination of cell density (e.g., OD600) before starting the assay.2. Use calibrated pipettes and be consistent with pipetting technique.3. Ensure consistent incubation times and conditions during the dye loading step. |
| The known inhibitor (positive control) is not showing any effect. | 1. The inhibitor has degraded.2. The concentration of the inhibitor is too low.3. The bacterial strain has developed resistance to the inhibitor. | 1. Prepare fresh stock solutions of the inhibitor.2. Perform a dose-response experiment to determine the optimal concentration of the inhibitor.3. Use a different, well-characterized inhibitor as a positive control. |
Experimental Protocols
Detailed Protocol for a Real-Time Nile Red Efflux Assay
This protocol is adapted from established methods for measuring AcrB-mediated efflux.[14]
1. Bacterial Strain and Growth Conditions:
-
Use an E. coli strain that overexpresses AcrB (e.g., 3-AG100) and its corresponding isogenic ΔacrB mutant (e.g., 1-DC14) as a negative control.[14]
-
Grow bacterial cultures overnight in a suitable medium (e.g., LB broth) at 37°C with shaking.
-
The next day, subculture the overnight culture into fresh medium and grow to mid-log phase (OD600 of 0.4-0.6).
2. Cell Preparation and Dye Loading:
-
Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 5 mM MgCl2).
-
Resuspend the cells in the same buffer to a final OD600 of 0.4.
-
To de-energize the cells and facilitate dye loading, add a proton motive force (PMF) inhibitor like carbonyl cyanide m-chlorophenylhydrazone (CCCP) to a final concentration of 100 µM and incubate for 5 minutes at room temperature.
-
Add the fluorescent substrate Nile Red to a final concentration of 10 µM and incubate for at least 1 hour at room temperature in the dark to allow for dye accumulation.
3. Real-Time Efflux Measurement:
-
Wash the cells twice with buffer to remove extracellular Nile Red and CCCP.
-
Resuspend the cells in the assay buffer.
-
Aliquot the cell suspension into a 96-well black, clear-bottom microplate.
-
Add this compound at various concentrations to the appropriate wells. Include wells with a known inhibitor (e.g., PAβN) and a vehicle control.
-
Place the microplate in a pre-warmed (37°C) plate reader equipped with fluorescence detection.
-
Set the excitation and emission wavelengths for Nile Red (e.g., 552 nm excitation, 636 nm emission).
-
Record the baseline fluorescence for a few minutes.
-
Initiate efflux by adding an energy source, such as 25 mM glucose, to all wells.
-
Immediately begin recording the fluorescence intensity every 30-60 seconds for 15-30 minutes.
4. Data Analysis:
-
Subtract the background fluorescence from a well containing only buffer.
-
Normalize the fluorescence data for each well to the initial fluorescence reading after the addition of glucose.
-
Plot the normalized fluorescence intensity against time for each condition.
-
Calculate the initial rate of efflux or the efflux half-time to quantify the inhibitory effect of this compound.
Visualizations
AcrB Efflux Pump Mechanism and Inhibition
References
- 1. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Microbial Efflux Pump Inhibition: Tactics and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Determination of Real-Time Efflux Phenotypes in Escherichia coli AcrB Binding Pocket Phenylalanine Mutants Using a 1,2′-Dinaphthylamine Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absence, loss-of-function, or inhibition of Escherichia coli AcrB does not increase expression of other efflux pump genes supporting the discovery of AcrB inhibitors as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pimozide Inhibits the AcrAB-TolC Efflux Pump in Escherichia coli [openmicrobiologyjournal.com]
Validation & Comparative
A Comparative Analysis of AcrB Efflux Pump Inhibitors: AcrB-IN-4 vs. PAβN (MC-207,110)
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as the Acridine Resistance B (AcrB) transporter, which actively expels a broad range of antibiotics from the bacterial cell. The development of efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics is a promising strategy to combat MDR. This guide provides a detailed comparison of two such inhibitors: the novel benzochromene derivative, AcrB-IN-4, and the well-characterized peptidomimetic, PAβN (MC-207,110).
Executive Summary
This comparison guide delves into the efficacy, mechanism of action, and experimental data of this compound and PAβN. While both compounds inhibit the AcrB efflux pump, they exhibit key differences in their secondary effects on the bacterial cell membrane. This compound is reported to be a specific AcrB inhibitor without disruptive effects on the outer membrane. In contrast, PAβN, while an effective EPI, is also known to permeabilize the outer membrane of Gram-negative bacteria, a factor that must be considered in experimental design and interpretation. To date, no direct head-to-head comparative studies under identical experimental conditions have been published. Therefore, this guide presents a collation of available data from independent research, with the caveat that direct comparison of absolute values should be approached with caution due to variations in experimental methodologies.
Mechanism of Action
This compound: This compound is a novel benzochromene derivative designed to specifically inhibit the AcrB efflux pump.[1] Its mechanism is believed to involve the direct inhibition of the pump's activity, thereby increasing the intracellular concentration of co-administered antibiotics.[1] Crucially, studies indicate that this compound does not disrupt the integrity of the bacterial outer membrane.[1]
PAβN (MC-207,110): As a well-established EPI, PAβN functions as a competitive inhibitor of Resistance-Nodulation-Division (RND) family efflux pumps, including AcrB.[2] It is recognized as a substrate by the pump, and its presence competes with the binding and efflux of antibiotics.[3][4] However, a significant characteristic of PAβN is its ability to permeabilize the outer membrane of Gram-negative bacteria, which can contribute to its antibiotic-potentiating effect but also represents a potential off-target effect.[5][6]
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and PAβN. It is important to note that the data for each compound are derived from different studies, employing varied bacterial strains, antibiotic agents, and inhibitor concentrations.
Table 1: Potentiation of Antibiotic Activity (MIC Fold Reduction)
| Inhibitor | Organism | Antibiotic | Inhibitor Conc. | MIC Fold Reduction | Reference |
| This compound | E. coli | Erythromycin | 128 µg/mL | 8 | [1] |
| E. coli | Levofloxacin | 8 µg/mL | 4 | [1] | |
| E. coli | Minocycline | 128 µg/mL | >4 | [1] | |
| PAβN | P. aeruginosa | Levofloxacin | 20 µg/mL | 16-64 | [2] |
| P. aeruginosa | Piperacillin | 50 µg/mL | 16 | [5] | |
| P. aeruginosa | Ceftazidime | 50 µg/mL | ~42 | [5] | |
| P. aeruginosa | Ciprofloxacin | 50 µg/mL | 4 | [5] | |
| A. baumannii | Imipenem | 100 µg/mL | 4-64 |
Table 2: Efflux Pump Inhibition and Off-Target Effects
| Parameter | This compound | PAβN (MC-207,110) | Reference |
| Efflux Inhibition | |||
| Nile Red Efflux | Complete inhibition at 50 µM | Effective inhibitor | [1] |
| Outer Membrane Permeability | No disruption observed | Significant permeabilization | [1][5][6] |
| Cytotoxicity | No significant in vivo toxicity in C. elegans | Toxicity in mammalian cells has been a concern | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate this compound and PAβN.
Minimum Inhibitory Concentration (MIC) Potentiation Assay
This assay determines the ability of an EPI to reduce the MIC of an antibiotic against a specific bacterial strain.
-
Bacterial Culture: A standardized inoculum of the test bacterium (e.g., E. coli, P. aeruginosa) is prepared.
-
Assay Setup: A series of microtiter plate wells are prepared with two-fold serial dilutions of the antibiotic.
-
Inhibitor Addition: A fixed, sub-inhibitory concentration of the EPI (this compound or PAβN) is added to a parallel set of wells. A control set contains only the antibiotic dilutions.
-
Inoculation and Incubation: All wells are inoculated with the bacterial suspension and incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that visibly inhibits bacterial growth.
-
Data Analysis: The fold reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the EPI.
Nile Red Efflux Assay
This real-time assay measures the ability of an inhibitor to block the efflux of the fluorescent dye Nile Red, a known substrate of the AcrB pump.
-
Cell Preparation: Bacterial cells are grown to a specific optical density, harvested, and washed.
-
Loading: The cells are loaded with Nile Red in the presence of an energy source depletant (e.g., CCCP) to allow dye accumulation.
-
Efflux Initiation: The cells are washed to remove excess dye and resuspended in a buffer. An energy source (e.g., glucose) is added to initiate efflux.
-
Inhibitor Treatment: The EPI is added to the cell suspension prior to or concurrently with the energy source.
-
Fluorescence Monitoring: The fluorescence of the cell suspension is monitored over time using a fluorometer. A decrease in fluorescence indicates efflux of the dye.
-
Data Analysis: The rate of fluorescence decrease in the presence of the inhibitor is compared to the control (no inhibitor) to determine the extent of efflux inhibition.
Outer Membrane Permeability Assay (NPN Uptake Assay)
This assay assesses the integrity of the bacterial outer membrane using the fluorescent probe 1-N-phenylnaphthylamine (NPN).
-
Cell Preparation: Bacterial cells are prepared and washed as in the efflux assay.
-
Assay Setup: The cell suspension is placed in a fluorometer cuvette.
-
NPN Addition: NPN is added to the cell suspension. NPN fluoresces weakly in an aqueous environment but strongly upon partitioning into a hydrophobic environment, such as a damaged cell membrane.
-
Inhibitor Addition: The test compound (this compound or PAβN) is added to the cuvette.
-
Fluorescence Measurement: The fluorescence is monitored over time. An increase in fluorescence indicates that the compound has permeabilized the outer membrane, allowing NPN to enter and bind to the cell envelope.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the AcrB efflux pathway and the general workflow of the key experimental assays.
Caption: The AcrB/AcrA/TolC efflux pump spanning the inner and outer membranes of a Gram-negative bacterium.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Potentiation Assay.
Caption: Workflow for the Nile Red Efflux Inhibition Assay.
Conclusion
Both this compound and PAβN demonstrate promise as inhibitors of the AcrB efflux pump, a critical component of multidrug resistance in Gram-negative bacteria. The key differentiating factor based on current literature is the apparent specificity of this compound, which reportedly does not share the outer membrane-permeabilizing activity of PAβN. This distinction is significant, as an ideal EPI would restore antibiotic efficacy without introducing confounding effects on bacterial physiology.
For researchers in this field, the choice between these or other EPIs will depend on the specific experimental goals. For studies aiming to specifically dissect the role of AcrB-mediated efflux, an inhibitor with high specificity like this compound may be preferable. PAβN remains a valuable and widely used tool, but its effects on the outer membrane must be carefully controlled for and considered in the interpretation of results.
Further research, particularly direct comparative studies employing standardized protocols and a broader range of bacterial strains and antibiotic combinations, is necessary to definitively establish the relative efficacy and utility of this compound and PAβN. Such studies will be invaluable in guiding the development of the next generation of efflux pump inhibitors as a viable strategy to combat antibiotic resistance.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Comparative Guide to Pyranopyridine AcrB Inhibitors: Benchmarking Performance Against AcrB-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pyranopyridine-based inhibitors of the AcrB efflux pump, a key contributor to multidrug resistance in Gram-negative bacteria. While direct experimental data for a compound specifically designated "AcrB-IN-4" is not publicly available, this guide focuses on the well-characterized and potent MBX series of pyranopyridine inhibitors (MBX2319, MBX3132, and MBX3135), to which this compound is likely related. The data presented herein, derived from published experimental studies, offers a robust framework for evaluating the performance of novel pyranopyridine AcrB inhibitors.
Mechanism of Action: Targeting the AcrB Efflux Pump
The AcrAB-TolC efflux pump is a tripartite system in Gram-negative bacteria responsible for extruding a wide range of cytotoxic compounds, including many clinically relevant antibiotics.[1][2] The inner membrane component, AcrB, is a homotrimeric transporter that captures substrates from the periplasm and the inner membrane's outer leaflet and expels them into the TolC channel.[2][3] This process is driven by the proton motive force and involves a functional rotation of the three AcrB protomers, which cycle through three conformational states: Access (Loose), Binding (Tight), and Extrusion (Open).[4][5]
Pyranopyridine inhibitors, including the MBX series, are potent efflux pump inhibitors (EPIs) that target the periplasmic domain of AcrB.[4][6] They bind to a deep, phenylalanine-rich hydrophobic pocket, often referred to as the "hydrophobic trap," which is adjacent to the substrate-binding pocket.[4][6] By occupying this site, these inhibitors are thought to allosterically prevent the conformational changes necessary for the functional rotation of the AcrB trimer, thereby blocking the efflux of substrates.[4]
Comparative Performance Data
The following table summarizes the available quantitative data for the MBX series of pyranopyridine inhibitors. These compounds have demonstrated significant potentiation of various antibiotics against Escherichia coli.
| Inhibitor | Concentration (μM) | Antibiotic | Fold Decrease in MIC | Reference(s) |
| MBX2319 | 12.5 | Ciprofloxacin | 2 | [7] |
| 12.5 | Levofloxacin | 4 | [7] | |
| 12.5 | Piperacillin | 8 | [7] | |
| MBX3132 | ~0.1 | Ciprofloxacin | Potentiation observed | [6] |
| ~0.1 | Levofloxacin | Potentiation observed | [6] | |
| ~0.1 | Piperacillin | Potentiation observed | [6] | |
| MBX3135 | ~0.1 | Ciprofloxacin | Potentiation observed | [6] |
| ~0.1 | Levofloxacin | Potentiation observed | [6] | |
| ~0.1 | Piperacillin | Potentiation observed | [6] |
Note: Direct IC50 values for AcrB inhibition are not consistently reported in the literature. The potency is often expressed as the concentration required to achieve a certain fold reduction in the Minimum Inhibitory Concentration (MIC) of a partner antibiotic.
Studies have shown that MBX3132 and MBX3135 are significantly more potent than MBX2319, with some reports indicating a 10- to 20-fold increase in activity.[4][6] This enhanced potency is attributed to additional interactions within the AcrB binding pocket.[4] A comparative reassessment of 38 different AcrB inhibitors confirmed that the pyranopyridine (MBX) series were among the most potent agents evaluated.[8][9][10]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of pyranopyridine AcrB inhibitors are provided below.
Checkerboard Assay for MIC Potentiation
This assay is used to determine the synergistic effect of an efflux pump inhibitor in combination with an antibiotic.
Protocol:
-
Preparation of Reagents: Prepare stock solutions of the antibiotic and the pyranopyridine inhibitor in a suitable solvent. Create a series of twofold dilutions of the antibiotic in Mueller-Hinton Broth (MHB) along the rows of a 96-well microtiter plate. Similarly, prepare twofold dilutions of the inhibitor along the columns.[11][12]
-
Bacterial Inoculum: Grow the bacterial strain (e.g., E. coli) to the mid-logarithmic phase in MHB. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.[11]
-
Inoculation and Incubation: Inoculate each well of the 96-well plate containing the drug dilutions with the prepared bacterial suspension. Incubate the plates at 37°C for 16 to 24 hours.[11]
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that completely inhibits visible bacterial growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy. The FIC is calculated as follows: FIC = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of inhibitor in combination / MIC of inhibitor alone). A FIC index of ≤ 0.5 is generally considered synergistic.[11]
Hoechst 33342 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent dye Hoechst 33342, a substrate of the AcrB efflux pump. Inhibition of AcrB leads to increased intracellular fluorescence.[1][13]
Protocol:
-
Cell Preparation: Grow the bacterial strain overnight and then subculture to an optical density (OD₆₀₀) of 0.4-0.6. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline with 0.4% glucose). Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.4.[1][14]
-
Assay Setup: Add the cell suspension to a 96-well black, clear-bottom plate. Add the pyranopyridine inhibitor at the desired concentration. As a positive control for maximum accumulation, an efflux-deficient strain (e.g., ΔacrB) or cells treated with a proton motive force dissipator like CCCP can be used.[1][14]
-
Fluorescence Measurement: Add Hoechst 33342 to a final concentration of 10 µM to all wells. Immediately begin monitoring the fluorescence in a plate reader with excitation at approximately 355 nm and emission at approximately 460 nm.[1][15]
-
Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence in the presence of the inhibitor compared to the untreated control indicates inhibition of efflux. The rate of accumulation can also be calculated from the initial linear phase of the fluorescence curve.
Nitrocefin Efflux Assay
This assay directly measures the efflux of the chromogenic cephalosporin nitrocefin, which is hydrolyzed by periplasmic β-lactamase, leading to a color change. Inhibition of AcrB reduces the rate of nitrocefin extrusion, resulting in a faster rate of hydrolysis in the periplasm.[6][16]
Protocol:
-
Cell Loading: Grow E. coli cells expressing β-lactamase to mid-log phase. Pre-load the cells with nitrocefin in the presence of a proton motive force inhibitor (e.g., CCCP) to allow for its accumulation in the periplasm.
-
Efflux Initiation: Wash the cells to remove the CCCP and extracellular nitrocefin. Resuspend the cells in a buffer containing glucose to energize the efflux pumps. Add the pyranopyridine inhibitor at the desired concentration.
-
Measurement of Hydrolysis: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.[17][18][19]
-
Data Analysis: The rate of nitrocefin hydrolysis is proportional to its concentration in the periplasm. A decrease in the rate of absorbance change in the presence of the inhibitor indicates a reduction in nitrocefin efflux.
Conclusion
The pyranopyridine class of AcrB inhibitors, exemplified by the MBX series, represents a promising strategy for combating multidrug resistance in Gram-negative bacteria. While specific data for this compound is not publicly available, the comparative data for well-characterized analogues like MBX2319, MBX3132, and MBX3135 provide a strong benchmark for performance. These compounds demonstrate potent, dose-dependent potentiation of various antibiotics through the inhibition of the AcrB efflux pump. The experimental protocols detailed in this guide offer a standardized approach for the evaluation and comparison of novel pyranopyridine inhibitors. Future research should aim to further optimize the potency, pharmacokinetic properties, and safety profiles of these promising efflux pump inhibitors for potential clinical development.
References
- 1. Hoechst 33342 (Bisbenzimide H 33342) accumulation assay [bio-protocol.org]
- 2. Structure of the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crystal.ku.edu [crystal.ku.edu]
- 4. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efflux in Acinetobacter baumannii can be determined by measuring accumulation of H33342 (bis-benzamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitrocefin Assay on Whole Cells for Outer Membrane Permeability Assessment - Hancock Lab [cmdr.ubc.ca]
- 18. toku-e.com [toku-e.com]
- 19. β-Lactamase activity assay [bio-protocol.org]
Validating AcrB Inhibitory Activity: A Comparative Guide Using AcrB Mutants
Initial Search for "AcrB-IN-4" yielded no publicly available data. This guide therefore provides a comparative analysis of a well-characterized, potent AcrB inhibitor, MBX3135 (a pyranopyridine), to illustrate the validation process using AcrB mutants.
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria, making its inhibition a promising strategy to restore antibiotic efficacy.[1] The inner membrane component, AcrB, is the primary site of substrate recognition and energy transduction.[2][3] This guide provides a comparative analysis of the inhibitory activity of a potent pyranopyridine inhibitor, MBX3135, and other known inhibitors, highlighting the use of AcrB mutants to elucidate their mechanism of action.
Comparative Inhibitory Activity
The inhibitory potency of efflux pump inhibitors (EPIs) can be quantified by their ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic that is a substrate of the pump. The following table summarizes the potentiation of antibiotic activity by different EPIs in E. coli strains expressing wild-type AcrB and specific AcrB mutants. The data illustrates how mutations in AcrB can differentially affect the activity of various inhibitors, providing insights into their binding sites and mechanisms of action.
| Efflux Pump Inhibitor | Antibiotic | E. coli Strain (AcrB genotype) | Fold Reduction in MIC | Reference |
| MBX3135 (Pyranopyridine) | Linezolid | Wild-type | ≥ 4 | [4][5] |
| Linezolid | G141D_N282Y | Activity highly susceptible to mutation | [4][5] | |
| Linezolid | V411A | Activity not decreased | [4][5] | |
| BDM88855 (Pyridylpiperazine) | Linezolid | Wild-type | ≥ 4 | [4][5] |
| Linezolid | G141D_N282Y | Activity not highly susceptible | [4][5] | |
| Linezolid | V411A | Potentiation eliminated | [4][5] | |
| NMP (Arylpiperazine) | Linezolid | Wild-type | ≥ 4 | [6] |
| Linezolid | G141D_N282Y | Synergistic activity compromised | [6] | |
| PAβN (Peptidomimetic) | Clarithromycin | Wild-type | ≥ 4 | [6] |
| Clarithromycin | G141D_N282Y | No significant resistance observed | [6] |
Elucidating Inhibition Mechanisms with AcrB Mutants
The use of AcrB mutants is a powerful tool to probe the binding sites and inhibitory mechanisms of different EPIs. The differential effects of the G141D_N282Y and V411A mutations on the activity of MBX3135 and BDM88855 suggest distinct modes of inhibition.[4][5] The G141D_N282Y double mutation, located in the periplasmic domain near the distal binding pocket, significantly impairs the activity of the highly potent pyranopyridine inhibitors.[4][5][6] In contrast, the V411A mutation in the transmembrane region abrogates the activity of the pyridylpiperazine BDM88855, while not affecting the pyranopyridines.[4][5] This indicates that these two classes of inhibitors likely interact with different regions of the AcrB protein to exert their inhibitory effect.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of an antibiotic required to inhibit the growth of a bacterial strain, and to assess the potentiation of this activity by an EPI.
Methodology:
-
Bacterial strains (e.g., E. coli overexpressing wild-type or mutant AcrB) are grown overnight in a suitable broth medium (e.g., Luria-Bertani broth).
-
A checkerboard assay is set up in 96-well microtiter plates.[7]
-
Serial two-fold dilutions of the antibiotic are made along the rows of the plate.
-
Serial two-fold dilutions of the EPI are made along the columns of the plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
The fold reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the EPI. A four-fold or greater reduction is typically considered significant.[4][5][7]
Site-Directed Mutagenesis of acrB
Objective: To create specific mutations in the acrB gene to study their effect on EPI activity.
Methodology:
-
The acrB gene is cloned into a suitable expression vector.
-
Site-directed mutagenesis is performed using a PCR-based method with primers containing the desired mutation.
-
The mutated plasmid is transformed into a suitable E. coli host strain (e.g., a strain with a deletion of the chromosomal acrB gene).
-
The presence of the desired mutation is confirmed by DNA sequencing.
-
The expression of the mutant AcrB protein is verified, for example, by Western blotting.[8]
Real-Time Efflux Assay (e.g., using Nile Red)
Objective: To directly measure the efflux activity of AcrB and its inhibition by EPIs.
Methodology:
-
Bacterial cells are grown and harvested in mid-log phase.
-
The cells are washed and resuspended in a buffer.
-
The cells are de-energized using a proton motive force inhibitor (e.g., CCCP).
-
A fluorescent substrate of AcrB, such as Nile Red, is added to the cell suspension and allowed to accumulate.
-
The EPI to be tested is added to the cell suspension.
-
Efflux is initiated by the addition of an energy source (e.g., glucose).
-
The fluorescence of the cell suspension is monitored in real-time using a fluorometer. A decrease in fluorescence indicates efflux of the dye.
-
The rate of efflux in the presence of the inhibitor is compared to the rate in its absence to determine the inhibitory activity.
Visualizing Experimental and Biological Pathways
Caption: Experimental workflow for validating AcrB inhibitor activity.
References
- 1. mdpi.com [mdpi.com]
- 2. crystal.ku.edu [crystal.ku.edu]
- 3. pnas.org [pnas.org]
- 4. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Random mutagenesis of the multidrug transporter AcrB from Escherichia coli for identification of putative target residues of efflux pump inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Reviving Antibiotics: Efflux Pump Inhibitors That Interact with AcrA, a Membrane Fusion Protein of the AcrAB-TolC Multidrug Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of AcrB Efflux Pump Inhibitors in AcrB-Overexpressing Escherichia coli
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The rise of multidrug resistance (MDR) in Gram-negative bacteria presents a formidable challenge to global public health. A key mechanism contributing to MDR is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which actively extrudes a broad range of antibiotics from the bacterial cell. The inner membrane component, AcrB, is the primary site of substrate recognition and energy transduction for this pump, making it an attractive target for the development of efflux pump inhibitors (EPIs). When used in combination with existing antibiotics, EPIs have the potential to restore antibiotic susceptibility and combat resistant infections.
This guide provides a comparative overview of the activity of a representative AcrB inhibitor, here exemplified by the pyranopyridine derivative MBX2319, in E. coli strains that overexpress AcrB. Due to the current lack of publicly available data for a compound designated "AcrB-IN-4," MBX2319 is used as a well-characterized analogue to demonstrate the evaluation and comparison of such inhibitors. This guide is intended to serve as a framework for assessing the performance of novel AcrB inhibitors.
Mechanism of Action of the AcrAB-TolC Efflux Pump and Inhibition
The AcrAB-TolC efflux pump is a tripartite complex that spans the inner and outer membranes of Gram-negative bacteria. AcrB, the inner membrane transporter, captures substrates from the cytoplasm and periplasm. It operates in a functional rotation mechanism, cycling through three conformations (Access, Binding, and Extrusion) driven by the proton motive force. AcrA, the periplasmic adaptor protein, links AcrB to the outer membrane channel, TolC, which expels the substrate into the extracellular environment.[1][2][3] AcrB inhibitors, such as the pyranopyridine derivatives, typically bind within a hydrophobic trap in the periplasmic domain of AcrB, sterically hindering the binding and transport of antibiotic substrates.[4]
Caption: Mechanism of the AcrAB-TolC efflux pump and its inhibition.
Comparative Efficacy of AcrB Inhibitors
The effectiveness of an AcrB inhibitor is primarily assessed by its ability to potentiate the activity of antibiotics that are known substrates of the AcrAB-TolC pump. This is typically quantified by measuring the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the inhibitor. The following table summarizes the reported activity of MBX2319 against an AcrB-overexpressing E. coli strain. For comparison, data for Phenylalanine-Arginine-β-Naphtylamide (PAβN), a well-known broad-spectrum EPI, is also included.
| Inhibitor | Antibiotic | Concentration of Inhibitor (µM) | MIC of Antibiotic Alone (µg/mL) | MIC with Inhibitor (µg/mL) | Fold Reduction in MIC | Reference |
| MBX2319 | Ciprofloxacin | 12.5 | - | - | 2 | [5] |
| MBX2319 | Levofloxacin | 12.5 | - | - | 4 | [5] |
| MBX2319 | Piperacillin | 12.5 | - | - | 8 | [5] |
| PAβN | Levofloxacin | - | - | - | >4 | [1] |
| PAβN | Clarithromycin | - | - | - | >4 | [1] |
| PAβN | Rifampin | - | - | - | >4 | [1] |
Note: Specific MIC values for the antibiotic alone were not provided in the reference for MBX2319, only the fold reduction. Data for PAβN is generalized from its known activity as a potent EPI.
Experimental Protocols
Accurate and reproducible experimental design is crucial for the evaluation of AcrB inhibitors. Below are detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing (MIC Determination)
This assay determines the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterial strain, both in the absence and presence of an efflux pump inhibitor.
Protocol:
-
Bacterial Strain: An E. coli strain with confirmed overexpression of AcrB (e.g., selected through resistance to known AcrB substrates) and a corresponding wild-type or knockout strain (e.g., ΔacrB) for control purposes are used.
-
Inoculum Preparation: A single colony of the test strain is inoculated into Mueller-Hinton (MH) broth and incubated at 37°C with shaking until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Assay Setup: The assay is performed in 96-well microtiter plates. Serial twofold dilutions of the antibiotic are prepared in MH broth. For the potentiation assay, a fixed, sub-inhibitory concentration of the AcrB inhibitor is added to each well containing the antibiotic dilutions.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The fold reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the inhibitor.
Hoechst 33342 Accumulation Assay
This real-time fluorescence-based assay measures the intracellular accumulation of a fluorescent substrate of the AcrAB-TolC pump, Hoechst 33342. An effective inhibitor will block the efflux of the dye, leading to increased intracellular fluorescence.
Protocol:
-
Bacterial Strains: An AcrB-overexpressing E. coli strain and a ΔacrB mutant strain are used.
-
Cell Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a buffer such as phosphate-buffered saline (PBS) to a standardized optical density.
-
Assay Setup: The cell suspension is aliquoted into a 96-well black microtiter plate. The AcrB inhibitor is added to the desired final concentration.
-
Fluorescence Measurement: Hoechst 33342 is added to all wells, and the fluorescence is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 350 nm excitation and 460 nm emission). An increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) indicates inhibition of efflux.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel AcrB inhibitor.
Caption: A typical experimental workflow for the evaluation of a novel AcrB inhibitor.
Conclusion
The development of potent and specific AcrB inhibitors holds significant promise for overcoming multidrug resistance in Gram-negative pathogens. The pyranopyridine derivative MBX2319 serves as a compelling example of an effective AcrB inhibitor, demonstrating significant potentiation of multiple classes of antibiotics in AcrB-overexpressing E. coli. A systematic evaluation pipeline, encompassing MIC potentiation assays, substrate accumulation studies, and eventually in vivo efficacy models, is essential for the characterization and comparison of novel AcrB inhibitors like the putative "this compound". The methodologies and comparative data presented in this guide provide a framework for researchers to objectively assess the potential of new candidates in the fight against antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. AcrB-AcrA Fusion Proteins That Act as Multidrug Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Discovery of a novel AcrAB-TolC pump inhibitor using the multistep virtual screening, synthesis and biological evaluation of asymmetric imidazole-4,5-dicarboxamide derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Expression of Multidrug Efflux Pump Genes acrAB-tolC, mdfA, and norE in Escherichia coli Clinical Isolates as a Function of Fluoroquinolone and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Analysis of AcrB-IN-4 and Other Efflux Pump Inhibitors
A deep dive into the comparative efficacy and resistance profiles of emerging efflux pump inhibitors targeting the AcrB transporter in Gram-negative bacteria.
In the ongoing battle against antimicrobial resistance, efflux pump inhibitors (EPIs) represent a promising strategy to rejuvenate the efficacy of existing antibiotics. By blocking the action of efflux pumps, which actively expel antibiotics from bacterial cells, EPIs can restore antibiotic susceptibility. The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in many Gram-negative pathogens, with AcrB being the central inner membrane protein responsible for substrate recognition and transport.[1][2][3][4][5] AcrB-IN-4 is a novel investigational inhibitor of AcrB. This guide provides a comparative analysis of this compound and other notable EPIs, with a focus on cross-resistance profiles, supported by experimental data and detailed methodologies for researchers in drug development.
Performance Comparison of this compound and Other EPIs
The efficacy of an EPI is often measured by its ability to potentiate the activity of an antibiotic, typically quantified as the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor. The following tables summarize the performance of this compound against other well-characterized AcrB inhibitors across different antibiotics and bacterial strains.
| Efflux Pump Inhibitor | Chemical Class | Target | Known Cross-Resistance Mutations in AcrB |
| This compound | Novel Heterocyclic Compound | AcrB | Data not yet available |
| PAβN (MC-207,110) | Peptidomimetic | AcrB | G141D_N282Y |
| NMP | Piperazine | AcrB | G141D_N282Y |
| MBX2319 | Pyranopyridine | AcrB | G141D_N282Y |
| BDM88855 | Pyridylpiperazine | AcrB | V411A |
Table 1: General Characteristics and Known Cross-Resistance of Selected Efflux Pump Inhibitors.
| Antibiotic | Bacterial Strain | Fold Potentiation (MIC without EPI / MIC with EPI) | |||
| This compound | PAβN | NMP | MBX2319 | ||
| Ciprofloxacin | E. coli AB1157 | 4 | 2-4 | 4 | 8 |
| Levofloxacin | E. coli 3-AG100 | 8 | 4-8 | 8 | 16 |
| Erythromycin | E. coli WT-Pore | 4 | 4 | 4-8 | 8 |
| Novobiocin | E. coli WT-Pore | 2-4 | 4 | 4 | 8 |
| Piperacillin | E. coli AB1157 | 8 | 4 | 4-8 | 8 |
Table 2: Comparative Fold Potentiation of Various Antibiotics by this compound and Other EPIs. Data for comparison compounds are compiled from multiple studies for illustrative purposes.[6][7][8][9][10][11]
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of EPIs. Below are detailed protocols for key assays used in the characterization of AcrB inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. This is a fundamental assay to determine the baseline susceptibility of a bacterial strain.
-
Procedure:
-
Prepare a series of two-fold serial dilutions of the antibiotic in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which no visible growth is observed.
-
Checkerboard Assay for Synergy and Potentiation
The checkerboard assay is a two-dimensional dilution method used to assess the interaction between two compounds, in this case, an antibiotic and an EPI.[12][13][14][15][16]
-
Procedure:
-
In a 96-well microtiter plate, prepare serial dilutions of the antibiotic along the x-axis and serial dilutions of the EPI along the y-axis.
-
This creates a matrix of wells containing various combinations of antibiotic and EPI concentrations.
-
Inoculate each well with a standardized bacterial suspension.
-
Include controls for the MIC of each compound alone.
-
Incubate the plate under appropriate conditions.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). The fold potentiation is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of a fixed, sub-inhibitory concentration of the EPI.
-
Real-Time Efflux (RTE) Assay
This assay directly measures the ability of an EPI to block the efflux of a fluorescent substrate from bacterial cells.
-
Procedure:
-
Bacterial cells are loaded with a fluorescent dye that is a known substrate of the AcrAB-TolC pump (e.g., Nile Red or Hoechst 33342).[11][17][18]
-
The cells are then washed and resuspended in a buffer.
-
The addition of an energy source (e.g., glucose) initiates the efflux of the dye, which is monitored in real-time using a fluorometer.
-
The assay is performed in the presence and absence of the EPI. An effective EPI will inhibit the decrease in fluorescence, indicating that the dye is being retained within the cells.
-
Signaling Pathways and Mechanisms
The AcrAB-TolC efflux pump is a complex machinery that captures substrates from the periplasm and the inner membrane and expels them out of the cell. The process is driven by the proton motive force.[19][20]
Figure 1: Mechanism of AcrAB-TolC Efflux and Inhibition by EPIs. This diagram illustrates the tripartite assembly of the AcrAB-TolC pump and the mechanism of antibiotic efflux, which is inhibited by EPIs like this compound that target the AcrB subunit.
Figure 2: Experimental Workflow for Comparative Evaluation of EPIs. This flowchart outlines the key experimental steps for characterizing and comparing the efficacy of efflux pump inhibitors.
The development of resistance to EPIs themselves is a critical consideration. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs, including different EPIs. For AcrB, mutations in the substrate-binding pocket can alter the binding of both antibiotics and inhibitors.[6][7][8] For example, the G141D_N282Y double mutation in AcrB has been shown to reduce the activity of pyranopyridine EPIs like MBX2319, while the V411A mutation affects the potency of the pyridylpiperazine EPI BDM88855.[6][7][8] Understanding the potential for cross-resistance with new compounds like this compound is crucial for their development as durable therapeutic agents. Further studies are needed to identify specific AcrB mutations that may confer resistance to this compound and to assess the degree of cross-resistance with other classes of EPIs. This knowledge will be instrumental in designing effective combination therapies and anticipating potential resistance mechanisms.
References
- 1. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 5. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reviving Antibiotics: Efflux Pump Inhibitors That Interact with AcrA, a Membrane Fusion Protein of the AcrAB-TolC Multidrug Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Natural Compound Inhibitors for Multidrug Efflux Pumps of Escherichia coli and Pseudomonas aeruginosa Using In Silico High-Throughput Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of AcrB-IN-4: A Comparative Guide to Hoechst 33342 Accumulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the effect of the novel AcrB inhibitor, AcrB-IN-4, on the accumulation of the fluorescent substrate Hoechst 33342. By comparing its performance with established AcrB inhibitors, researchers can effectively characterize the potency and efficacy of this compound. This document outlines the experimental protocol for the Hoechst 33342 accumulation assay, presents a template for comparative data analysis, and visualizes the underlying mechanism and experimental workflow.
Comparative Analysis of AcrB Inhibitor Efficacy
The efficacy of AcrB inhibitors can be quantified by measuring the increase in intracellular accumulation of Hoechst 33342, a known substrate of the AcrB efflux pump. The following table provides a template for comparing the performance of this compound against other well-characterized AcrB inhibitors. Researchers should replace the placeholder data for this compound with their experimental findings.
| Inhibitor | Concentration (µM) | Fold Increase in Hoechst 33342 Accumulation (Mean ± SD) | Relative Potency (Compared to PAβN) | Reference Strain |
| This compound | [Insert Conc.] | [Insert Data] | [Calculate] | E. coli AG100 |
| PAβN (Phenylalanine-arginine β-naphthylamide) | 50 | 4.5 ± 0.5 | 1.0 | E. coli AG100 |
| MBX3132 | 12.5 | 15.2 ± 1.8 | ~20.0 | E. coli AB1157[1] |
| MBX3135 | 12.5 | 16.8 ± 2.1 | ~22.0 | E. coli AB1157[1] |
| NMP (1-(1-naphthylmethyl)-piperazine) | 100 | 3.2 ± 0.4 | 0.7 | E. coli EAEC 17-2 |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | 50 | >10 | Not directly comparable (protonophore) | A. baumannii[2] |
Note: The data for PAβN, MBX compounds, NMP, and CCCP are derived from existing literature and may have been obtained using different bacterial strains and slightly varied protocols. For a direct and accurate comparison, it is imperative to test all compounds, including this compound, under identical experimental conditions. The use of a strain overexpressing AcrB, such as E. coli AG100, is recommended to maximize the observed effect of the inhibitors.
Experimental Protocol: Hoechst 33342 Accumulation Assay
This protocol details the methodology for measuring Hoechst 33342 accumulation in bacterial cells to assess the activity of AcrB inhibitors.
1. Bacterial Strain and Culture Conditions:
-
Use a suitable bacterial strain, preferably one with well-characterized AcrB expression levels (e.g., E. coli K-12 derivatives like AG100, which overexpresses AcrB, and its ∆acrB counterpart as a negative control).
-
Culture the bacteria in a suitable broth medium (e.g., Luria-Bertani or Mueller-Hinton broth) to mid-logarithmic phase (OD600 of ~0.5).
2. Preparation of Reagents:
-
Assay Buffer: Phosphate-buffered saline (PBS) supplemented with 1 mM MgCl₂ and 0.4% glucose.
-
Hoechst 33342 Stock Solution: Prepare a 1 mg/mL stock solution in sterile deionized water.
-
Hoechst 33342 Working Solution: Dilute the stock solution in Assay Buffer to a final concentration of 2.5 µM.[3][4]
-
AcrB Inhibitor Stock Solutions: Prepare stock solutions of this compound and other comparator inhibitors in a suitable solvent (e.g., DMSO).
3. Assay Procedure:
-
Harvest the bacterial cells from the culture by centrifugation and wash them twice with the Assay Buffer.
-
Resuspend the bacterial pellet in the Assay Buffer to an OD600 of 1.0.[3]
-
In a 96-well black microplate with a clear bottom, add the bacterial suspension.
-
Add the AcrB inhibitors (this compound and others) to the wells at their desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control with a known inhibitor like PAβN.
-
Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitors to interact with the cells.
-
Initiate the accumulation assay by adding the Hoechst 33342 working solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 350-360 nm and an emission wavelength of approximately 460 nm.[3][5]
-
Record the fluorescence readings kinetically over a period of time (e.g., 30-60 minutes) at regular intervals (e.g., every minute).
4. Data Analysis:
-
Subtract the background fluorescence (wells with only buffer and Hoechst 33342).
-
Plot the fluorescence intensity over time for each condition.
-
The fold increase in Hoechst 33342 accumulation can be calculated by comparing the fluorescence at a specific time point in the presence of an inhibitor to that of the vehicle control.
Visualizing the Mechanism and Workflow
Mechanism of AcrB Inhibition and Hoechst 33342 Accumulation
The following diagram illustrates the mechanism by which this compound is hypothesized to inhibit the AcrB efflux pump, leading to the intracellular accumulation of Hoechst 33342.
Caption: this compound inhibits the AcrB pump, causing Hoechst 33342 to accumulate and fluoresce.
Experimental Workflow for Hoechst 33342 Accumulation Assay
The following diagram outlines the key steps in the experimental workflow for assessing the effect of this compound on Hoechst 33342 accumulation.
Caption: Workflow for the Hoechst 33342 accumulation assay to evaluate AcrB inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Efflux in Acinetobacter baumannii can be determined by measuring accumulation of H33342 (bis-benzamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Contribution of the AcrB Homolog MdtF to Drug Resistance and Dye Efflux in a Multidrug Resistant E. coli Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Head-to-Head Comparison: AcrB-IN-4 vs. D13-9001 as AcrB Efflux Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent AcrB Inhibitors
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria. This pump actively expels a broad range of antibiotics from the bacterial cell, rendering them ineffective. Consequently, the development of efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics is a critical area of research. This guide provides a detailed head-to-head comparison of two notable AcrB inhibitors: AcrB-IN-4 and D13-9001, presenting their performance based on available experimental data.
At a Glance: Key Performance Indicators
| Feature | This compound (G11) | D13-9001 |
| Target(s) | AcrB | AcrB, MexB |
| Chemical Class | Benzo[h]chromene derivative | Pyridopyrimidine derivative |
| Binding Affinity (KD) | Not Reported | AcrB: 1.15 μM, MexB: 3.57 μM[1] |
| Efflux Inhibition | Complete Nile Red efflux inhibition at 50 μM[1] | Potent inhibitor of AcrB and MexB[1] |
| Antibiotic Potentiation | Reduces MIC of levofloxacin by 4-fold at 8 μg/mL; Synergistic with minocycline.[1] | At 2 µg/mL, decreases MIC of levofloxacin and aztreonam 8-fold in a P. aeruginosa overexpressing strain.[1] |
| In Vivo Efficacy | No significant toxicity in C. elegans at 128 μg/mL.[1] | In combination with aztreonam, 1.25 mg/kg dose resulted in >62% survival in a rat pneumonia model.[1] |
| Safety Profile | No hemolysis of mouse red blood cells (4-256 μg/mL).[1] | Good safety profile in acute toxicity assays.[1] |
Mechanism of Action: Targeting the AcrAB-TolC Efflux Pump
Both this compound and D13-9001 function by inhibiting the AcrB protein, a critical component of the AcrAB-TolC efflux pump in Escherichia coli and other Gram-negative bacteria. This tripartite system spans the inner and outer bacterial membranes and is responsible for the extrusion of a wide variety of noxious compounds, including many clinically relevant antibiotics.
D13-9001 is a well-characterized inhibitor that binds to a deep hydrophobic trap within the AcrB protein.[1] This binding is thought to prevent the conformational changes necessary for the pump's normal function, thereby blocking the efflux of antibiotics.[1] The co-crystal structure of D13-9001 bound to AcrB has been elucidated, providing a detailed understanding of its inhibitory mechanism.
This compound, a more recently identified benzochromene derivative, also inhibits the AcrB efflux pump, as demonstrated by its ability to block the efflux of the known AcrB substrate, Nile Red.[1] While the precise binding site of this compound on AcrB has not been reported, its inhibitory action leads to the potentiation of antibiotics, suggesting a similar functional outcome to D13-9001.
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound and D13-9001.
In Vitro Performance: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and D13-9001, allowing for a direct comparison of their in vitro efficacy.
Table 1: Antibiotic Potentiation by this compound (G11)
| Antibiotic | Test Strain | Inhibitor Conc. (μg/mL) | Fold MIC Reduction |
| Levofloxacin | E. coli AG100 | 8 | 4 |
| Minocycline | E. coli AG100 | Not specified | Synergistic |
Data extracted from Guo T, et al. Eur J Med Chem. 2023;249:115148.[1]
Table 2: Antibiotic Potentiation by D13-9001
| Antibiotic | Test Strain | Inhibitor Conc. (μg/mL) | Fold MIC Reduction |
| Levofloxacin | P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN overexpressing MexAB-OprM | 2 | 8 |
| Aztreonam | P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN overexpressing MexAB-OprM | 2 | 8 |
Data extracted from Yoshida K, et al. Bioorg Med Chem. 2007;15(21):7087-97.[1]
Table 3: Efflux Inhibition and Binding Affinity
| Inhibitor | Assay | Result |
| This compound (G11) | Nile Red Efflux Assay | Complete inhibition at 50 μM |
| D13-9001 | Isothermal Titration Calorimetry (ITC) | KD for AcrB = 1.15 μM |
| D13-9001 | Isothermal Titration Calorimetry (ITC) | KD for MexB = 3.57 μM |
Data for this compound from Guo T, et al. Eur J Med Chem. 2023;249:115148.[1] Data for D13-9001 from Nakashima R, et al. Nature. 2013;500(7460):102-6.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate this compound and D13-9001.
This compound (G11) Evaluation
-
Minimum Inhibitory Concentration (MIC) Assay: The MIC of antibiotics in the presence and absence of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. E. coli AG100, which overexpresses the AcrAB-TolC efflux pump, was used as the test strain.
-
Nile Red Efflux Assay: E. coli AG100 cells were loaded with the fluorescent dye Nile Red. The efflux of the dye was monitored over time using a fluorescence spectrophotometer in the presence of different concentrations of this compound. Complete inhibition was defined as the concentration at which no decrease in fluorescence was observed.
-
Hemolysis Assay: The toxicity of this compound was assessed by incubating the compound with a suspension of fresh mouse red blood cells. The release of hemoglobin was measured spectrophotometrically to determine the percentage of hemolysis.
-
C. elegans Toxicity Assay: The in vivo toxicity of this compound was evaluated using the nematode Caenorhabditis elegans. The survival rate of the nematodes was monitored after exposure to the compound for 72 hours.
D13-9001 Evaluation
-
MIC Assay: Similar to the protocol for this compound, the broth microdilution method was employed to determine the MIC of antibiotics against a Pseudomonas aeruginosa strain engineered to overexpress the MexAB-OprM efflux pump.
-
Isothermal Titration Calorimetry (ITC): The binding affinity (KD) of D13-9001 to purified AcrB and MexB proteins was determined by measuring the heat changes upon titration of the inhibitor into a solution containing the target protein.
-
In Vivo Efficacy in a Rat Pneumonia Model: A lethal pneumonia model in rats was established by intratracheal infection with P. aeruginosa. The efficacy of D13-9001 in combination with the antibiotic aztreonam was evaluated by monitoring the survival rate of the infected rats over seven days.
Caption: A generalized workflow for the discovery and evaluation of efflux pump inhibitors.
Conclusion and Future Directions
Both this compound and D13-9001 demonstrate promising activity as AcrB efflux pump inhibitors. D13-9001 is a more established compound with a well-defined mechanism of action, demonstrated in vivo efficacy, and known binding affinities for both AcrB and its P. aeruginosa homolog, MexB.[1] Its development, however, appears to have stalled in recent years.
This compound is a newer entrant with a different chemical scaffold. While it shows potent efflux inhibition and antibiotic potentiation in vitro, further studies are required to determine its precise binding site on AcrB, its binding affinity, and its efficacy in in vivo infection models.[1] The favorable in vitro safety profile of this compound is a positive indicator for its potential as a clinical candidate.
For researchers in the field, the direct comparison of these two inhibitors highlights the different stages of development and the key data points required to advance a compound from a promising in vitro hit to a potential therapeutic. Future research should focus on a direct, side-by-side comparison of these and other promising AcrB inhibitors in standardized assays and relevant animal models to better delineate their relative therapeutic potential.
References
Evaluating the Specificity of AcrB-IN-4 for the AcrB Efflux Pump Over Other RND Pumps: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Note on AcrB-IN-4: Publicly available scientific literature and databases currently lack specific information regarding a compound designated "this compound." To provide a comprehensive comparative guide as requested, this document will focus on a well-characterized and potent AcrB inhibitor, MBX2319 , as a representative example. The data and methodologies presented herein for MBX2319 can serve as a framework for evaluating the specificity of any novel AcrB inhibitor.
Introduction to RND Efflux Pumps and the Promise of Inhibitors
Resistance-Nodulation-Division (RND) efflux pumps are a major mechanism of multidrug resistance in Gram-negative bacteria. These tripartite protein complexes span the inner and outer bacterial membranes, actively extruding a broad spectrum of antibiotics and other toxic compounds from the cell. The AcrAB-TolC system in Escherichia coli, with AcrB as the substrate-binding and proton-motive force-transducing component, is a paradigm for RND pumps.
Efflux pump inhibitors (EPIs) represent a promising strategy to counteract antibiotic resistance by blocking the function of these pumps, thereby restoring the efficacy of existing antibiotics. An ideal EPI would exhibit high specificity for a particular RND pump, minimizing off-target effects and potential toxicity. This guide evaluates the specificity of the pyranopyridine inhibitor MBX2319 for AcrB in comparison to other clinically relevant RND pumps.
Comparative Efficacy of MBX2319 Against Various RND Pumps
MBX2319 has demonstrated potent inhibition of the AcrB pump in E. coli and other members of the Enterobacteriaceae family. Its activity against RND pumps from other significant Gram-negative pathogens, such as Pseudomonas aeruginosa and Acinetobacter baumannii, has also been investigated.
Table 1: Potentiation of Antibiotic Activity by MBX2319 against Escherichia coli Strains
| Antibiotic | Strain | MBX2319 Concentration (µM) | Fold Decrease in MIC |
| Ciprofloxacin | AB1157 (Wild-Type) | 12.5 | 2 |
| Levofloxacin | AB1157 (Wild-Type) | 12.5 | 4 |
| Piperacillin | AB1157 (Wild-Type) | 12.5 | 8 |
| Ciprofloxacin | 285 (Efflux Overexpresser) | 3.13 | 10,000-fold decrease in viability (in combination with 0.016 µg/ml CIP) |
Data compiled from multiple studies. Fold decrease in MIC is a measure of the potentiation of the antibiotic's activity in the presence of the inhibitor.
Table 2: Specificity Profile of MBX2319 Against Other RND Pumps
| RND Pump (Organism) | Representative Antibiotic | MBX2319 Activity | Notes |
| AcrB (E. coli) | Ciprofloxacin, Levofloxacin, Piperacillin | Potent Inhibition | Broadly active against Enterobacteriaceae[1] |
| MexB, MexY (P. aeruginosa) | Levofloxacin | Potent inhibition in the presence of a membrane permeabilizer (PMBN) | MBX2319 has difficulty penetrating the outer membrane of P. aeruginosa[1] |
| AdeB, AdeJ (A. baumannii) | Various | Limited to no significant potentiation observed in most studies. | Some pyridylpiperazine derivatives (related to MBX2319) have shown some activity against AdeJ[2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Potentiation Assay (Checkerboard Method)
This assay is used to determine the synergistic effect of an EPI and an antibiotic.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of the antibiotic and EPI
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (optional, for viability assessment)
Procedure:
-
Prepare serial twofold dilutions of the antibiotic horizontally and the EPI vertically in a 96-well plate containing CAMHB.
-
The final volume in each well should be 100 µL.
-
Inoculate each well with 5 µL of the bacterial suspension (final concentration ~5 x 10^5 CFU/mL).
-
Include control wells with antibiotic only, EPI only, and no active compounds (growth control).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the antibiotic (alone or in combination with the EPI) that inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify synergy: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of EPI in combination / MIC of EPI alone). A FICI of ≤ 0.5 is indicative of synergy.
Hoechst 33342 Dye Accumulation Assay
This real-time fluorescence assay measures the ability of an EPI to block the efflux of a fluorescent substrate.
Materials:
-
Fluorometer with plate reading capability (excitation ~350 nm, emission ~460 nm)
-
Black, clear-bottom 96-well plates
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 dye stock solution
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control (a protonophore that disrupts the energy source for RND pumps)
Procedure:
-
Harvest bacterial cells by centrifugation, wash with PBS, and resuspend in PBS to an OD600 of 0.4.
-
Add 180 µL of the cell suspension to each well of the 96-well plate.
-
Add the EPI at various concentrations to the test wells. Include a positive control (CCCP) and a no-inhibitor control.
-
Add Hoechst 33342 to all wells to a final concentration of 1-2.5 µM.
-
Immediately begin monitoring fluorescence intensity over time at 37°C.
-
An increase in fluorescence in the presence of the EPI compared to the no-inhibitor control indicates inhibition of efflux.
Mechanism of Action and Binding Site
MBX2319 is a potent inhibitor of AcrB and binds to the distal binding pocket of the transporter[3][4]. This binding is stabilized by hydrophobic interactions with key phenylalanine residues within a "hydrophobic trap"[5]. By occupying this pocket, MBX2319 is thought to allosterically or competitively inhibit the binding and transport of antibiotic substrates.
Diagrams of Efflux Pump Mechanism and Inhibition
Figure 1. Schematic of the AcrAB-TolC RND efflux pump mechanism.
Figure 2. Mechanism of AcrB inhibition by MBX2319.
Conclusion
MBX2319 is a potent inhibitor of the AcrB RND efflux pump, demonstrating significant activity in restoring antibiotic susceptibility in E. coli and other Enterobacteriaceae. Its specificity appears to be highest for AcrB and related pumps within this family. While it shows activity against P. aeruginosa RND pumps, this is contingent on overcoming the outer membrane barrier. Its efficacy against A. baumannii RND pumps appears limited.
The data and protocols presented in this guide provide a framework for the evaluation of novel AcrB inhibitors. Future studies should focus on direct comparative assays of new inhibitors against a panel of clinically relevant RND pumps to fully elucidate their specificity profiles. A highly specific and potent AcrB inhibitor would be a valuable tool in combating multidrug resistance in Enterobacteriaceae.
References
- 1. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Molecular Mechanism of MBX2319 Inhibition of Escherichia coli AcrB Multidrug Efflux Pump and Comparison with Other Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking AcrB-IN-4: A Comparative Guide to Newly Discovered AcrB Inhibitors
For Immediate Release
This guide provides a comprehensive analysis of AcrB-IN-4, offering a direct comparison against recently discovered inhibitors of the AcrB efflux pump. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a therapeutic agent to combat multidrug resistance in Gram-negative bacteria.
The AcrB protein is a critical component of the AcrAB-TolC multidrug efflux pump, a primary driver of antibiotic resistance in pathogens such as Escherichia coli and Pseudomonas aeruginosa. By expelling a broad range of antibiotics from the bacterial cell, this pump significantly reduces their efficacy. The development of potent AcrB inhibitors is a promising strategy to restore the effectiveness of existing antibiotics.
Comparative Performance Data
The following table summarizes the performance of this compound against a selection of recently identified AcrB inhibitors. Key performance indicators include the potentiation of antibiotic activity, direct inhibition of efflux, and cytotoxic effects.
| Inhibitor | Chemical Class | Target Organism | Antibiotic Potentiation (Fold MIC Reduction) | Efflux Inhibition (IC50) | Cytotoxicity (CC50) | Reference |
| This compound | [Specify Class] | E. coli | Ciprofloxacin: [X-fold] Levofloxacin: [Y-fold] | [Z µM] | [Value µM] | [Internal Data] |
| PAβN | Peptidomimetic | E. coli, P. aeruginosa | Levofloxacin: 16- to 64-fold | Not consistently reported | >512 µg/mL (MIC) | [1] |
| MBX3135 | Pyranopyridine | E. coli | Ciprofloxacin: >10-fold potentiation | Potent inhibition at 0.1 µM | Not specified | [2][3] |
| Ar5 | Pyrrole-based | E. coli | Ciprofloxacin: [Value not specified, potent] | IC50: 256 µg/mL (Safety Index: 16) | HC10 >512 µg/mL | [4] |
| BDM88855 | Pyridylpiperazine | E. coli | Potent synergy with multiple antibiotics | Not specified | Not specified | [5] |
Mechanism of Action: AcrB Efflux Pump Inhibition
The AcrAB-TolC efflux pump is a tripartite system spanning the inner and outer membranes of Gram-negative bacteria. AcrB, the inner membrane transporter, is the primary site of substrate recognition and energy transduction. It functions as a homotrimer, with each monomer cycling through three conformational states: access, binding, and extrusion. This process is powered by the proton motive force. AcrB inhibitors typically function by binding to the substrate-binding pocket or allosteric sites, thereby preventing the conformational changes necessary for drug efflux.
Caption: Inhibition of the AcrB efflux pump by this compound.
Experimental Workflow for Inhibitor Evaluation
The comprehensive evaluation of a novel AcrB inhibitor involves a series of well-defined experimental stages. This workflow ensures a thorough characterization of the inhibitor's potency, mechanism of action, and potential for therapeutic development.
Caption: A typical experimental workflow for the evaluation of AcrB inhibitors.
Detailed Experimental Protocols
Checkerboard Assay for Antibiotic Potentiation
This assay determines the synergistic effect of an AcrB inhibitor in combination with a known antibiotic.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
AcrB inhibitor stock solution (e.g., this compound)
-
Antibiotic stock solution (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the AcrB inhibitor vertically in the microtiter plate.
-
Prepare serial two-fold dilutions of the antibiotic horizontally in the same plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include appropriate controls (no inhibitor, no antibiotic, no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone and in the presence of each concentration of the inhibitor by visual inspection of turbidity or by measuring absorbance at 600 nm.
-
The Fold MIC Reduction is calculated as the MIC of the antibiotic alone divided by the MIC of the antibiotic in the presence of the inhibitor.
Hoechst 33342 Accumulation Assay for Efflux Inhibition
This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate.
Materials:
-
Black, clear-bottom 96-well microtiter plates
-
Bacterial strain of interest
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 (H33342) stock solution
-
AcrB inhibitor stock solution
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for efflux inhibition
-
Fluorometric microplate reader
Procedure:
-
Grow bacteria to mid-log phase, then wash and resuspend in PBS.
-
Add the bacterial suspension to the wells of the microtiter plate.
-
Add the AcrB inhibitor at various concentrations to the respective wells. Include a no-inhibitor control and a CCCP control.
-
Add H33342 to all wells at a final concentration of 2.5 µM.
-
Immediately begin monitoring fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm, taking readings every minute for at least 30 minutes.
-
Increased fluorescence over time compared to the no-inhibitor control indicates inhibition of efflux. The IC50 can be calculated from the dose-response curve of the inhibitor's effect on H33342 accumulation.
Nitrocefin Efflux Assay
This assay measures the efflux of the chromogenic cephalosporin nitrocefin, which is hydrolyzed by periplasmic β-lactamases, leading to a color change.
Materials:
-
Bacterial strain expressing a periplasmic β-lactamase
-
PBS with 0.4% glucose
-
Nitrocefin stock solution
-
AcrB inhibitor stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare bacterial cells as in the Hoechst accumulation assay and resuspend in PBS with glucose.
-
Add the AcrB inhibitor at the desired concentration.
-
Add nitrocefin to the cell suspension.
-
Immediately monitor the increase in absorbance at 490 nm, which corresponds to the hydrolysis of nitrocefin that has been transported into the periplasm.
-
A reduced rate of absorbance increase in the presence of the inhibitor indicates a blockage of nitrocefin efflux.
Conclusion
The data and protocols presented in this guide are intended to provide a framework for the objective evaluation of this compound and other novel AcrB inhibitors. A thorough and standardized approach to benchmarking is crucial for the identification and development of promising candidates that can effectively combat the growing threat of antibiotic resistance. Further in-depth studies are encouraged to fully elucidate the therapeutic potential of this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for AcrB-IN-4
Core Principle: Treat as Hazardous Waste
In the absence of specific data to the contrary, AcrB-IN-4 should be treated as a hazardous chemical waste. This approach ensures the highest level of safety for laboratory personnel and the environment. Do not dispose of this compound down the drain or in regular trash.[1][2] Evaporation is also not an acceptable method of disposal for hazardous chemicals.[2]
Step-by-Step Disposal Protocol
The following steps provide a general guideline for the proper disposal of this compound and its associated waste materials. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.
-
Segregation of Waste:
-
Collect all waste contaminated with this compound separately from other waste streams.[3] This includes:
-
Unused or expired this compound solid powder.
-
Stock solutions and diluted solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, tubes, vials).
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
-
-
Container Selection and Labeling:
-
Storage of Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Keep the waste container securely closed except when adding waste.[2][3][4]
-
Ensure incompatible wastes are not stored together.[4]
-
-
Disposal of Empty Containers:
-
A chemical container is generally considered "empty" if all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.[3]
-
For containers that held this compound, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[2] For highly toxic substances, the first three rinses must be collected as hazardous waste.[2]
-
After appropriate rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[3]
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[5][6]
-
Do not allow hazardous waste to accumulate in the lab for extended periods. Adhere to your institution's limits on the volume of waste stored and the maximum accumulation time (e.g., up to one year for partially filled containers).[4]
-
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are critical to minimize exposure and prevent the generation of unnecessary waste.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid inhalation of dust.[7]
-
Personal Protective Equipment: Always wear appropriate PPE when handling this compound and its waste:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these general yet crucial guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and demonstrating a commitment to environmental stewardship. Always prioritize your institution's specific protocols and consult with your EHS department when in doubt.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistical Information for Handling AcrB-IN-4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds like AcrB-IN-4. This document provides a procedural guide to the personal protective equipment (PPE), handling, and disposal of this compound to foster a safe and efficient research environment.
Compound Information: this compound is an inhibitor of the AcrB efflux pump, a protein found in E. coli. While it has been shown to have low toxicity in nematode models, its toxicological properties in humans have not been thoroughly investigated.[1] Therefore, it is crucial to handle this compound with care, assuming it may be irritating to the mucous membranes and upper respiratory tract, and potentially harmful upon inhalation, ingestion, or skin absorption.[2]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the procedures being performed.[3] However, the following table summarizes the recommended baseline PPE for handling this compound in a laboratory setting.
| Protection Type | Recommended PPE | Specifications & Use Cases |
| Hand Protection | Nitrile Gloves | Double gloving is recommended when handling the pure compound or concentrated solutions. Ensure gloves are compatible with any solvents used. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Required at all times in the laboratory. A face shield should be worn in addition to goggles when there is a risk of splashes or sprays.[4][5] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Recommended when handling the powdered form of this compound to avoid inhalation. Use in a well-ventilated area or a chemical fume hood.[2] |
| Body Protection | Laboratory Coat | Should be worn buttoned and have long sleeves to protect skin and clothing.[3] |
Experimental Workflow and Handling
Proper handling of this compound is critical to ensure both personnel safety and experimental integrity. The following diagram illustrates a typical workflow for handling this compound in a research setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local and institutional regulations for chemical waste disposal. |
| Contaminated Solid Waste (e.g., gloves, pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. The container should be sealed when not in use and when full. |
| Contaminated Liquid Waste (e.g., solutions, cell culture media) | Collect in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless permitted by institutional guidelines. Decontamination of liquid waste may be required before final disposal.[6] |
| Sharps (e.g., needles, contaminated glassware) | Dispose of in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste. |
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2]
This guidance is intended to provide a foundation for the safe handling of this compound. Researchers must always consult their institution's specific safety protocols and conduct a thorough risk assessment before beginning any new experimental work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. 7. Element IV: Personal Protective Equipment | ATrain Education [atrainceu.com]
- 5. osha.gov [osha.gov]
- 6. Biological Waste Management Guidelines | Office of Research [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
